Product packaging for m-PEG5-azide(Cat. No.:)

m-PEG5-azide

Cat. No.: B609268
M. Wt: 277.32 g/mol
InChI Key: GRQHYZOCCBXIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG5-azide is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3O5 B609268 m-PEG5-azide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQHYZOCCBXIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

m-PEG5-azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG5-azide (methoxy-pentaethylene glycol-azide) is a discrete polyethylene glycol (dPEG®) linker widely utilized in biomedical research and drug development. Its heterobifunctional nature, featuring a terminal methoxy group and a reactive azide moiety, makes it an invaluable tool for a variety of bioconjugation applications. The hydrophilic pentaethylene glycol spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the azide group provides a versatile handle for "click chemistry" reactions, enabling the precise and efficient coupling of molecules in complex biological environments. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key applications, with a focus on experimental protocols and the visualization of relevant biological pathways.

Core Properties of this compound

This compound is a well-defined, monodisperse compound, which ensures batch-to-batch reproducibility in conjugation experiments. Its core properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₂₃N₃O₅[1]
Molecular Weight 277.32 g/mol [1]
CAS Number 1202681-04-6[1]
Appearance Colorless to pale yellow oil
Purity Typically >95%[1]
Solubility Water, DMSO, DMF, DCM[2]
Storage Conditions -20°C, protected from moisture

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available methoxy-pentaethylene glycol (m-PEG5-OH). The hydroxyl group is first activated, commonly by conversion to a mesylate, followed by nucleophilic substitution with an azide salt.

Experimental Protocol: Synthesis of this compound

Step 1: Mesylation of m-PEG5-OH

  • Dissolve m-PEG5-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG5-mesylate.

Step 2: Azidation of m-PEG5-mesylate

  • Dissolve the crude m-PEG5-mesylate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications and Experimental Protocols

The primary utility of this compound lies in its ability to participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are high-yielding, specific, and can be performed in aqueous, biological media.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

  • Dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes this method particularly suitable for live-cell applications.

  • Dissolve the strained cyclooctyne-containing molecule (1.0 eq) and this compound (1.1 eq) in a biocompatible solvent (e.g., PBS, DMSO).

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.

  • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • The resulting conjugate can often be used directly in biological experiments or purified by size-exclusion chromatography or HPLC.

Application Showcase: PROTAC Development

A prominent application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is an excellent building block, is crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.

Case Study: CP5V, a PROTAC Degrader of Cdc20

A notable example is the PROTAC CP5V, which was designed to induce the degradation of the cell-division cycle protein 20 (Cdc20), a key regulator of mitosis that is often overexpressed in cancer. CP5V utilizes a PEG5 linker to connect a Cdc20-binding ligand (Apcin-A) to a von Hippel-Lindau (VHL) E3 ligase ligand.

The mechanism of action of CP5V is illustrated in the following diagram.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery CP5V CP5V (Apcin-A-PEG5-VHL Ligand) Cdc20 Cdc20 (Target Protein) CP5V->Cdc20 Binds VHL VHL E3 Ligase CP5V->VHL Recruits Ternary_Complex Cdc20-CP5V-VHL Ternary Complex Cdc20->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Cdc20 Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of CP5V-mediated Cdc20 degradation.

The general workflow for developing a PROTAC using this compound is depicted below.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Alkyne Alkyne-modified Target Ligand Click_Reaction CuAAC or SPAAC Start_Alkyne->Click_Reaction mPEG5_azide This compound mPEG5_azide->Click_Reaction Intermediate Ligand-PEG5-azide Click_Reaction->Intermediate Final_Click CuAAC or SPAAC Intermediate->Final_Click E3_Ligand_Alkyne Alkyne-modified E3 Ligase Ligand E3_Ligand_Alkyne->Final_Click PROTAC Final PROTAC Final_Click->PROTAC Cell_Treatment Treat Cancer Cells with PROTAC PROTAC->Cell_Treatment Western_Blot Western Blot for Target Protein Levels Cell_Treatment->Western_Blot Phenotypic_Assay Cell Viability/ Apoptosis Assays Cell_Treatment->Phenotypic_Assay Degradation_Confirmation Confirmation of Target Degradation Western_Blot->Degradation_Confirmation Biological_Effect Assessment of Biological Effect Phenotypic_Assay->Biological_Effect

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, allows for the creation of sophisticated bioconjugates and novel therapeutic modalities like PROTACs. The protocols and conceptual frameworks provided in this guide serve as a starting point for the innovative application of this compound in addressing complex scientific challenges.

References

An In-Depth Technical Guide to m-PEG5-azide: Properties, Structure, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-azide is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical linker in the field of bioconjugation and drug development. Its structure, featuring a terminal methoxy group and a reactive azide moiety connected by a five-unit ethylene glycol chain, imparts desirable properties such as increased hydrophilicity and biocompatibility to conjugated molecules. This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on its role in "click chemistry" for the synthesis of advanced bioconjugates and proteolysis-targeting chimeras (PROTACs).

Chemical Properties and Structure

The unique characteristics of this compound make it a versatile tool for researchers. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference
Molecular Formula C11H23N3O5[1]
Molecular Weight 277.32 g/mol [1][2][3][4]
CAS Number 1202681-04-6
Appearance Colorless oil
Purity >95% - 98%
Solubility Soluble in water, DMSO, DCM, and DMF.
Storage Conditions -20°C

Chemical Structure:

The structure of this compound consists of a methoxy group at one terminus, a flexible five-unit polyethylene glycol spacer, and a reactive azide group at the other terminus.

  • IUPAC Name: 1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane

  • SMILES: COCCOCCOCCOCCOCCN=[N+]=[N-]

The hydrophilic PEG spacer enhances the aqueous solubility of molecules to which it is conjugated, a crucial feature for biological applications. The terminal azide group is the key functional moiety that enables highly specific and efficient conjugation through click chemistry reactions.

Applications in Bioconjugation and Drug Development

This compound is predominantly utilized as a linker in bioconjugation, a process that covalently joins two or more molecules, at least one of which is a biomolecule. Its primary application lies in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.

The azide group of this compound can react with molecules containing terminal alkynes, bicyclononynes (BCN), or dibenzocyclooctynes (DBCO) to form a stable triazole linkage. This versatility allows for its use in two main types of click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne. It is known for its high efficiency and regioselectivity.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes strained cyclooctynes (like DBCO or BCN) to react with azides. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

These reactions are instrumental in:

  • PEGylation of Proteins, Peptides, and Oligonucleotides: The attachment of PEG chains to therapeutic molecules can improve their pharmacokinetic properties, such as increasing solubility and circulation half-life.

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a component of the linker that connects a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.

  • PROTAC Synthesis: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound is a valuable building block for the linker component of PROTACs, connecting the target protein ligand to the E3 ligase ligand.

Experimental Protocols

While specific reaction conditions should be optimized for each unique application, the following sections provide detailed, generalized protocols for the two primary click chemistry reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst generated in situ.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, DMF, or t-BuOH/water mixture) for dissolving reactants if necessary

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen reaction buffer or solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible buffer or solvent.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of the THPTA or TBTA ligand in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound. A slight molar excess (1.2 to 1.5 equivalents) of this compound is often used.

    • Add the THPTA or TBTA ligand solution to the reaction mixture. A common molar ratio of ligand to copper is 5:1.

    • Add the CuSO4 solution. The final concentration of copper typically ranges from 50 µM to 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1 to 4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified from excess reagents and byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC) or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for the copper-free conjugation of a strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized) to this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein, BCN-small molecule)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, DMF) for dissolving reactants if necessary

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen reaction buffer or solvent.

    • Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible buffer or solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the strained alkyne-functionalized molecule and this compound. A molar excess (typically 1.5 to 5-fold) of one reactant is often used to drive the reaction to completion. The choice of which reactant is in excess depends on the specific molecules being conjugated.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the specific strained alkyne and reaction concentrations. The reaction progress can be monitored by appropriate analytical techniques.

  • Purification:

    • After the reaction is complete, purify the conjugate using methods suitable for the specific product, such as chromatography or dialysis, to remove unreacted starting materials.

Visualizations

The following diagrams illustrate the fundamental workflows of the click chemistry reactions involving this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product mPEG5_azide This compound (R1-N3) triazole Triazole-Linked Conjugate (R1-Triazole-R2) mPEG5_azide->triazole alkyne Alkyne-Molecule (R2-C≡CH) alkyne->triazole CuSO4 CuSO4 Ligand Ligand (THPTA/TBTA) CuSO4->triazole Cu(I) Catalyst NaAscorbate Sodium Ascorbate NaAscorbate->triazole Ligand->triazole

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

G cluster_reactants Reactants cluster_product Product mPEG5_azide This compound (R1-N3) triazole_product Triazole-Linked Conjugate (R1-Triazole-R2) mPEG5_azide->triazole_product strained_alkyne Strained Alkyne-Molecule (e.g., DBCO/BCN-R2) strained_alkyne->triazole_product G cluster_components PROTAC Components cluster_synthesis Synthesis cluster_protac Final Product POI_ligand Protein of Interest (POI) Ligand (with Alkyne or Strained Alkyne) click_reaction Click Chemistry (CuAAC or SPAAC) POI_ligand->click_reaction E3_ligand E3 Ligase Ligand PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) E3_ligand->PROTAC mPEG5_azide This compound Linker mPEG5_azide->click_reaction click_reaction->PROTAC Conjugation

References

An In-depth Technical Guide to PEGylation and Bioconjugation for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and Bioconjugation

In the realm of pharmaceutical sciences, the covalent attachment of molecules to biomolecules, a process known as bioconjugation, has emerged as a transformative strategy for enhancing the therapeutic properties of drugs.[1][2] Among the various polymers utilized for this purpose, polyethylene glycol (PEG) has become the gold standard, and its conjugation to a therapeutic agent, termed PEGylation, is a widely adopted technique in drug development.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core principles of PEGylation and bioconjugation, detailing the underlying chemistry, experimental methodologies, and impact on drug efficacy and safety.

PEGylation involves the covalent attachment of one or more PEG chains to a biomolecule, such as a protein, peptide, or small molecule drug. This process can significantly improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent. Key advantages of PEGylation include a prolonged plasma half-life due to increased hydrodynamic volume which reduces renal clearance, enhanced stability by protecting the drug from enzymatic degradation, increased water solubility for hydrophobic drugs, and reduced immunogenicity by masking antigenic epitopes. These benefits often translate to reduced dosing frequency, improved patient compliance, and potentially lower toxicity.

Bioconjugation encompasses a broader range of chemical techniques used to link biomolecules to other molecules, including polymers like PEG, fluorescent dyes, or other proteins. The primary goal is to create a hybrid molecule that combines the desirable properties of each component. This guide will delve into the specific chemical reactions and strategies employed in both PEGylation and the broader field of bioconjugation, providing researchers with the foundational knowledge to design and execute effective drug modification strategies.

Core Concepts in PEGylation Chemistry

The success of PEGylation hinges on the careful selection of the PEG reagent and the conjugation chemistry. PEGs are available in various molecular weights and architectures, including linear, branched, and multi-arm structures, which influence the physicochemical properties of the resulting conjugate. The choice of PEG architecture can impact factors such as drug loading, steric hindrance, and in vivo behavior.

The covalent attachment of PEG to a biomolecule is achieved by reacting a functionalized PEG derivative with a specific functional group on the target molecule. The most common functional groups targeted on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group. Other potential sites for conjugation include the thiol groups of cysteine residues, the carboxylic acid groups of aspartic and glutamic acids, and the hydroxyl groups of serine and threonine.

Generations of PEGylation

The field of PEGylation has evolved through different "generations" of technologies, each aiming for greater control and specificity.

  • First-generation PEGylation typically involved the random attachment of linear PEG chains to multiple sites on a protein, often leading to a heterogeneous mixture of conjugates with varying degrees of PEGylation and positional isomers. While effective in improving drug properties, this heterogeneity could result in reduced bioactivity and analytical challenges.

  • Second-generation PEGylation focused on improving specificity and homogeneity by utilizing site-specific conjugation techniques. This includes strategies like N-terminal specific PEGylation and the use of larger, branched PEG chains to reduce the number of attachment sites while maintaining a high molecular weight.

  • Third-generation and beyond involve the use of novel PEG architectures, such as multi-arm and dendritic PEGs, as well as advanced bioconjugation techniques like "click chemistry" to achieve highly controlled and uniform PEGylated products.

Key Bioconjugation Reactions

The selection of the appropriate bioconjugation chemistry is critical for achieving a stable and effective PEGylated drug. The choice depends on the available functional groups on the biomolecule and the desired properties of the final conjugate.

Amine-Reactive Chemistries

The most common approach for PEGylating proteins targets the abundant primary amines found on lysine residues and the N-terminus.

  • N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters are widely used to acylate primary amines, forming a stable amide bond. The reaction is typically performed at a slightly alkaline pH (7-9) to ensure the amine is in its deprotonated, nucleophilic state.

  • Aldehyde/Ketone Chemistry: Reductive amination involves the reaction of an aldehyde- or ketone-functionalized PEG with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride. This method is often used for N-terminal specific PEGylation under controlled pH conditions.

Thiol-Reactive Chemistries

Cysteine residues, with their nucleophilic thiol groups, provide a target for highly specific PEGylation, as they are less abundant than lysine residues.

  • Maleimides: PEG-maleimide reagents react specifically with free thiol groups via a Michael addition reaction to form a stable thioether bond. This reaction is efficient at neutral pH (6.5-7.5).

  • Thiol-Disulfide Exchange: PEG derivatives containing a disulfide bond can react with a free thiol on a protein through disulfide exchange, forming a new disulfide bond. This linkage is reversible under reducing conditions.

Bioorthogonal Chemistries

Bioorthogonal reactions are a class of chemical reactions that can occur in a living system without interfering with native biochemical processes. These have become increasingly important for precise bioconjugation.

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful "click" reactions that offer high efficiency and specificity for conjugating PEG to biomolecules that have been pre-functionalized with an azide or alkyne group.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in PEGylation and its biological consequences is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key concepts.

PEGylation_Pharmacokinetics cluster_0 Unmodified Drug cluster_1 PEGylated Drug Unmodified Drug Unmodified Drug Rapid Renal Clearance Rapid Renal Clearance Unmodified Drug->Rapid Renal Clearance Enzymatic Degradation Enzymatic Degradation Unmodified Drug->Enzymatic Degradation Immunogenic Response Immunogenic Response Unmodified Drug->Immunogenic Response PEGylated Drug PEGylated Drug Increased Hydrodynamic Size Increased Hydrodynamic Size PEGylated Drug->Increased Hydrodynamic Size Steric Shielding Steric Shielding PEGylated Drug->Steric Shielding Reduced Renal Clearance Reduced Renal Clearance Increased Hydrodynamic Size->Reduced Renal Clearance Protection from Degradation Protection from Degradation Steric Shielding->Protection from Degradation Reduced Immunogenicity Reduced Immunogenicity Steric Shielding->Reduced Immunogenicity Prolonged Circulation Prolonged Circulation Reduced Renal Clearance->Prolonged Circulation Protection from Degradation->Prolonged Circulation

Caption: Impact of PEGylation on Drug Pharmacokinetics.

Bioconjugation_Workflow Biomolecule Biomolecule Reaction Setup Reaction Setup Biomolecule->Reaction Setup PEG Reagent PEG Reagent PEG Reagent->Reaction Setup Purification Purification Reaction Setup->Purification Conjugation Reaction Characterization Characterization Purification->Characterization e.g., SEC, IEX PEGylated Conjugate PEGylated Conjugate Characterization->PEGylated Conjugate e.g., MS, SDS-PAGE

Caption: General Experimental Workflow for PEGylation.

Quantitative Data on PEGylated Therapeutics

The impact of PEGylation on the pharmacokinetic properties of various drugs has been extensively documented. The following table summarizes key data for some FDA-approved PEGylated therapeutics, highlighting the significant improvements achieved through this technology.

Drug Name (Active Ingredient)Unmodified Half-lifePEGylated Half-lifeFold Increase in Half-lifeReference
Pegasys® (Interferon alfa-2a)5-8 hours72-96 hours~9-19
Neulasta® (Pegfilgrastim)3-4 hours15-80 hours~5-20
Adagen® (Pegademase bovine)< 30 minutes48-72 hours> 96
Oncaspar® (Pegaspargase)~20 hours~350 hours~17.5
Mircera® (Methoxy PEG-epoetin beta)6-8 hours~134 hours~17-22

Note: Half-life values can vary depending on the patient population and study design.

Detailed Experimental Protocols

To provide practical guidance for researchers, this section outlines detailed methodologies for key experiments in PEGylation and bioconjugation.

Protocol 1: N-terminal Specific PEGylation of a Protein using PEG-Aldehyde

Objective: To selectively conjugate a PEG-aldehyde to the N-terminal amine of a protein.

Materials:

  • Protein of interest (e.g., recombinant protein with a single N-terminus)

  • mPEG-Propionaldehyde (20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM MES, pH 5.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEGylation Reaction: a. Add a 2-5 molar excess of mPEG-Propionaldehyde to the protein solution. b. Add sodium cyanoborohydride to a final concentration of 20 mM. c. Gently mix the reaction mixture and incubate at 4°C for 12-24 hours.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC.

  • Characterization: a. Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight of the PEGylated protein. b. Confirm the identity and degree of PEGylation using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Thiol-Specific PEGylation of a Cysteine-Containing Peptide using PEG-Maleimide

Objective: To specifically conjugate a PEG-maleimide to a free cysteine residue in a peptide.

Materials:

  • Cysteine-containing peptide

  • mPEG-Maleimide (5 kDa)

  • Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Quenching Solution: 100 mM L-cysteine in reaction buffer

  • Purification column (e.g., Reverse Phase High-Performance Liquid Chromatography - RP-HPLC)

  • Analytical instruments (e.g., RP-HPLC, Mass Spectrometry)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • PEGylation Reaction: a. Add a 1.2-1.5 molar excess of mPEG-Maleimide to the peptide solution. b. Gently mix and incubate at room temperature for 2-4 hours.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess PEG-maleimide. Incubate for 30 minutes.

  • Purification: Purify the PEGylated peptide using RP-HPLC.

  • Characterization: a. Analyze the purity of the conjugate by analytical RP-HPLC. b. Confirm the mass of the PEGylated peptide using Mass Spectrometry.

Characterization of PEGylated Bioconjugates

Thorough characterization of PEGylated products is essential for quality control and to ensure product consistency and efficacy. Due to the heterogeneity that can arise from the PEGylation process, a combination of analytical techniques is often required.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a qualitative assessment of the increase in molecular weight of the PEGylated protein.

  • Size Exclusion Chromatography (SEC): Used for both purification and analysis to separate PEGylated conjugates based on their hydrodynamic volume.

  • Ion Exchange Chromatography (IEX): Can separate species based on charge differences, which can be altered by PEGylation of charged residues like lysine.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful tools for determining the exact molecular weight of the conjugate and the degree of PEGylation (number of PEG chains attached).

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the PEGylated molecule in solution.

Conclusion

PEGylation and bioconjugation have become indispensable tools in modern drug development, offering a proven strategy to enhance the therapeutic potential of a wide range of molecules. By understanding the fundamental principles of PEG chemistry, selecting appropriate bioconjugation strategies, and employing rigorous analytical characterization, researchers can design and develop novel therapeutics with improved pharmacokinetic profiles, enhanced stability, and reduced immunogenicity. This guide provides a solid foundation for scientists and drug development professionals to navigate the complexities of PEGylation and harness its full potential in creating safer and more effective medicines.

References

The Role of m-PEG5-azide in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the demand for precise, efficient, and biocompatible chemical ligation techniques is paramount. "Click chemistry," a term coined by Nobel laureate K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. Central to many click chemistry applications is the use of specialized linkers that can modify the properties of biomolecules and facilitate their conjugation. Among these, m-PEG5-azide has emerged as a versatile and valuable tool.

This technical guide provides a comprehensive overview of this compound, detailing its structure, properties, and its pivotal role in the two major classes of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into quantitative data, detailed experimental protocols, and visual workflows to equip researchers with the knowledge to effectively utilize this compound in their work.

Core Concepts: this compound and Click Chemistry

This compound is a heterobifunctional linker molecule composed of a methoxy-terminated polyethylene glycol (PEG) chain of five ethylene glycol units, and a terminal azide (-N₃) group. The PEG component is a hydrophilic and biocompatible polymer that confers several advantageous properties to molecules it is attached to, including increased solubility in aqueous media, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2][3] The azide group is the reactive handle that enables its participation in click chemistry reactions.[4]

The primary utility of this compound lies in its ability to readily conjugate with molecules containing an alkyne functional group through a 1,3-dipolar cycloaddition reaction, forming a stable triazole linkage. This reaction can be performed under two main paradigms:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide. It is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design.

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃O₅
Molecular Weight 277.32 g/mol
IUPAC Name 1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane
Appearance White/off-white solid, semi-solid, or liquid
Solubility Soluble in water, DMSO, DMF, chloroform, methylene chloride
Storage Store at -20°C, protected from moisture

The Impact of PEG Linker Length on Bioconjugate Properties

The choice of PEG linker length is a critical design parameter in the development of bioconjugates, significantly influencing their therapeutic efficacy and pharmacokinetic profiles. While this guide focuses on this compound, it is important to understand the general trends associated with varying PEG chain lengths.

PropertyEffect of Increasing PEG Chain LengthRationaleReferences
Solubility IncreasesThe hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules.
Hydrodynamic Radius IncreasesLonger PEG chains occupy a larger volume in solution.
In Vivo Circulation Time IncreasesThe larger hydrodynamic radius reduces renal clearance.
Immunogenicity DecreasesThe PEG chain can mask immunogenic epitopes on the conjugated molecule.
Biological Activity May DecreaseSteric hindrance from a long PEG chain can interfere with binding to the target.
Tumor Accumulation (ADCs) Can IncreaseEnhanced pharmacokinetic properties can lead to greater tumor exposure.

Studies have shown that for antibody-drug conjugates (ADCs), linkers with 8 to 24 PEG units can provide an optimal balance of tumor distribution and efficacy. The shorter PEG5 linker in this compound is often advantageous in scenarios where minimizing steric hindrance is a priority.

Experimental Protocols and Workflows

This section provides detailed methodologies for the two primary click chemistry reactions involving this compound, along with workflows for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient method for conjugating this compound to molecules bearing a terminal alkyne.

Experimental Protocol: CuAAC of this compound with an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water) (Optional, to scavenge reactive byproducts)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, prepare a solution of the alkyne-modified protein in buffer to a final concentration of approximately 1-10 mg/mL.

  • Addition of this compound: Add this compound to the protein solution. A 10- to 50-fold molar excess of the PEG-azide over the protein is typically recommended.

  • Catalyst Premix: In a separate tube, prepare the copper-ligand catalyst by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used. Allow this mixture to stand for a few minutes.

  • Addition of Catalyst: Add the copper/ligand premix to the protein/azide solution. The final concentration of copper is typically in the range of 50-250 µM.

  • (Optional) Addition of Scavenger: Add aminoguanidine to the reaction mixture to a final concentration of 5 mM.

  • Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.

  • Purification: Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents.

Workflow for CuAAC:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P1 Prepare Alkyne-Protein Solution R1 Combine Alkyne-Protein and this compound P1->R1 P2 Prepare this compound Solution P2->R1 P3 Prepare Catalyst Premix (CuSO4 + Ligand) R2 Add Catalyst Premix P3->R2 P4 Prepare Sodium Ascorbate Solution R3 Initiate with Sodium Ascorbate P4->R3 R1->R2 R2->R3 R4 Incubate (RT, 1-4h) R3->R4 A1 Purify Conjugate (e.g., SEC, Dialysis) R4->A1 A2 Characterize (SDS-PAGE, MS) A1->A2

CuAAC Experimental Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for conjugating this compound, which is particularly advantageous for in vivo applications or with sensitive biomolecules that are incompatible with copper.

Experimental Protocol: SPAAC of this compound with a DBCO-Modified Antibody

Materials:

  • DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • This compound

  • Solvent for this compound (e.g., DMSO or water)

  • Microcentrifuge tubes

Procedure:

  • Reactant Preparation: Prepare a solution of the DBCO-modified antibody in an azide-free buffer.

  • Addition of this compound: Dissolve the this compound in a compatible solvent and add it to the antibody solution. A 1.5- to 10-fold molar excess of this compound is often recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by analyzing aliquots using SDS-PAGE or HPLC.

  • Purification: Once the reaction is complete, purify the conjugate using standard methods such as SEC to remove unreacted this compound.

Quantitative Data on SPAAC Kinetics:

ReactantsBufferSecond-Order Rate Constant (k) M⁻¹s⁻¹Reference
DBCO-PEG5-Herceptin + Azide 4HEPES~0.35
DBCO-PEG5-Herceptin + Azide 5HEPES~0.21
BCN + Benzyl AzideDMSO0.15

Workflow for SPAAC:

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P1 Prepare DBCO-Antibody in Azide-Free Buffer R1 Combine DBCO-Antibody and this compound P1->R1 P2 Prepare this compound Solution P2->R1 R2 Incubate (RT, 2-12h) R1->R2 A1 Purify Conjugate (e.g., SEC) R2->A1 A2 Characterize (SDS-PAGE, HPLC, MS) A1->A2

SPAAC Experimental Workflow

Applications in Drug Development

This compound is a key building block in the synthesis of complex therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker, which connects the antibody to the drug, is a critical component, and PEG linkers like this compound are often incorporated to improve the ADC's properties. Click chemistry provides a robust method for attaching the linker-payload moiety to the antibody.

Logical Workflow for ADC Synthesis using this compound:

ADC_Synthesis Ab Monoclonal Antibody Alkyne_Ab Alkyne-Modified Antibody Ab->Alkyne_Ab Introduce Alkyne (e.g., via NHS ester) ADC Antibody-Drug Conjugate Alkyne_Ab->ADC Click Chemistry (CuAAC or SPAAC) Payload Cytotoxic Payload Linker_Payload This compound-Payload Payload->Linker_Payload Attach to this compound (via another functional group) PEG_Azide This compound PEG_Azide->Linker_Payload Linker_Payload->ADC

ADC Synthesis Workflow
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is crucial for PROTAC efficacy. Click chemistry with linkers like this compound allows for the rapid synthesis and optimization of PROTAC libraries.

Logical Workflow for PROTAC Synthesis using this compound:

PROTAC_Synthesis Target_Binder Target Protein Binder (with Alkyne) PROTAC PROTAC Molecule Target_Binder->PROTAC Click Chemistry (CuAAC or SPAAC) E3_Ligase_Ligand E3 Ligase Ligand Azide_E3_Ligand Azide-PEG5-E3 Ligand E3_Ligase_Ligand->Azide_E3_Ligand Attach to this compound PEG_Azide This compound PEG_Azide->Azide_E3_Ligand Azide_E3_Ligand->PROTAC

PROTAC Synthesis Workflow

Conclusion

This compound is a highly versatile and enabling reagent for researchers in chemistry, biology, and medicine. Its well-defined structure, which combines the beneficial properties of a short PEG chain with the bioorthogonal reactivity of an azide, makes it an ideal linker for a wide range of applications. By understanding the principles of CuAAC and SPAAC and by carefully considering the impact of the PEG linker on the final conjugate, scientists and drug development professionals can leverage this compound to construct novel bioconjugates, diagnostics, and therapeutics with enhanced properties and performance. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this compound in diverse research and development endeavors.

References

A Deep Dive into PEG Linkers: A Technical Guide to Monodisperse vs. Polydisperse Variants for Optimized Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of Polyethylene Glycol (PEG) linkers has become a cornerstone in modern drug development, significantly enhancing the therapeutic profiles of small molecules, peptides, proteins, and antibody-drug conjugates (ADCs). The choice between monodisperse and polydisperse PEG linkers is a critical decision that profoundly impacts a drug's pharmacokinetics, pharmacodynamics, and overall efficacy. This in-depth technical guide provides a comprehensive overview of the core differences between these two types of linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the rational design of next-generation therapeutics.

Fundamental Differences: Monodisperse vs. Polydisperse PEG Linkers

Polyethylene glycol is a polyether compound composed of repeating ethylene oxide units. The fundamental distinction between monodisperse and polydisperse PEGs lies in their molecular weight distribution.

Monodisperse PEG linkers are single molecular entities with a precise, uniform molecular weight.[1] They are synthesized through a stepwise addition of ethylene glycol units, resulting in a homogenous product with a defined structure.[2] This precision offers unparalleled control over the physicochemical properties of the resulting conjugate.

Polydisperse PEG linkers , in contrast, are a heterogeneous mixture of PEG chains with varying lengths.[1] Produced through the polymerization of ethylene oxide, they are characterized by an average molecular weight and a Polydispersity Index (PDI), which measures the breadth of the molecular weight distribution.[3][4] A PDI value of 1.0 indicates a perfectly monodisperse polymer. Commercially available polydisperse PEGs typically have a PDI in the range of 1.01 to 1.10.

The choice between these two types of linkers has significant implications for drug development, as detailed in the comparative table below.

FeatureMonodisperse PEG LinkersPolydisperse PEG Linkers
Molecular Weight Single, discrete molecular weightAverage molecular weight with a distribution
Polydispersity Index (PDI) PDI = 1.0PDI > 1.0 (typically 1.01-1.10 for commercial products)
Synthesis Stepwise, controlled synthesisPolymerization of ethylene oxide
Purity & Homogeneity High purity, single compoundMixture of different chain lengths
Characterization Straightforward, single peak in mass spectrometryComplex, broad distribution in analytical techniques
Batch-to-Batch Consistency HighCan be variable
Cost HigherLower
Applications Antibody-Drug Conjugates (ADCs) with defined Drug-to-Antibody Ratios (DARs), small molecule drugs, when precise control is critical.PEGylated proteins, nanoparticles (e.g., in vaccines), where increasing hydrodynamic volume is the primary goal.

The Impact of Dispersity on Bioconjugate Properties

The homogeneity of monodisperse PEG linkers translates into more uniform and predictable bioconjugates. This is particularly crucial in the development of ADCs, where a consistent Drug-to-Antibody Ratio (DAR) is essential for ensuring a well-defined product with predictable efficacy and toxicity profiles.

In contrast, the heterogeneity of polydisperse PEGs can lead to a mixture of conjugates with varying numbers of PEG chains and, consequently, different pharmacokinetic and pharmacodynamic properties. This can complicate manufacturing, characterization, and regulatory approval.

A study on PEGylated gold nanoparticles demonstrated that monodisperse PEG coatings resulted in significantly lower protein adsorption and a prolonged blood circulation half-life compared to their polydisperse counterparts. This suggests that the uniform, dense layer formed by monodisperse PEGs provides a more effective "stealth" effect, shielding the nanoparticle from opsonization and clearance by the immune system.

Synthesis and Functionalization of PEG Linkers

The synthesis strategies for monodisperse and polydisperse PEGs differ significantly, dictating their respective properties and cost.

Synthesis of Polydisperse PEG Linkers

Polydisperse PEGs are typically synthesized through the anionic ring-opening polymerization of ethylene oxide. This process yields a mixture of polymer chains with a distribution of molecular weights. The average molecular weight can be controlled by the ratio of monomer to initiator.

Synthesis of Monodisperse PEG Linkers

The synthesis of monodisperse PEGs requires a more controlled, stepwise approach. Common methods include:

  • Iterative Approaches: Building the PEG chain one ethylene glycol unit at a time.

  • Convergent Synthesis: Connecting pre-synthesized PEG segments.

  • Solid-Phase Synthesis: Building the PEG chain on a solid support to facilitate purification.

These methods often involve the use of protecting groups to ensure regioselectivity and allow for the introduction of specific functional groups at the termini of the PEG chain.

A general workflow for the synthesis of a monodisperse PEG linker is depicted below.

G Synthesis of a Monodisperse PEG Linker cluster_0 Stepwise Chain Elongation cluster_1 Functionalization A Protected PEG (n units) B Deprotection A->B C Coupling with activated EG unit B->C D Protected PEG (n+1 units) C->D E Final Protected Monodisperse PEG D->E Repeat n times F Deprotection E->F G Introduction of Reactive Group (e.g., NHS ester) F->G H Functionalized Monodisperse PEG Linker G->H

Caption: A generalized workflow for the synthesis of a functionalized monodisperse PEG linker.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a monodisperse PEG linker, its conjugation to an antibody, and the characterization of the resulting ADC.

Synthesis of a Monodisperse Amine-Reactive PEG Linker (mPEG-NHS Ester)

This protocol describes a general approach for the synthesis of a monodisperse methoxy-PEG-N-hydroxysuccinimidyl (mPEG-NHS) ester, a common reagent for amine-reactive PEGylation.

Materials:

  • Monodisperse mPEG-acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolution: Dissolve monodisperse mPEG-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add DCC or EDC (1.2 equivalents) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Filtration: If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Precipitation: Concentrate the filtrate under reduced pressure. Precipitate the product by adding cold, anhydrous diethyl ether.

  • Purification: Collect the white solid by filtration and wash with cold diethyl ether. The product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the mPEG-NHS ester using ¹H NMR and mass spectrometry.

PEGylation of an Antibody with a Monodisperse PEG-NHS Ester

This protocol outlines the conjugation of a monodisperse PEG-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0, amine-free)

  • Monodisperse mPEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Adjust the concentration of the antibody solution to 1-10 mg/mL in an amine-free buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the monodisperse mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a calculated molar excess (e.g., 5-20 fold) of the dissolved mPEG-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove unconjugated PEG reagent and other small molecules by SEC using a column equilibrated with the desired storage buffer.

  • Characterization: Analyze the purified PEGylated antibody to determine the degree of PEGylation, purity, and aggregation.

G Antibody PEGylation Workflow A Antibody in Amine-Free Buffer C Conjugation Reaction (Molar Excess of PEG) A->C B Dissolve PEG-NHS in DMSO/DMF B->C D Quench Reaction (e.g., Tris buffer) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (MALDI-TOF, SEC-MALS) E->F

Caption: A typical experimental workflow for the PEGylation of an antibody.

Characterization of PEGylated Bioconjugates

Thorough characterization of PEGylated bioconjugates is essential to ensure their quality, consistency, and safety. A combination of analytical techniques is typically employed.

MALDI-TOF Mass Spectrometry for Degree of PEGylation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the conjugate and, consequently, the degree of PEGylation.

Protocol Outline:

  • Sample Preparation: Mix the purified PEGylated antibody with a suitable matrix solution (e.g., sinapinic acid for proteins).

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The resulting spectrum will show a series of peaks, each corresponding to the antibody conjugated with a different number of PEG chains. The mass difference between the peaks corresponds to the molecular weight of a single PEG linker. The distribution of peak intensities reflects the distribution of PEGylated species.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a valuable technique for determining the absolute molar mass, size, and aggregation state of PEGylated proteins and ADCs.

Protocol Outline:

  • System Setup: An SEC column is coupled to a MALS detector, a UV detector, and a differential refractive index (dRI) detector.

  • Mobile Phase: Use a suitable aqueous buffer as the mobile phase.

  • Sample Injection: Inject the purified PEGylated antibody onto the SEC column.

  • Data Acquisition and Analysis: The different species in the sample (unconjugated antibody, mono-PEGylated, di-PEGylated, etc., and aggregates) will be separated based on their hydrodynamic volume. The MALS and dRI detectors will provide data to calculate the absolute molar mass of each eluting species, allowing for the determination of the degree of PEGylation and the quantification of aggregates.

G ADC Characterization Workflow cluster_0 Primary Characterization cluster_1 Functional Assays cluster_2 In Vivo Evaluation A Purified ADC B SEC-MALS (Aggregation, Molar Mass) A->B C MALDI-TOF MS (Degree of PEGylation, DAR) A->C D HIC-HPLC (DAR Distribution) A->D E Antigen Binding Assay (ELISA, SPR) A->E F In Vitro Cytotoxicity Assay A->F G Pharmacokinetic Studies A->G H Efficacy Studies (Xenograft models) A->H

Caption: A comprehensive workflow for the characterization of a PEGylated Antibody-Drug Conjugate.

Conclusion: The Future is Monodisperse

While polydisperse PEGs have a long history of use and are suitable for certain applications, the trend in modern drug development, particularly for complex biologics like ADCs, is decidedly moving towards monodisperse PEG linkers. The ability to create homogeneous, well-defined conjugates with predictable properties offers significant advantages in terms of efficacy, safety, and manufacturability. As our understanding of the structure-activity relationships of bioconjugates deepens, the precision afforded by monodisperse PEG linkers will be indispensable in the design of the next generation of targeted therapies. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions in the selection and application of these critical drug delivery tools.

References

An In-depth Technical Guide to the Synthesis and Functionalization of m-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis and functionalization of methoxy-polyethylene glycol (5)-azide (m-PEG5-azide), a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical application.

Core Principles: Synthesis and Functionalization

This compound is a polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a reactive azide moiety. The PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the azide group serves as a chemical handle for highly specific and efficient "click chemistry" reactions.

Synthesis: The synthesis of this compound typically proceeds via a two-step process starting from the commercially available m-PEG5-alcohol (m-PEG5-OH). The hydroxyl group is first activated by conversion to a better leaving group, commonly a mesylate or tosylate. This is followed by nucleophilic substitution with an azide salt, such as sodium azide, to yield the final product.

Functionalization: The azide group of this compound is primarily utilized in two types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide without the need for a catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[1]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for its faster reaction kinetics in vitro, and SPAAC being the method of choice for biological systems.

Data Presentation

Table 1: Summary of this compound Synthesis
ParameterValueReference
Starting Materialm-PEG5-OH[2]
Intermediatem-PEG5-OMs (mesylate)[2]
Azidating AgentSodium Azide (NaN₃)[2]
Overall Yield>95%[2]
Purity>98%
Molecular Weight277.32 g/mol
CAS Number1202681-04-6
Table 2: Comparison of CuAAC and SPAAC Functionalization
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I)None
Reaction Rate Very FastFast
Bioorthogonality Good (potential for copper cytotoxicity)Excellent
Typical Application In vitro conjugation, material scienceIn vivo imaging, bioconjugation in living systems

Experimental Protocols

Protocol 1: Synthesis of this compound from m-PEG5-OH

This protocol is adapted from a general procedure for the synthesis of azide-terminated PEGs.

Part A: Mesylation of m-PEG5-OH

  • In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve m-PEG5-OH (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield m-PEG5-OMs. This intermediate is often used in the next step without further purification.

Part B: Azidation of m-PEG5-OMs

  • Dissolve the crude m-PEG5-OMs (1.0 eq.) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 5.0 eq.) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica gel column chromatography to obtain the final product as a colorless oil.

Protocol 2: CuAAC Reaction of this compound with an Alkyne-Containing Molecule

This protocol provides a general guideline for a copper-catalyzed click reaction.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMSO)

Procedure:

  • Prepare stock solutions of all reagents in the chosen solvent.

  • In a reaction vial, combine this compound (1.0-1.2 eq.) and the alkyne-containing molecule (1.0 eq.).

  • Add the copper-stabilizing ligand (e.g., THPTA) to the mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Protocol 3: SPAAC Reaction of this compound with a DBCO-Containing Molecule

This protocol outlines a general procedure for a strain-promoted click reaction.

Materials:

  • This compound

  • DBCO-containing molecule of interest

  • Reaction solvent (e.g., DMSO, DMF, or aqueous buffer like PBS)

Procedure:

  • Dissolve the DBCO-containing molecule in the chosen solvent.

  • Add this compound to the solution. A slight molar excess (1.1-1.5 eq.) of the azide is often used to ensure complete consumption of the more precious DBCO-reagent.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, the desired conjugate can be purified using appropriate chromatographic methods such as preparative HPLC or size-exclusion chromatography.

Mandatory Visualization

m_PEG5_azide_synthesis start m-PEG5-OH intermediate m-PEG5-OMs start->intermediate MsCl, Et3N DCM, 0°C to RT final_product This compound intermediate->final_product NaN3 DMF, 80-100°C CuAAC_workflow reagents Combine: This compound Alkyne-Molecule CuSO4/Ligand initiation Add Sodium Ascorbate reagents->initiation reaction Stir at Room Temperature (1-4 hours) initiation->reaction monitoring Monitor by LC-MS/TLC reaction->monitoring purification Purify Conjugate (HPLC) monitoring->purification SPAAC_workflow reagents Combine: This compound DBCO-Molecule in Solvent reaction Stir at Room Temperature (1-24 hours) reagents->reaction monitoring Monitor by LC-MS/TLC reaction->monitoring purification Purify Conjugate (HPLC/SEC) monitoring->purification ADC_PROTAC_synthesis_logic cluster_biomolecule Targeting Moiety cluster_payload Payload/Effector antibody Antibody or Targeting Ligand alkyne_modification Functionalize with Alkyne (e.g., DBCO) antibody->alkyne_modification drug Cytotoxic Drug or E3 Ligase Ligand m_peg5_azide This compound drug->m_peg5_azide Previous Conjugation Step (if not commercially available) conjugation Click Chemistry (SPAAC or CuAAC) m_peg5_azide->conjugation alkyne_modification->conjugation final_construct ADC or PROTAC conjugation->final_construct

References

solubility and stability of m-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of m-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methoxy-polyethylene glycol-azide with five ethylene glycol units (this compound). The information herein is intended to support researchers, scientists, and professionals in the field of drug development in the effective handling, storage, and application of this versatile molecule.

Core Properties of this compound

This compound is a hydrophilic linker commonly employed in bioconjugation and drug delivery systems through "click chemistry". Its polyethylene glycol (PEG) backbone enhances aqueous solubility, while the terminal azide group allows for efficient and specific conjugation to alkyne-containing molecules.[1][2][3][4][5]

Molecular Formula: C₁₁H₂₃N₃O₅

Molecular Weight: 277.32 g/mol

Solubility Profile

The hydrophilic nature of the PEG chain imparts excellent solubility in a variety of solvents, a critical feature for its application in biological systems.

Table 1: Quantitative and Qualitative Solubility of this compound

SolventSolubilityReference(s)
WaterSoluble, >10 mg/mL (clear solution)
Dimethyl Sulfoxide (DMSO)Soluble, >10 mg/mL (clear solution)
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
ChloroformSoluble, >10 mg/mL (clear solution)
EthanolSoluble
TolueneLess soluble
Diethyl EtherNot soluble

Stability and Handling

Proper storage and handling are paramount to maintain the integrity and reactivity of this compound. As an organic azide, it is classified as an energetic material, although its stability is significantly enhanced by the long carbon chain of the PEG linker.

Table 2: Stability and Recommended Storage Conditions for this compound

ConditionRecommendationReference(s)
Storage Temperature Solid: -20°C for long-term storage. Stock Solution: -20°C for up to 1 month, -80°C for up to 6 months.
Light Exposure Store in the dark. Use of amber vials is recommended.
Moisture Store in a tightly sealed container to prevent hydrolysis. PEGs are hygroscopic.
Repeated Freeze-Thaw Avoid for stock solutions; aliquot into single-use volumes.
pH Stability While specific data for this compound is not detailed in the provided results, PEG chains are stable in aqueous solutions at room temperature and are not readily hydrolyzed. Extreme pH should be avoided. Azides can form hydrazoic acid in acidic conditions.

Chemical Compatibility and Safety:

Organic azides require careful handling to avoid potentially hazardous reactions. The stability of this compound is relatively high for an organic azide due to its favorable carbon-to-nitrogen ratio (C/N ratio of 11/3) and adherence to the "Rule of Six," which indicates a sufficient number of carbon atoms to dilute the energetic azide group.

Incompatible Materials:

  • Acids: Can form the highly toxic and explosive hydrazoic acid.

  • Metals (especially heavy metals): Can form highly unstable and explosive metal azides. Avoid using metal spatulas.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can form explosive di- and tri-azidomethane. While some sources list DCM as a solvent, it should be used with caution and not for reactions where azide concentration is high or during workup procedures involving concentration.

  • Reducing Agents: The azide group can be reduced to an amine.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, PBS buffer)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or ¹H NMR for quantification

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a known volume of the solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or ¹H NMR with an internal standard.

  • Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

Protocol 2: Long-Term Stability Assessment of this compound

Objective: To evaluate the stability of this compound over time under different storage conditions.

Materials:

  • This compound

  • Solvent for preparing stock solutions (e.g., DMSO or water)

  • Temperature-controlled storage chambers (e.g., -20°C and 4°C)

  • Light-blocking containers (e.g., amber vials)

  • HPLC or ¹H NMR for purity analysis

Methodology:

  • Prepare a stock solution of this compound at a known concentration.

  • Aliquot the solution into multiple amber vials for each storage condition and time point to avoid repeated freeze-thaw cycles.

  • Store the vials at a minimum of two different temperatures, for example, -20°C and 4°C, protected from light.

  • Establish analysis time points, such as 0, 1, 3, 6, and 12 months.

  • At each time point, retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample using a validated HPLC or ¹H NMR method to determine the purity and identify any degradation products.

  • Compare the purity at each time point to the initial (time 0) purity to assess the degradation rate.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the use of this compound.

cluster_stability Logical Workflow for Assessing Organic Azide Stability Start Start: New Organic Azide (e.g., this compound) CheckRatio Calculate Carbon-to-Nitrogen (C/N) Ratio Start->CheckRatio DecisionRatio C/N Ratio > 1? CheckRatio->DecisionRatio CheckRuleOfSix Apply 'Rule of Six' DecisionRuleOfSix At least 6 carbons per azide? CheckRuleOfSix->DecisionRuleOfSix DecisionRatio->CheckRuleOfSix Yes Unstable Potentially Unstable - Handle with Extreme Caution, Do Not Isolate if C/N < 1 DecisionRatio->Unstable No Stable Relatively Stable to Isolate and Store DecisionRuleOfSix->Stable Yes DecisionRuleOfSix->Unstable No Proceed Proceed with Experimental Work Stable->Proceed

Caption: Logical workflow for assessing the stability of organic azides.

cluster_click_chem Experimental Workflow for a Typical Click Chemistry Reaction Reactant1 This compound Reaction Combine Reactants in a Suitable Solvent (e.g., aqueous buffer) Reactant1->Reaction Reactant2 Alkyne-modified Biomolecule Reactant2->Reaction Catalyst Add Catalyst (e.g., Copper(I) for CuAAC) Reaction->Catalyst Incubation Incubate at Controlled Temperature Catalyst->Incubation Purification Purify the Conjugate (e.g., Dialysis, SEC) Incubation->Purification Analysis Analyze the Product (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis FinalProduct Purified PEGylated Biomolecule Analysis->FinalProduct

References

m-PEG5-azide molecular weight and purity specifications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the molecular weight and purity specifications of m-PEG5-azide, a commonly used reagent in bioconjugation and drug development. Furthermore, it outlines a general experimental protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Specifications of this compound

This compound (1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane) is a heterobifunctional linker molecule. It possesses a terminal methoxy group and an azide moiety, connected by a five-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule. The azide group is a key functional group for click chemistry, allowing for the covalent linkage to alkyne-containing molecules with high specificity and efficiency.

The key quantitative specifications for this compound are summarized in the table below.

ParameterValueSource
Molecular Formula C11H23N3O5[1][2]
Molecular Weight 277.32 g/mol [1][2]
Purity >95% to >98%[2]

Quality Control and Purity Determination

The purity of this compound is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy. Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the chemical structure and identify any impurities. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) can also be employed for purity analysis.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the conjugation of an alkyne-containing molecule to this compound via CuAAC. This reaction is widely used for the labeling of biomolecules, the synthesis of antibody-drug conjugates, and the formation of complex bioconjugates.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

  • Solvent (e.g., deionized water, DMSO, or a mixture)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent. The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.

  • Preparation of the Catalyst Solution:

    • Prepare a stock solution of CuSO₄ and a copper-coordinating ligand like TBTA in a suitable solvent.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Reaction Initiation:

    • To the solution containing the azide and alkyne, add the CuSO₄/ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction time may vary depending on the specific reactants and concentrations.

  • Reaction Quenching and Purification:

    • Once the reaction is complete, it can be quenched by the addition of a chelating agent such as EDTA to remove the copper catalyst.

    • The desired bioconjugate can be purified from the reaction mixture using appropriate chromatographic techniques, such as size-exclusion chromatography or affinity chromatography.

The following diagram illustrates the general workflow for a CuAAC reaction.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Alkyne-Molecule E Mix Reactants and Catalyst A->E B Dissolve this compound B->E C Prepare CuSO4/Ligand Solution C->E D Prepare Sodium Ascorbate Solution D->E F Incubate (1-4h at RT) E->F Initiate Reaction G Quench Reaction (e.g., EDTA) F->G H Purify Conjugate (e.g., Chromatography) G->H I Final Bioconjugate H->I

CuAAC Experimental Workflow

This workflow provides a foundational understanding for researchers and drug development professionals in the application of this compound for bioconjugation. The specific reaction conditions may require optimization based on the properties of the molecule being conjugated.

References

The Architect's Toolkit: A Researcher's Guide to the Advantages of Short PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For the Researcher, Scientist, and Drug Development Professional: An In-depth Technical Guide on the Core Advantages of Utilizing Short Polyethylene Glycol (PEG) Linkers in Advanced Research Applications.

Short polyethylene glycol (PEG) linkers have emerged as indispensable tools in the fields of bioconjugation, drug delivery, and proteomics. These discrete, hydrophilic spacers offer a unique combination of properties that allow for the fine-tuning of molecular characteristics, leading to enhanced performance and efficacy of complex biologics and conjugates. This guide delves into the key advantages of employing short PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of their application in critical research areas.

Core Advantages of Short PEG Linkers

The primary benefits of incorporating short PEG linkers (typically containing 2 to 12 ethylene glycol units) into bioconjugates stem from their distinct physicochemical properties. These advantages are particularly crucial in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

1. Enhanced Solubility and Reduced Aggregation: A paramount challenge in the development of bioconjugates, especially those involving hydrophobic payloads, is the propensity for aggregation. Short PEG linkers, owing to their hydrophilic nature, effectively mitigate this issue. They create a hydration shell around the conjugated molecule, increasing its aqueous solubility and preventing the formation of aggregates that can lead to reduced efficacy and potential immunogenicity.[][2] This is particularly critical for ADCs, where hydrophobic drugs can compromise the stability of the antibody.[3]

2. Improved Pharmacokinetics and Bioavailability: The inclusion of short PEG linkers can significantly modulate the pharmacokinetic (PK) profile of a therapeutic molecule. The hydrophilic nature of the PEG chain can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[3][4] This leads to improved bioavailability and sustained exposure to the target, which can translate to enhanced therapeutic efficacy.

3. Fine-Tuning of Physicochemical Properties: The discrete and well-defined nature of short PEG linkers allows for precise control over the physicochemical properties of the resulting conjugate. Unlike polydisperse long-chain PEGs, short linkers have a specific molecular weight and length, enabling a systematic investigation of structure-activity relationships. This precise control is vital for optimizing factors such as steric hindrance, binding affinity, and overall stability.

4. Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity. By incorporating short PEG linkers, the potential for an adverse immune response to the linker itself is minimized. Furthermore, the PEG chain can mask immunogenic epitopes on the conjugated molecule, further reducing its potential to elicit an immune reaction.

Quantitative Data on the Impact of Short PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linker length on key parameters in ADC and PROTAC development.

LinkerClearance (mL/day/kg)Area Under the Curve (AUC) (µg*h/mL)In Vivo Half-LifeReference
No PEG~15-Short
PEG2~103,500-
PEG4~75,600Extended 2.5-fold (for a 4 kDa PEG)
PEG8~59,800-
PEG12~510,000-
PEG24~510,000Extended 11.2-fold (for a 10 kDa PEG)
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats. Data is synthesized from studies on ADCs with varying PEG spacer lengths.
PROTAC Linker Length (atoms)Target ProteinE3 LigaseRelative Degradation EfficacyReference
12Estrogen Receptor α (ERα)-Less Effective
16Estrogen Receptor α (ERα)-More Effective
5-11Bruton's Tyrosine Kinase (BTK)CRBNInefficient Degradation
13-21Bruton's Tyrosine Kinase (BTK)CRBNEfficient Degradation
Table 2: Influence of Linker Length on PROTAC Degradation Efficacy. The optimal linker length is target-dependent, but trends show that a certain minimum length is often required for efficient ternary complex formation.

Key Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates employing short PEG linkers. Below are representative protocols for the synthesis of an ADC and a PROTAC.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) with a Short PEG Linker

Objective: To conjugate a cytotoxic payload to a monoclonal antibody via a short, discrete PEG linker (e.g., PEG4) targeting surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Amine-reactive payload with a terminal carboxylic acid

  • Amino-PEG4-acid linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for activation

  • Anhydrous Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS

  • Desalting columns

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Methodology:

Step 1: Synthesis of the Drug-Linker Conjugate

  • Activation of the Payload: Dissolve the amine-reactive payload (1 equivalent) in anhydrous DMF. Add DCC (1.1 equivalents) and NHS (1.1 equivalents). Stir at room temperature for 2 hours to form the NHS-activated payload.

  • Conjugation to the PEG Linker: Dissolve the Amino-PEG4-acid linker (1.2 equivalents) in anhydrous DMF and add it to the activated payload solution. Stir at room temperature overnight.

  • Purification: Monitor the reaction by LC-MS. Purify the drug-linker conjugate using reverse-phase HPLC. Lyophilize the pure fractions.

Step 2: Conjugation to the Antibody

  • Antibody Preparation: Buffer exchange the mAb into a conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0) to a concentration of 5-10 mg/mL.

  • Activation of the Drug-Linker: Dissolve the purified drug-linker conjugate (10-fold molar excess over the mAb) in DMSO. In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v). Incubate for 2 hours at room temperature with gentle mixing.

  • Purification and Characterization: Remove unconjugated drug-linker by buffer exchange using desalting columns. Determine the final protein concentration (A280) and the drug-to-antibody ratio (DAR) by HIC-HPLC.

Protocol 2: Synthesis of a PROTAC with a Short PEG Linker

Objective: To synthesize a PROTAC molecule by connecting a target protein ligand and an E3 ligase ligand with a short PEG linker (e.g., PEG3) using click chemistry.

Materials:

  • Target protein ligand with a terminal alkyne group

  • E3 ligase ligand (e.g., pomalidomide) functionalized with an azide group

  • Azide-PEG3-Alkyne linker

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol/Water (1:1) solvent mixture

  • Preparative HPLC system

Methodology:

Step 1: Preparation of Ligand-Linker Intermediates (if not commercially available)

  • Synthesize or procure the target protein ligand with a terminal alkyne and the E3 ligase ligand with a terminal azide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

  • Dissolve the alkyne-functionalized target ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Prepare a fresh solution of the catalyst by mixing CuSO₄ (0.1 equivalents), sodium ascorbate (0.5 equivalents), and THPTA (0.2 equivalents) in water.

  • Add the catalyst solution to the ligand mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

Step 3: Purification and Characterization

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC.

  • Characterize the final PROTAC molecule by LC-MS and NMR to confirm its identity and purity.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action for an ADC and a PROTAC, as well as a generalized experimental workflow for bioconjugation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_target_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) - Antibody - PEG Linker - Cytotoxic Payload Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC - Target Binder - PEG Linker - E3 Ligase Binder TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental_Workflow start Start synthesis Synthesis of Linker-Payload/Probe start->synthesis activation Activation of Functional Groups synthesis->activation conjugation Conjugation to Biomolecule activation->conjugation purification Purification of Conjugate conjugation->purification characterization Characterization (e.g., MS, HPLC) purification->characterization functional_assay In Vitro/ In Vivo Functional Assay characterization->functional_assay end End functional_assay->end

Caption: Generalized Experimental Workflow for Bioconjugation.

References

Applications of Azide-Functionalized PEG Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azide-functionalized polyethylene glycol (PEG) derivatives have emerged as indispensable tools in the fields of bioconjugation, drug delivery, and materials science. Their unique ability to participate in highly efficient and specific "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the precise and stable attachment of PEG to a wide array of molecules and surfaces. This technical guide provides an in-depth overview of the core applications of azide-functionalized PEG derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers and drug development professionals in leveraging this versatile technology. The biocompatibility, hydrophilicity, and "stealth" properties of the PEG backbone, combined with the bioorthogonal reactivity of the azide group, offer unparalleled advantages in enhancing the therapeutic efficacy and pharmacokinetic profiles of novel drug candidates and advanced biomaterials.

Core Applications of Azide-Functionalized PEG Derivatives

The versatility of azide-functionalized PEG derivatives stems from their bifunctional nature: the PEG polymer chain imparts favorable physicochemical properties, while the terminal azide group serves as a highly selective chemical handle. This combination has led to widespread adoption in several key areas:

Bioconjugation

The covalent attachment of PEG to biological molecules, or "PEGylation," is a well-established strategy to improve the therapeutic properties of proteins, peptides, and oligonucleotides. Azide-functionalized PEGs enable site-specific conjugation, which is crucial for preserving the biological activity of the molecule. Through click chemistry, azide-PEGs can be selectively reacted with alkyne-modified biomolecules to create stable conjugates with enhanced solubility, reduced immunogenicity, and prolonged circulation half-life.[][2]

Drug Delivery

Azide-PEG derivatives are instrumental in the development of advanced drug delivery systems, particularly in the functionalization of nanoparticles and the formation of hydrogels.

  • Nanoparticle Surface Modification: Coating nanoparticles with azide-PEG improves their colloidal stability, prevents protein adsorption (the "protein corona"), and reduces clearance by the immune system.[3] This "stealth" effect significantly increases the circulation time of the nanoparticles, allowing for more effective targeting of diseased tissues. The terminal azide group provides a versatile anchor point for the attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents via click chemistry.[4]

  • Hydrogel Formation: Azide-functionalized PEGs can be crosslinked with multi-alkyne functionalized molecules to form hydrogels.[5] These hydrogels are highly biocompatible and have tunable mechanical properties, making them excellent candidates for controlled drug release, tissue engineering scaffolds, and 3D cell culture. The click chemistry-based gelation process is highly efficient and can occur under mild, cell-friendly conditions.

Surface Modification

The modification of material surfaces with azide-PEG is a powerful technique to enhance their biocompatibility and reduce non-specific binding. This is particularly relevant for medical implants, biosensors, and diagnostic devices. The azide group allows for the subsequent immobilization of biomolecules, such as enzymes or antibodies, onto the surface with high precision and control.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the performance of azide-functionalized PEG derivatives in various applications.

Table 1: Comparison of CuAAC and SPAAC Click Chemistry Reactions
ParameterCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity.High, copper-free and suitable for in vivo applications.
Reaction Kinetics Generally faster (1-100 M⁻¹s⁻¹).Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the strained cyclooctyne used.
Reactants Azide and a terminal alkyne.Azide and a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species.Some cyclooctynes may have off-target reactivity with thiols.
Typical Yields High to quantitative under optimized conditions.High to quantitative.
Cost Reagents are generally less expensive.Strained cyclooctynes can be more expensive.
Table 2: Drug Loading in Azide-PEG Functionalized Nanoparticles
Nanoparticle SystemDrugDrug Loading Content (wt%)Reference
PLA-g-Ptx/PEGPaclitaxel (Ptx)~23.2%
mPEG-b-Dox MicellesDoxorubicin (Dox)High, specific value not stated
Oxidized MCNPs with DSPE-mPEGDoxorubicin (Dox)59.7% ± 2.6%
HPG-C8/10-MePEG-COOHCisplatin10-20%

Note: Drug loading capacity is highly dependent on the specific nanoparticle composition, drug properties, and loading method.

Table 3: Impact of PEGylation on Pharmacokinetic Parameters
MoleculePEGylation StrategyHalf-life (t½)Area Under the Curve (AUC)Reference
Interferon β-1bUnmodifiedNot specifiedNot specified
Interferon β-1b40 kDa branched PEG (via CuAAC)Significantly increasedSignificantly increased
Small peptidesGeneral PEGylationIncreased from ~4-15 min to hoursSignificantly increased
General Proteins/PeptidesGeneral PEGylationProlonged circulation timeIncreased systemic exposure

Note: Specific numerical values for half-life and AUC are highly dependent on the parent molecule, PEG size and structure, and the animal model used.

Experimental Protocols

This section provides detailed methodologies for key experiments involving azide-functionalized PEG derivatives.

Synthesis of mPEG-Azide (mPEG-N₃)

This protocol describes a typical two-step synthesis of monofunctional azide-terminated PEG from its hydroxyl-terminated precursor via a mesylate intermediate.

Materials:

  • α-Methoxy-ω-hydroxy PEG (mPEG-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

Step 1: Mesylation of mPEG-OH

  • Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in DCM and wash with water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield mPEG-mesylate (mPEG-OMs).

Step 2: Azidation of mPEG-OMs

  • Dissolve the dried mPEG-OMs in anhydrous DMF.

  • Add sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours under an inert atmosphere.

  • After cooling to room temperature, concentrate the solution under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Precipitate the final product by adding the concentrated DCM solution to cold diethyl ether.

  • Collect the white solid by filtration and dry under vacuum to obtain mPEG-N₃.

Characterization: The successful synthesis can be confirmed by ¹H NMR spectroscopy, where the appearance of a characteristic peak for the methylene protons adjacent to the azide group (around 3.3-3.4 ppm) and the disappearance of the mesylate peak will be observed. MALDI-TOF mass spectrometry can be used to confirm the molecular weight and the presence of the azide end group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction between an azide-functionalized PEG and an alkyne-containing molecule.

Materials:

  • Azide-functionalized PEG (e.g., mPEG-N₃)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Solvent (e.g., DMSO/water mixture, t-BuOH/water)

Procedure:

  • Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a stock solution of the copper catalyst by dissolving CuSO₄·5H₂O and the ligand (if used) in the solvent.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the copper catalyst solution to the mixture of the azide and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature. Reaction times can range from 30 minutes to 48 hours, depending on the reactants.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, ¹H NMR, or SDS-PAGE for protein conjugations).

  • Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA if necessary.

  • Purify the product using an appropriate method such as dialysis, size-exclusion chromatography, or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free SPAAC reaction.

Materials:

  • Azide-functionalized PEG

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Dissolve the azide-functionalized PEG and the strained cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Mix the solutions of the two reactants.

  • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from a few minutes to several hours depending on the reactivity of the cyclooctyne.

  • Monitor the reaction progress using a suitable analytical technique. The disappearance of the DBCO absorbance at ~310 nm can be monitored by UV-Vis spectroscopy.

  • In many cases, the reaction is clean, and no further purification is needed before subsequent applications. If required, purify the conjugate using methods like size-exclusion chromatography or dialysis.

Functionalization of Gold Nanoparticles (AuNPs) with Azide-PEG-Thiol

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with a thiol-terminated azide-PEG derivative.

Materials:

  • Citrate-stabilized gold nanoparticle (AuNP) solution

  • Azide-PEG-Thiol

  • Phosphate buffer (e.g., 2 mM, pH 7.4)

Procedure:

  • Synthesize or obtain a solution of citrate-stabilized AuNPs.

  • Prepare a solution of Azide-PEG-Thiol in a suitable solvent like water or ethanol.

  • Add the Azide-PEG-Thiol solution to the AuNP solution while stirring. The thiol group will displace the citrate on the gold surface.

  • Allow the reaction to proceed for 12-24 hours at room temperature to ensure complete ligand exchange.

  • Centrifuge the solution to pellet the functionalized AuNPs.

  • Remove the supernatant containing excess ligand and unbound PEG.

  • Resuspend the PEGylated AuNPs in a fresh buffer.

  • Repeat the centrifugation and resuspension steps several times to wash the nanoparticles.

  • The final azide-functionalized AuNPs can be stored in a suitable buffer at 4 °C.

Characterization: Successful functionalization can be confirmed by a change in the hydrodynamic diameter (measured by Dynamic Light Scattering - DLS), a shift in the surface plasmon resonance peak (measured by UV-Vis spectroscopy), and a change in the surface charge (zeta potential).

Formation of a PEG Hydrogel via Click Chemistry

This protocol provides a general framework for creating a hydrogel by crosslinking a multi-arm azide-PEG with a multi-arm alkyne-PEG.

Materials:

  • Multi-arm PEG-Azide (e.g., 4-arm PEG-N₃)

  • Multi-arm PEG-Alkyne (e.g., 4-arm PEG-Alkyne)

  • For CuAAC: Copper(II) sulfate and sodium ascorbate

  • For SPAAC: Multi-arm PEG with a strained cyclooctyne

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare separate sterile stock solutions of the multi-arm PEG-Azide and multi-arm PEG-Alkyne (or strained cyclooctyne) in PBS.

  • If using CuAAC, prepare sterile stock solutions of the copper catalyst and reducing agent.

  • To form the hydrogel, mix the PEG-Azide and PEG-Alkyne solutions in a 1:1 molar ratio of azide to alkyne groups.

  • If using CuAAC, add the copper catalyst and reducing agent to initiate crosslinking.

  • If encapsulating cells or therapeutic agents, they should be mixed with one of the PEG solutions before adding the crosslinking partner.

  • Gelation time can range from minutes to an hour, depending on the concentration of the precursors, the temperature, and the catalyst system used.

  • The resulting hydrogel can be washed with fresh PBS to remove any unreacted precursors or catalyst components.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

Synthesis_of_mPEG_Azide mPEG_OH mPEG-OH reagent1 MsCl, TEA in DCM mPEG_OH->reagent1 mPEG_OMs mPEG-OMs (mesylate intermediate) reagent2 NaN3 in DMF mPEG_OMs->reagent2 mPEG_N3 mPEG-N3 (mPEG-Azide) reagent1->mPEG_OMs reagent2->mPEG_N3

Synthesis of mPEG-Azide.

CuAAC_Mechanism reactants Azide-PEG + Alkyne-Molecule intermediate Copper-Acetylide Intermediate reactants->intermediate catalyst Cu(I) Catalyst catalyst->intermediate product PEG-Triazole-Molecule (Stable Conjugate) intermediate->product Cycloaddition

CuAAC Reaction Workflow.

SPAAC_Mechanism reactants Azide-PEG + Strained Alkyne (e.g., DBCO) transition_state [3+2] Cycloaddition Transition State reactants->transition_state Strain Release product PEG-Triazole-Molecule (Stable Conjugate) transition_state->product

SPAAC Reaction Workflow.

Drug_Delivery_Workflow nanoparticle Nanoparticle Core (e.g., Gold, Polymer) pegylation Surface Functionalization with Azide-PEG-Thiol nanoparticle->pegylation azide_np Azide-Functionalized 'Stealth' Nanoparticle pegylation->azide_np conjugation Click Chemistry (SPAAC) with DBCO-Drug azide_np->conjugation drug_loaded_np Drug-Loaded Nanoparticle conjugation->drug_loaded_np administration Systemic Administration drug_loaded_np->administration circulation Prolonged Circulation (Reduced Immune Clearance) administration->circulation targeting Accumulation at Target Site (e.g., Tumor) circulation->targeting release Drug Release targeting->release

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with m-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent labeling of proteins using m-PEG5-azide, a polyethylene glycol (PEG) linker containing a terminal azide group. The azide functionality allows for highly specific and efficient conjugation to proteins via "click chemistry," a set of bioorthogonal reactions that are rapid and selective.[1][2][3] The inclusion of a five-unit PEG spacer enhances the water solubility of the labeled protein and can reduce immunogenicity.[4]

This document outlines two primary strategies for protein labeling with this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound Protein Labeling

This compound is a versatile reagent for introducing a PEG chain onto a protein of interest. The azide group is exceptionally stable under typical biological conditions and does not react with native protein functional groups, ensuring specific labeling at a pre-determined site.[2] This site-specific modification is achieved by first introducing a complementary alkyne or strained alkyne group into the target protein through genetic encoding of unnatural amino acids or chemical modification of specific residues.

Labeling Chemistries:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yield reaction involves the copper(I)-catalyzed ligation of the azide on the this compound to a terminal alkyne on the protein. While highly efficient, the requirement for a copper catalyst can be a concern for in vivo applications due to potential cytotoxicity.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), pre-installed on the protein. The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a toxic metal catalyst and making it ideal for labeling in living systems.

Quantitative Data

The choice of labeling strategy can impact the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of benzyl azide (as a model for this compound) with various strained alkynes used in SPAAC. Higher rate constants indicate faster labeling kinetics, allowing for the use of lower reactant concentrations.

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
DibenzocyclooctyneDBCO (or ADIBO)0.1 - 1.0High reactivity and widely used. The reaction rate can be influenced by buffer conditions.
Bicyclo[6.1.0]nonyneBCN0.15 - 0.57Smaller and more hydrophilic than DBCO, providing a good balance of reactivity and solubility.

Experimental Protocols

Protocol 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • This compound (MW: 277.32 g/mol )

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 50 mM stock solution in deionized water immediately before use.

    • THPTA/TBTA Ligand: Prepare a 100 mM stock solution in water or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein (e.g., 50 µL of a 1-5 mg/mL solution)

      • PBS buffer to a final volume of 100 µL

      • This compound stock solution to a final concentration of 20-100 µM (a 5- to 10-fold molar excess over the protein is a good starting point).

      • THPTA/TBTA ligand stock solution to a final concentration of 1 mM.

      • Copper(II) sulfate stock solution to a final concentration of 0.2 mM.

    • Vortex briefly to mix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction time may require optimization.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE to confirm a shift in molecular weight. Further characterization can be performed using mass spectrometry.

Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free labeling of a protein functionalized with a strained alkyne (e.g., DBCO) using this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

  • Desalting column

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction:

    • To the DBCO-modified protein solution, add the this compound stock solution to a final concentration that is a 5- to 10-fold molar excess over the protein.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Reaction times are dependent on the specific strained alkyne and may require optimization.

  • Purification:

    • Purify the final conjugate using a desalting column to remove the excess this compound.

  • Analysis:

    • Confirm successful labeling by SDS-PAGE, observing the molecular weight shift of the protein. Mass spectrometry can be used for detailed characterization.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot Alkyne-Protein Mix Combine Reagents Prot->Mix PEG This compound PEG->Mix Cu CuSO4 Cu->Mix Asc Sodium Ascorbate Asc->Mix Lig THPTA/TBTA Lig->Mix Purify Desalting Column Mix->Purify Incubate 1-2h Analyze SDS-PAGE / MS Purify->Analyze

Caption: Workflow for protein labeling using CuAAC.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prot DBCO-Protein Mix Mix Protein and PEG-Azide Prot->Mix PEG This compound PEG->Mix Purify Desalting Column Mix->Purify Incubate 2-4h Analyze SDS-PAGE / MS Purify->Analyze

Caption: Workflow for copper-free protein labeling using SPAAC.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (Labeled with this compound) Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: Example signaling pathway initiated by a labeled receptor.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with m-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This powerful ligation technique facilitates the formation of a stable triazole linkage between an azide and a terminal alkyne, proving invaluable in bioconjugation, drug discovery, and materials science.[2] The use of polyethylene glycol (PEG) linkers, such as m-PEG5-azide, in CuAAC reactions offers the added benefits of increased hydrophilicity, improved pharmacokinetics, and reduced immunogenicity of the resulting conjugates.[3][4]

These application notes provide detailed protocols and quantitative data for utilizing this compound in CuAAC reactions, with a particular focus on applications relevant to drug development, such as the synthesis of antibody-drug conjugates (ADCs).

Data Presentation

The following tables summarize typical reaction conditions and reported yields for CuAAC reactions involving short-chain PEG azides. These values can serve as a starting point for the optimization of specific reactions.

Table 1: General Reaction Parameters for CuAAC with PEG-Azides

ParameterTypical RangeNotes
Reactants Azide-PEG, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in excess (e.g., 5-10 equivalents).
Ligand THPTA, TBTAUsed to stabilize the Cu(I) catalyst and increase reaction rate.
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.[3]
Reaction Time 30 minutes to 48 hoursCompletion is monitored by techniques like TLC, LC-MS, or NMR.

Table 2: Representative Yields for CuAAC Bioconjugation with PEG-Azides

AzideAlkyne SubstrateReaction TimeYield (%)Reference
Azide-functionalized PeptideAlkyne-functionalized Peptide1 hour>95%
Azide-functionalized PeptideAlkyne-functionalized Peptide5 hours100%
mPEG-azideCoumarin-alkyne24 hours82.3%
mPEG-azideCoumarin-alkyne48 hours87.1%
Azido-functionalized α-amino acidAlkyne-derivatized α-amino acid18 hours78%

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general method for the CuAAC reaction between this compound and an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, or a mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. Ensure all components are fully dissolved.

  • Catalyst Preparation (Copper/Ligand Premix):

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 200 mM in DMSO or water).

    • In a separate tube, mix the CuSO₄ and ligand solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I) complex.

  • Reaction Setup:

    • To the solution containing the azide and alkyne, add the copper/ligand premix. The final concentration of copper is typically in the range of 50-250 µM.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 times the concentration of the copper catalyst.

    • If the reaction is sensitive to oxygen, it is recommended to degas the solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (typically room temperature).

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion. Reactions are often complete within 1-4 hours.

  • Purification:

    • Once the reaction is complete, the product can be purified to remove the copper catalyst, excess reagents, and byproducts.

    • For bioconjugates, purification methods such as size-exclusion chromatography, dialysis, or affinity chromatography are commonly used.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the conjugation of a cytotoxic drug (payload) to an antibody via a this compound linker. This example assumes the antibody has been pre-functionalized with an alkyne group.

Materials:

  • Alkyne-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound functionalized cytotoxic drug

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Dissolve the this compound functionalized drug in DMSO to a desired stock concentration (e.g., 10 mM).

  • Complex Formation:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 5 minutes to allow for complex formation.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-functionalized antibody solution with the this compound functionalized drug. The molar ratio of drug-linker to antibody is typically in the range of 4:1 to 10:1.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final copper concentration of approximately 25 equivalents relative to the azide is often used.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. A final concentration of approximately 40 equivalents relative to the azide is recommended.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification of the ADC:

    • Purify the resulting ADC using size-exclusion chromatography or another suitable purification method to remove unreacted drug-linker, catalyst, and other small molecules.

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Safety Precautions:

  • Organic azides can be explosive, especially in small molecules with a low carbon-to-nitrogen ratio. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

  • Copper salts can be toxic. Avoid inhalation and skin contact.

  • When working with potent cytotoxic drugs, adhere to all relevant safety protocols for handling hazardous materials.

Mandatory Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions (this compound, Alkyne-Substrate, CuSO4, Ligand, Ascorbate) mix Mix Azide and Alkyne reagents->mix 1 add_catalyst Add Cu/Ligand Premix mix->add_catalyst 2 initiate Initiate with Sodium Ascorbate add_catalyst->initiate 3 incubate Incubate at RT initiate->incubate 4 monitor Monitor Reaction (TLC, LC-MS) incubate->monitor 5 purify Purify Product (Chromatography) monitor->purify 6 characterize Characterize Conjugate purify->characterize 7

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Characterization antibody Antibody alkyne_mod Introduce Alkyne Group antibody->alkyne_mod covalent_bond CuAAC Reaction alkyne_mod->covalent_bond payload Drug Payload linker_payload Linker-Payload Synthesis payload->linker_payload peg_azide This compound peg_azide->linker_payload linker_payload->covalent_bond adc Antibody-Drug Conjugate (ADC) covalent_bond->adc purification Purification (SEC) adc->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using m-PEG5-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the high ring strain of cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which readily react with azides to form a stable triazole linkage.[3][4]

m-PEG5-azide is a versatile chemical tool that incorporates a short, hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive azide group. The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugates.[5] These characteristics make this compound an ideal reagent for a wide range of applications in drug development, diagnostics, and fundamental research, including the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled biomolecules.

These application notes provide detailed protocols and quantitative data for utilizing this compound in SPAAC reactions for bioconjugation.

Data Presentation

Quantitative Kinetic Data for SPAAC Reactions

The rate of a SPAAC reaction is a critical parameter for experimental design, particularly in time-sensitive applications such as live-cell imaging. The second-order rate constant (k₂) is a key metric for quantifying reaction speed. The following table summarizes reported k₂ values for SPAAC reactions involving PEGylated cyclooctynes and various azides, providing an estimate for the reactivity of this compound with common strained alkynes. It is important to note that reaction rates are influenced by several factors, including the specific structures of the azide and cyclooctyne, solvent, pH, and temperature.

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.23 ± 0.00PBS, pH 7
DBCO-PEG5-Trastuzumab3-azido-L-alanine0.18 ± 0.01PBS, pH 7
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranoside0.37 ± 0.00HEPES, pH 7
DBCO-PEG5-Trastuzumab3-azido-L-alanine0.22 ± 0.02HEPES, pH 7
PEGylated BCN derivative2-azidoethanol0.21Human blood plasma, 20°C
PEGylated BCN derivative2-azidoethanol0.57Human blood plasma, 37°C

Note: The presence of the large trastuzumab antibody may introduce steric hindrance, potentially affecting the reaction rates. The data for the PEGylated BCN derivative with a small azide molecule may offer a closer approximation for reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for Labeling a DBCO-Functionalized Protein with this compound

This protocol describes the labeling of a protein that has been pre-functionalized with a DBCO moiety using an NHS ester reaction.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM.

    • Ensure the DBCO-functionalized protein solution is at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • SPAAC Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the DBCO-functionalized protein solution.

    • Note: The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS or SDS-PAGE if a significant mass change is expected.

  • Purification:

    • Remove the excess unreacted this compound and DMSO by buffer exchange using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy (if the PEG-azide contains a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines the conjugation of a cytotoxic drug, functionalized with a DBCO group, to an azide-modified antibody using this compound as part of the linker.

Materials:

  • Azide-functionalized antibody (e.g., via glycoengineering or incorporation of an azide-bearing unnatural amino acid)

  • DBCO-functionalized cytotoxic drug

  • This compound (if used to introduce the azide to the antibody)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system: Size-exclusion chromatography (SEC) or Protein A affinity chromatography

Procedure:

  • Antibody Preparation:

    • If the antibody is not already azide-functionalized, introduce the azide moiety. This can be achieved through various methods, including enzymatic modification of the Fc-glycans or site-specific incorporation of an azide-containing amino acid. Alternatively, an amine-reactive this compound derivative could be conjugated to lysine residues, though this would result in a heterogeneous product. For this protocol, we will assume a site-specifically azide-modified antibody is available.

  • SPAAC Conjugation:

    • Dissolve the DBCO-functionalized drug in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

    • Add the DBCO-drug solution to the azide-functionalized antibody solution. A 3- to 10-fold molar excess of the DBCO-drug is typically used.

    • Incubate the reaction at room temperature for 4-24 hours or at 4°C for 12-48 hours.

  • Purification:

    • Purify the resulting ADC to remove unreacted drug and other impurities using SEC or Protein A chromatography.

    • Buffer exchange the purified ADC into a formulation buffer suitable for storage.

  • Analysis:

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography (RPLC), mass spectrometry, and size-exclusion chromatography.

Protocol 3: Solid-Phase Synthesis of a PROTAC using this compound

This protocol describes a modular solid-phase approach for the synthesis of a PROTAC, where this compound is incorporated as part of the linker to connect a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

  • Solid support resin (e.g., Rink amide resin)

  • Fmoc-protected amino acids

  • E3 ligase ligand with a suitable functional group for attachment to the resin (e.g., a carboxylic acid)

  • This compound

  • Alkyne-functionalized POI ligand

  • Standard solid-phase peptide synthesis (SPPS) reagents (e.g., DIC, HOBt, piperidine, TFA)

Procedure:

  • Resin Preparation:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Couple the E3 ligase ligand to the resin using standard amide bond formation chemistry.

  • Linker Elongation:

    • Sequentially couple Fmoc-protected amino acids and the this compound to the resin-bound E3 ligase ligand to build the desired linker. Standard SPPS protocols are followed for deprotection and coupling steps.

  • SPAAC Reaction on Solid Support:

    • Once the azide-terminated linker is synthesized on the resin, add a solution of the alkyne-functionalized POI ligand in a suitable solvent (e.g., DMF/DIPEA).

    • Allow the SPAAC reaction to proceed at room temperature for 12-24 hours.

  • Cleavage and Purification:

    • Wash the resin thoroughly to remove excess reagents.

    • Cleave the PROTAC from the solid support using a cleavage cocktail (e.g., TFA/TIS/water).

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the final PROTAC using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR.

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product mPEG5_Azide This compound (R1-N3) Transition_State [3+2] Cycloaddition Transition State mPEG5_Azide->Transition_State Strain-Promoted Strained_Alkyne Strained Alkyne (e.g., DBCO, R2) Strained_Alkyne->Transition_State Triazole_Product Stable Triazole Linkage (R1-Triazole-R2) Transition_State->Triazole_Product Spontaneous

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

ADC_Synthesis_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_antibody_prep Antibody Preparation cluster_drug_prep Drug-Linker Preparation cluster_conjugation SPAAC Conjugation Antibody Native Antibody Azide_Modification Site-Specific Azide Introduction (e.g., using this compound derivative) Antibody->Azide_Modification Azide_Antibody Azide-Functionalized Antibody Azide_Modification->Azide_Antibody SPAAC SPAAC Reaction Azide_Antibody->SPAAC Cytotoxic_Drug Cytotoxic Drug DBCO_Linker DBCO-Linker Cytotoxic_Drug->DBCO_Linker Conjugation DBCO_Drug DBCO-Functionalized Drug DBCO_Linker->DBCO_Drug DBCO_Drug->SPAAC Purification Purification (e.g., SEC) SPAAC->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis using SPAAC.

PROTAC_Synthesis_Workflow Workflow for PROTAC Synthesis cluster_solid_phase Solid-Phase Synthesis cluster_solution_phase Solution Phase cluster_final_steps Final Steps Resin Solid Support Resin E3_Ligand Attach E3 Ligase Ligand Resin->E3_Ligand Linker_Elongation Elongate with Linker (incorporating this compound) E3_Ligand->Linker_Elongation Azide_Resin Azide-Terminated Resin-Ligand-Linker Linker_Elongation->Azide_Resin SPAAC_SP On-Resin SPAAC Reaction Azide_Resin->SPAAC_SP POI_Ligand Alkyne-Functionalized POI Ligand POI_Ligand->SPAAC_SP Cleavage Cleavage from Resin SPAAC_SP->Cleavage Purification_HPLC Purification (HPLC) Cleavage->Purification_HPLC PROTAC Final PROTAC Purification_HPLC->PROTAC

Caption: Workflow for Solid-Phase PROTAC Synthesis via SPAAC.

References

Application Notes and Protocols for m-PEG5-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG5-azide as a linker in the development of antibody-drug conjugates (ADCs). The inclusion of a discrete five-unit polyethylene glycol (PEG) spacer offers several advantages, including enhanced hydrophilicity, improved pharmacokinetic properties, and the potential for a more homogeneous drug-to-antibody ratio (DAR).

Introduction to this compound in ADCs

This compound is a hydrophilic, non-cleavable linker that is employed in ADC development to connect a cytotoxic payload to a monoclonal antibody. The terminal azide group allows for highly specific and efficient conjugation to an alkyne-modified payload or antibody through copper-free "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is advantageous as it proceeds under mild, physiological conditions, thus preserving the integrity of the antibody.[1]

The PEG component of the linker plays a crucial role in the overall properties of the ADC. It can increase the solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing the propensity for aggregation.[2] Furthermore, the PEG chain can create a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing renal clearance and non-specific uptake.[2][3]

Data Presentation: Impact of PEG Linker Length

While specific data for this compound is often proprietary, the following tables summarize general trends observed in comparative studies of ADCs with varying short-chain PEG linkers. This data provides a valuable reference for understanding the expected impact of incorporating a PEG spacer like m-PEG5.

Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4 ~7
PEG8 ~5
PEG12~5
PEG24~5

Data adapted from preclinical studies.[4] Generally, increasing the PEG length up to a certain point (around PEG8) leads to a decrease in clearance, thereby extending the ADC's half-life in circulation.

Table 2: Effect of PEG Linker Length on ADC Stability (Aggregation)

Linker (at DAR 8)Aggregates after 4 weeks at 40°C (%)
No PEGHigh
PEG4 Decreased
PEG8 Further Decreased
PEG12 Low

This table illustrates the general trend that increasing PEG chain length can reduce the formation of aggregates, especially for ADCs with a high drug-to-antibody ratio. The hydrophilic nature of PEG helps to solubilize the hydrophobic payload, improving the overall stability of the conjugate.

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity

LinkerRelative IC50 (vs. No PEG)
No PEG1x
PEG4 ~4.5x increase
PEG10 ~22x increase

Data from a study on affibody-based drug conjugates suggests that longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity. This effect is thought to be due to steric hindrance of the payload interacting with its intracellular target. However, this can be offset by improved in vivo efficacy due to better pharmacokinetics.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in developing an ADC using this compound.

Protocol 1: Antibody Modification with an Azide Handle

This protocol describes the introduction of an azide group onto the antibody, which will then react with a DBCO-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • NHS Ester Reaction:

    • Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted Azide-PEG-NHS ester using a desalting spin column according to the manufacturer's instructions.

    • The purified azide-modified antibody is now ready for conjugation.

Protocol 2: Payload Functionalization with DBCO

This protocol outlines the modification of a payload containing a reactive handle (e.g., an amine) with a DBCO (Dibenzocyclooctyne) group for subsequent reaction with the azide-modified antibody.

Materials:

  • Cytotoxic payload with a reactive functional group (e.g., amine)

  • DBCO-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC (RP-HPLC) for purification

Procedure:

  • Reaction Setup:

    • Dissolve the payload in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of DBCO-PEG-NHS ester.

    • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture.

  • Incubation:

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Purification:

    • Purify the DBCO-functionalized payload by RP-HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-modified antibody and the DBCO-functionalized payload.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • DBCO-functionalized payload (from Protocol 2)

  • Reaction buffer: PBS, pH 7.4 (azide-free)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized payload in a minimal amount of DMSO.

    • Add a 3- to 5-fold molar excess of the DBCO-payload solution to the azide-modified antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.

  • Incubation:

    • Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other small molecules using an SEC system.

    • Collect the fractions corresponding to the monomeric ADC peak.

Protocol 4: ADC Characterization

Thorough characterization of the final ADC is essential to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC

  • Principle: HIC separates molecules based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DARs.

  • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DARs.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

2. Aggregation Analysis by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

  • Principle: SEC separates molecules based on their hydrodynamic radius. MALS is used to determine the absolute molar mass of the eluting species, allowing for the accurate quantification of monomers, dimers, and higher-order aggregates.

  • Column: A suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).

  • Mobile Phase: A physiological buffer such as PBS, pH 7.4.

  • Detection: UV (280 nm), MALS, and Differential Refractive Index (dRI).

  • Data Analysis: The data is analyzed to determine the percentage of monomer, aggregate, and fragment in the ADC sample.

3. Identity and Integrity Confirmation by Mass Spectrometry (MS)

  • Intact Mass Analysis: Native MS can be used to determine the molecular weight of the intact ADC and confirm the distribution of drug-loaded species.

  • Subunit Analysis: The ADC can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS to confirm the location and extent of conjugation.

Visualizations

ADC_Workflow cluster_preparation Preparation cluster_functionalization Functionalization cluster_conjugation Conjugation (SPAAC) cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab NHS Ester Chemistry Payload Cytotoxic Payload DBCO_Payload DBCO-Modified Payload Payload->DBCO_Payload NHS Ester Chemistry mPEG5_Azide This compound Linker mPEG5_Azide->Azide_Ab Crude_ADC Crude ADC Mixture Azide_Ab->Crude_ADC DBCO_Payload->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC SEC DAR DAR (HIC-HPLC) Purified_ADC->DAR Aggregation Aggregation (SEC-MALS) Purified_ADC->Aggregation Identity Identity (MS) Purified_ADC->Identity

Caption: Experimental workflow for ADC development using this compound.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC (this compound linker) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Metabolite Payload-Linker- Amino Acid Metabolite Lysosome->Payload_Metabolite Antibody Degradation Cellular_Target Intracellular Target (e.g., Tubulin, DNA) Payload_Metabolite->Cellular_Target Binding Apoptosis Apoptosis Cellular_Target->Apoptosis Induction of Cell Death

Caption: Signaling pathway of an ADC with a non-cleavable linker.

References

Application Notes and Protocols for m-PEG5-azide as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] They function by co-opting the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][3]

The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.

m-PEG5-azide: A Versatile PROTAC Linker

This compound is a popular linker used in PROTAC synthesis. It belongs to the polyethylene glycol (PEG) class of linkers, which are known for enhancing the solubility and pharmacokinetic properties of molecules. The "5" indicates the presence of five repeating ethylene glycol units, providing a specific length and flexibility. The terminal azide (N3) group is a key functional handle for "click chemistry," a set of rapid, reliable, and high-yield chemical reactions for joining molecules.

Key Properties of this compound:

  • Hydrophilicity: The PEG chain increases the water solubility of the final PROTAC molecule, which can improve cell permeability and bioavailability.

  • Flexibility: The PEG structure offers rotational freedom, which can be crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for stable ternary complex formation.

  • Defined Length: The five PEG units provide a specific spacer length, which is a critical parameter in PROTAC design to bridge the target protein and E3 ligase effectively.

  • Chemical Handle for Ligation: The azide group is highly reactive with alkyne-containing molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (SPAAC) without a catalyst. This allows for the efficient and modular assembly of PROTACs.

Application: PROTAC Synthesis via Click Chemistry

The azide group on the this compound linker makes it an ideal component for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole ring, covalently linking the two parts of the PROTAC. The modular nature of this approach allows researchers to rapidly synthesize libraries of PROTACs with different warheads, E3 ligase ligands, or linker lengths to optimize degradation activity.

For instance, a researcher can synthesize an alkyne-modified warhead that targets a specific protein and an azide-functionalized E3 ligase ligand (or vice versa). The this compound linker can then be used to connect these two pieces. Alternatively, a warhead and an E3 ligase ligand can be individually functionalized with an alkyne and an azide, and a bifunctional PEG linker can be used. A common strategy involves using a pre-functionalized building block, such as Pomalidomide-PEG5-Azide, which already incorporates a common E3 ligase ligand (for Cereblon) with the linker.

Data Presentation: Characterization of PROTACs

Once a PROTAC is synthesized, its biological activity must be characterized. Key parameters include its ability to induce degradation of the target protein and its effect on cell viability. This data is often summarized in tables for clear comparison between different PROTAC candidates.

Table 1: Example Data for a Hypothetical PROTAC Series Using PEG Linkers

PROTAC IDLinkerTarget ProteinE3 LigaseDC50 (nM)¹Dmax (%)²Cell Viability IC50 (µM)³
PROTAC-Am-PEG3-azide derivedBRD4Cereblon7585>10
PROTAC-BThis compound derivedBRD4Cereblon2595>10
PROTAC-Cm-PEG7-azide derivedBRD4Cereblon5090>10

¹DC50: The concentration of PROTAC required to degrade 50% of the target protein. ²Dmax: The maximum percentage of target protein degradation achieved. ³IC50: The concentration of PROTAC that inhibits 50% of cell viability/growth. A higher value indicates lower cytotoxicity.

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex biological processes and experimental plans. Below are Graphviz diagrams outlining the PROTAC mechanism and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation Warhead Synthesize Alkyne- functionalized Warhead Click CuAAC 'Click' Reaction Warhead->Click Ligand Synthesize or Procure This compound-E3 Ligand Ligand->Click Purify Purification & Characterization (HPLC, MS) Click->Purify Treatment Treat Cells with PROTAC (Dose-Response) Purify->Treatment Cell_Culture Culture Adherent Cancer Cell Line (e.g., HeLa, MCF7) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability WB Western Blot for Target Protein Levels Lysis->WB Data Data Analysis (DC50, Dmax, IC50) WB->Data Viability->Data

Caption: General workflow for PROTAC synthesis using this compound and subsequent in vitro evaluation.

Experimental Protocols

Protocol 1: PROTAC Synthesis via CuAAC Click Chemistry

This protocol describes a general procedure for conjugating an alkyne-functionalized warhead to an azide-containing E3 ligase ligand piece (e.g., Pomalidomide-PEG5-azide).

Materials:

  • Alkyne-functionalized warhead

  • This compound functionalized E3 ligase ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-Butanol and water or DMF)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the alkyne-functionalized warhead (1.0 eq) and the this compound-ligand (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Prepare fresh aqueous solutions of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR.

Protocol 2: In Vitro Evaluation of Target Protein Degradation by Western Blot

This protocol provides a method to determine the DC50 and Dmax of a newly synthesized PROTAC.

Materials:

  • Adherent cancer cell line expressing the target protein

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium (e.g., from 1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, then add ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe for the loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the curve using non-linear regression to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxicity of the PROTAC.

Materials:

  • Adherent cancer cell line

  • 96-well clear-bottom plates

  • Synthesized PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in medium at 2x the final concentration.

  • Add 100 µL of the 2x PROTAC dilutions to the appropriate wells (in triplicate). Include vehicle-only and no-treatment controls.

  • Incubate the plate for a prolonged period, typically 72 hours.

  • Assay:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

    • For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. Add 150 µL of DMSO to dissolve the crystals. Read absorbance at ~570 nm.

  • Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of viability against the log of PROTAC concentration and fit the curve to determine the IC50 value.

References

Application Notes and Protocols for m-PEG5-azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypolyethylene glycol (m-PEG) linkers are widely utilized in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of therapeutic molecules and research probes. The incorporation of an azide (–N₃) functional group at the terminus of a short PEG chain, such as in m-PEG5-azide, provides a versatile handle for highly specific and efficient conjugation through "click chemistry." This bioorthogonal reaction allows for the covalent ligation of the PEG-azide to a molecule of interest functionalized with a complementary alkyne group.

This document provides detailed application notes and experimental protocols for the two primary forms of azide-alkyne click chemistry involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reaction Principles

The conjugation of this compound is predominantly achieved through two highly efficient and specific click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of the terminal azide of this compound and a terminal alkyne on the molecule of interest. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial for stabilizing the copper(I) catalyst, accelerating the reaction, and preventing oxidative damage to sensitive biomolecules.[1][2][3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[5] The high ring strain of the cyclooctyne drives the reaction with the azide group of this compound to proceed spontaneously without the need for a cytotoxic copper catalyst. This makes SPAAC particularly suitable for applications involving living cells or in vivo studies.

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction parameters for CuAAC and SPAAC reactions involving short-chain PEG-azides like this compound. These values should serve as a starting point for optimization for specific applications.

Table 1: Typical Reaction Conditions for this compound Conjugation via CuAAC

ParameterTypical Range/ConditionsNotes
Reactants This compound, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is often 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂OTypically used at a final concentration of 50-250 µM.
Reducing Agent Sodium AscorbateUsed at a final concentration of 1-5 mM. A freshly prepared solution is recommended.
Ligand THPTA or TBTAA 5-fold molar excess relative to the copper source is commonly used to protect biomolecules.
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF, or mixtures thereofThe choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffers are preferred.
Temperature Room Temperature (20-25°C) to 50°CReactions are often performed at room temperature, though gentle heating can increase the reaction rate.
pH 6.0 - 8.5Optimal pH is generally in the physiological range for bioconjugation.
Reactant Concentration 10 µM - 10 mMDependent on the specific application.
Reaction Time 1 - 24 hoursReaction progress should be monitored to determine completion.
Yield >90%High yields are typically achieved under optimized conditions.

Table 2: Typical Reaction Conditions for this compound Conjugation via SPAAC

ParameterTypical Range/ConditionsNotes
Reactants This compound, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.
Solvent Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF, or mixtures thereofThe choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred.
Temperature 4 - 37°CReactions are typically performed at room temperature but can be conducted at 4°C for sensitive biomolecules, which may require longer reaction times.
pH 6.0 - 8.5Optimal pH is generally in the physiological range.
Reactant Concentration 10 µM - 10 mMDependent on the specific application.
Reaction Time 1 - 24 hoursReaction progress should be monitored. Smaller DBCO-PEG conjugates may require 4-12 hours.
Second-Order Rate Constant (k₂) ~0.18 - 0.37 M⁻¹s⁻¹ (for DBCO-PEG5-Herceptin)The presence of a PEG5 linker has been shown to increase the reaction rate by approximately 31% compared to a non-PEGylated equivalent.
Yield >90%High yields are typically achieved due to the high efficiency of the reaction.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Functionalized Protein

This protocol provides a general procedure for the CuAAC conjugation of this compound to a protein containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed deionized water

  • Degassed DMSO (if required for solubility)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in degassed deionized water or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Immediately before use, prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized protein to a final concentration of 1-5 mg/mL in an appropriate buffer.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 1.5 to 5-fold over the protein.

    • In a separate tube, prepare a premixed solution of the copper catalyst by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a 1:5 molar ratio of Cu:THPTA. Vortex briefly to mix.

    • Add the copper/THPTA premix to the protein-azide mixture to achieve a final copper concentration of 100-250 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1-5 mM.

    • Gently mix the reaction by inverting the tube several times or by placing it on a rotator at a low speed.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored using techniques such as SDS-PAGE (observing a shift in molecular weight) or LC-MS.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and catalyst by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a DBCO-Functionalized Antibody

This protocol describes the copper-free conjugation of this compound to an antibody functionalized with a DBCO group.

Materials:

  • This compound

  • DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.

  • DMSO (if required for solubility)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-functionalized antibody to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the antibody solution to achieve a final molar excess of 2 to 4-fold over the antibody. Ensure the final concentration of DMSO is compatible with the antibody's stability (typically <10% v/v).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction can be placed on a rotator for gentle mixing.

    • Monitor the reaction progress by SDS-PAGE, looking for a band shift corresponding to the PEGylated antibody.

  • Purification:

    • After the incubation period, purify the final conjugate using SEC or dialysis to remove the excess this compound.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Cycloaddition Cycloaddition Alkyne-Molecule Alkyne-Molecule Cu(I)-Alkyne Complex Cu(I)-Alkyne Complex Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Na Ascorbate Na Ascorbate Ligand (THPTA/TBTA) Ligand (THPTA/TBTA) Ligand (THPTA/TBTA)->Cu(I) Stabilization Cu(I)->Cu(I)-Alkyne Complex Coordination Cu(I)-Alkyne Complex->Cycloaddition Triazole Product Triazole Product Cycloaddition->Triazole Product [3+2]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme.

SPAAC_Mechanism cluster_reactants Reactants This compound This compound Cycloaddition Cycloaddition Strained Alkyne (DBCO/BCN) Strained Alkyne (DBCO/BCN) Strained Alkyne (DBCO/BCN)->Cycloaddition Triazole Product Triazole Product Cycloaddition->Triazole Product Spontaneous [3+2]

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Scheme.

Experimental_Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Reaction Setup Reaction Setup Prepare Stock Solutions->Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Incubation Incubation Initiate Reaction->Incubation Monitor Progress Monitor Progress Incubation->Monitor Progress Monitor Progress->Incubation Incomplete Purification Purification Monitor Progress->Purification Complete Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for this compound Conjugation.

References

Application Notes and Protocols for m-PEG5-azide in Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG) is a critical strategy in nanomedicine to enhance their therapeutic efficacy. PEGylation creates a hydrophilic protective layer that can improve nanoparticle stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong systemic circulation time. The use of heterobifunctional PEG linkers, such as methoxy-PEG5-azide (m-PEG5-azide), offers the advantage of a terminal azide group, which serves as a versatile handle for "click chemistry." This allows for the efficient and specific covalent attachment of targeting ligands, imaging agents, or therapeutic molecules to the nanoparticle surface.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bio-orthogonal reaction that forms a stable triazole linkage.[1] This methodology is increasingly utilized in the development of sophisticated drug delivery systems, diagnostic tools, and targeted therapies.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound, covering nanoparticle synthesis, PEGylation, and subsequent bioconjugation via click chemistry.

Applications of this compound in Nanoparticle Surface Modification

The azide functionality of this compound makes it a valuable tool for a variety of biomedical applications:

  • Targeted Drug Delivery: The azide group allows for the attachment of targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) that can recognize and bind to specific receptors on diseased cells, thereby enhancing the targeted delivery of therapeutic agents and minimizing off-target effects.[4]

  • Bio-imaging: Fluorophores or contrast agents can be conjugated to the azide-terminated PEG chains, enabling the use of the modified nanoparticles for in vitro and in vivo imaging applications, such as fluorescence microscopy or magnetic resonance imaging (MRI).[5]

  • Theranostics: By co-conjugating both a therapeutic agent and an imaging molecule, this compound functionalized nanoparticles can be developed as theranostic platforms for simultaneous diagnosis and therapy.

  • "Stealth" Nanoparticles: The PEG component of the linker provides a "stealth" characteristic to the nanoparticles, reducing their uptake by the reticuloendothelial system (RES) and thus extending their circulation half-life.

Data Presentation

The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon surface modification with this compound and subsequent conjugation.

Table 1: Physicochemical Characterization of Nanoparticles at Different Stages of Modification

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles (e.g., Citrate-stabilized Gold NP) 20 ± 2< 0.2-30 ± 5
This compound Modified Nanoparticles 35 ± 5< 0.25-15 ± 5
Ligand-Conjugated Nanoparticles (post-click chemistry) 45 ± 7< 0.3Variable (depends on ligand)

Data are representative and may vary depending on the nanoparticle core material, size, and the specific ligand conjugated.

Table 2: Quantitative Analysis of Surface Modification and Drug Loading

ParameterTypical Value/RangeMethod of Analysis
Azide Group Quantification 1-10 azides/nm²UV-Vis Spectroscopy, Fluorescence Quenching, qNMR
Conjugation Efficiency (Click Reaction) > 80%Flow Cytometry, Fluorescence Spectroscopy
Drug Loading Capacity (e.g., Doxorubicin) 5-15% (w/w)UV-Vis or Fluorescence Spectroscopy
Encapsulation Efficiency > 70%UV-Vis or Fluorescence Spectroscopy

Experimental Protocols

This section provides detailed methodologies for the synthesis of gold nanoparticles, their surface modification with this compound, and subsequent conjugation to an alkyne-containing molecule via CuAAC click chemistry.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of approximately 20 nm gold nanoparticles using the well-established citrate reduction method.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate dihydrate

  • Deionized (DI) water (18.2 MΩ·cm)

Procedure:

  • In a meticulously clean Erlenmeyer flask, bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 2 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling HAuCl₄ solution.

  • Observe the color change of the solution from pale yellow to deep red, which indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Characterize the synthesized AuNPs for their size and zeta potential using Dynamic Light Scattering (DLS).

Protocol 2: Surface Modification of AuNPs with m-PEG5-thiol-azide

This protocol details the surface functionalization of the citrate-stabilized AuNPs with a thiol-terminated this compound linker. The thiol group will displace the citrate ions on the gold surface, forming a stable Au-S bond.

Materials:

  • Citrate-stabilized AuNPs (from Protocol 1)

  • m-PEG5-thiol-azide

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Prepare a 1 mM solution of m-PEG5-thiol-azide in ethanol.

  • Add the ethanolic solution of the azide-PEG-thiol linker to the citrate-stabilized AuNP suspension. A typical molar ratio is a 1000-fold excess of the PEG linker to the AuNPs.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Purify the this compound modified AuNPs by centrifugation to remove excess, unbound linker. Resuspend the nanoparticle pellet in DI water.

  • Repeat the washing step (centrifugation and resuspension) at least three times.

  • Characterize the functionalized AuNPs for changes in hydrodynamic diameter and zeta potential using DLS. Confirm the presence of the azide group using Fourier-Transform Infrared (FTIR) spectroscopy (azide stretch typically appears around 2100 cm⁻¹).

Protocol 3: Conjugation of an Alkyne-Modified Molecule via CuAAC Click Chemistry

This protocol describes the copper-catalyzed click chemistry reaction to conjugate an alkyne-containing molecule (e.g., a fluorescent dye, a targeting peptide) to the azide-functionalized AuNPs.

Materials:

  • This compound modified AuNPs (from Protocol 2)

  • Alkyne-modified molecule of interest (e.g., Alkyne-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous systems)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Disperse the this compound modified AuNPs in PBS.

  • Add the alkyne-modified molecule to the nanoparticle suspension. A molar excess (e.g., 10-fold) of the alkyne molecule relative to the estimated surface azide groups is recommended.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in DI water).

  • Prepare a stock solution of CuSO₄ (e.g., 20 mM in DI water).

  • (Optional but recommended for biological applications) Pre-mix the CuSO₄ solution with a THPTA ligand solution in a 1:2 molar ratio.

  • To the nanoparticle and alkyne mixture, add the sodium ascorbate solution to a final concentration of approximately 2.5 mM.

  • Initiate the reaction by adding the CuSO₄ (or CuSO₄/THPTA complex) solution to a final concentration of approximately 1 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring, protected from light if using a fluorescent molecule.

  • Purify the conjugated nanoparticles by centrifugation or size exclusion chromatography to remove the catalyst and unreacted molecules.

  • Resuspend the final product in a suitable buffer for storage and further applications.

  • Characterize the final conjugated nanoparticles by DLS, UV-Vis spectroscopy (to confirm the presence of the conjugated molecule), and other relevant techniques.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Nanoparticle Synthesis cluster_pegylation Protocol 2: Surface Modification cluster_conjugation Protocol 3: Click Chemistry Conjugation cluster_characterization Characterization synthesis_start HAuCl4 Solution synthesis_process Citrate Reduction (Boiling) synthesis_start->synthesis_process synthesis_end Citrate-Stabilized AuNPs synthesis_process->synthesis_end pegylation_process Ligand Exchange (24h, RT) synthesis_end->pegylation_process char1 DLS, TEM synthesis_end->char1 pegylation_start m-PEG5-thiol-azide pegylation_start->pegylation_process pegylation_end This compound Modified AuNPs pegylation_process->pegylation_end conjugation_process CuAAC Reaction (CuSO4, NaAsc) pegylation_end->conjugation_process char2 DLS, FTIR pegylation_end->char2 conjugation_start Alkyne-Molecule conjugation_start->conjugation_process conjugation_end Ligand-Conjugated AuNPs conjugation_process->conjugation_end char3 DLS, UV-Vis conjugation_end->char3

Caption: Experimental workflow for nanoparticle surface modification.

click_chemistry_pathway np_azide Nanoparticle-PEG-N3 product Nanoparticle-PEG-Triazole-Molecule np_azide->product alkyne Alkyne-Molecule alkyne->product catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) catalyst->product [3+2] Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.

References

Application Notes and Protocols for Bioconjugation of Peptides with m-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides. This modification can significantly improve a peptide's solubility and stability, reduce immunogenicity, and extend its circulating half-life by minimizing renal clearance. Azide-functionalized PEG linkers, such as m-PEG5-azide, are highly versatile reagents for peptide modification. The terminal azide group facilitates highly specific and efficient conjugation to peptides containing an alkyne group through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This bioorthogonal reaction is exceptionally selective, proceeds under mild conditions, and is compatible with a wide array of functional groups found in peptides, making it an invaluable tool for creating well-defined peptide conjugates.[1]

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides with this compound, tailored for researchers, scientists, and drug development professionals.

Advantages of Peptide PEGylation

The strategic conjugation of PEG moieties to peptides offers a multitude of benefits for therapeutic applications:

  • Enhanced Solubility and Stability : PEGylation can improve the solubility of hydrophobic peptides and increase their stability in biological fluids.[2]

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of PEGylated peptides reduces their renal filtration rate, leading to a longer plasma half-life.[2]

  • Reduced Immunogenicity : The PEG chain can mask antigenic sites on the peptide, thereby reducing the potential for an immune response.[2][3]

  • Improved Pharmacokinetics : Overall, PEGylation leads to more favorable pharmacokinetic profiles, allowing for less frequent dosing.

  • Targeted Drug Delivery : When combined with targeting ligands, PEGylated peptides can be used to deliver therapeutic agents to specific cells or tissues.

Quantitative Data on PEG-Peptide Conjugation

The efficiency of CuAAC reactions for peptide PEGylation can be influenced by various factors, including the nature of the peptide, the specific PEG reagent, catalyst, ligands, and reaction conditions. While data for this compound is not always explicitly isolated, the following tables provide representative quantitative data for similar PEG-peptide conjugations via CuAAC, offering valuable insights for experimental design.

Table 1: Reaction Conditions and Yields for CuAAC Peptide Conjugations

PEG ReagentPeptide/MoleculeCatalyst SystemSolvent(s)Time (h)Temperature (°C)Yield (%)Reference
Azide-terminated PEGAlkyne-functionalized peptideCuSO₄, Sodium Ascorbate (NaAsc)DMF550>95
PEG-alkyneAzido-coumarinCu(I)scCO₂483587.14
Azide-functionalized peptideAlkyne-containing moleculeCuSO₄, Sodium Ascorbate (NaAsc)H₂O/CHCl₃ (1:1)340>75
Azido-peptideAlkyne-peptideCuSO₄, NaAsc, TBTADMSO/Buffer12-24Room Temp>95

DMF: Dimethylformamide, scCO₂: Supercritical Carbon Dioxide, TBTA: Tris(benzyltriazolylmethyl)amine

Table 2: Purity of PEGylated Peptides

Peptide TypePEG DerivativePurification MethodPurity (%)Reference
Mesothelin-derived peptidesFmoc-PEG23-propionic acidRP-HPLC>98
Various synthetic peptidesAzido-PEGRP-HPLC>95

RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography

Experimental Protocols

The following protocols provide detailed methodologies for the bioconjugation of a peptide containing an alkyne group with this compound. These protocols are intended as a starting point and may require optimization for specific peptides and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the direct conjugation of an alkyne-modified peptide with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or a suitable organic/aqueous mixture like DMSO/water)

  • Solvents for dissolving reagents (e.g., DMSO, water)

  • Purification system (e.g., HPLC, FPLC with a size-exclusion or ion-exchange column)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration that allows for a 1.5 to 5-fold molar excess over the peptide.

    • Prepare fresh stock solutions of:

      • 50 mM CuSO₄ in water.

      • 100 mM Sodium Ascorbate in water.

      • (Optional) 10 mM TBTA in DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, add the alkyne-modified peptide solution.

    • Add the this compound solution to the peptide solution to achieve the desired molar excess.

    • (Optional) If using TBTA, add it to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding the catalyst system. First, add the CuSO₄ solution to a final concentration of 0.5-1 mM.

    • Immediately after, add the sodium ascorbate solution to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) state.

    • Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.

  • Purification of the PEGylated Peptide:

    • Once the reaction is complete, purify the PEGylated peptide from unreacted PEG, peptide, and catalyst components.

    • Size Exclusion Chromatography (SEC) is effective for separating the larger PEGylated peptide from smaller unreacted molecules.

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used for purification, especially for peptides.

    • Ion Exchange Chromatography (IEX) separates molecules based on charge and can be useful for purifying PEGylated proteins and peptides.

    • Hydrophobic Interaction Chromatography (HIC) is another option that separates based on hydrophobicity.

    • Dialysis or ultrafiltration can be employed for initial cleanup and removal of small molecule reagents.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using:

      • Mass Spectrometry (MALDI-TOF or ESI-MS) to verify the molecular weight of the PEGylated peptide.

      • HPLC (SEC or RP) to assess purity.

      • SDS-PAGE to observe the shift in molecular weight compared to the unconjugated peptide.

      • NMR Spectroscopy for detailed structural characterization.

Visualizations

Experimental Workflow for Peptide Bioconjugation

experimental_workflow Peptide Alkyne-Modified Peptide Mix Reaction Mixture Peptide->Mix PEG This compound PEG->Mix Reagents CuSO4 + NaAsc (Click Chemistry Reagents) Reagents->Mix Reaction Bioconjugation (CuAAC Reaction) Mix->Reaction Purification Purification (e.g., HPLC, SEC) Reaction->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization FinalProduct Purified PEGylated Peptide Conjugate Purification->FinalProduct

Caption: Workflow for the bioconjugation of an alkyne-modified peptide with this compound.

Application Workflow: Targeted Drug Delivery

targeted_delivery_workflow cluster_body In Vivo Environment cluster_cell Target Cell (e.g., Cancer Cell) Peptide Targeting Peptide PEG m-PEG5 Linker Peptide->PEG Drug Therapeutic Drug PEG->Drug Administration Systemic Administration Circulation Prolonged Circulation (via PEG Shielding) Administration->Circulation Targeting Receptor-Mediated Targeting Circulation->Targeting Receptor Cell Surface Receptor Targeting->Receptor Binding Internalization Internalization Receptor->Internalization DrugRelease Drug Release Internalization->DrugRelease Effect Therapeutic Effect DrugRelease->Effect

Caption: Workflow for targeted drug delivery using a PEGylated peptide-drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting m-PEG5-azide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-azide click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low reaction yields. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve reliable and reproducible results in your Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of each component in my this compound click chemistry reaction?

A1: In a standard CuAAC reaction involving this compound, each component has a critical function:

  • This compound: Your azide-containing polyethylene glycol (PEG) linker. The PEG moiety enhances solubility in aqueous media, a key advantage in bioconjugation.[1][2]

  • Alkyne-functionalized Molecule: The binding partner for your this compound.

  • Copper(I) Catalyst: The essential catalyst that facilitates the cycloaddition reaction. It is typically generated in situ from a Copper(II) source (like CuSO₄) and a reducing agent, or from a direct Copper(I) source (like CuI).[3]

  • Reducing Agent (e.g., Sodium Ascorbate): This component reduces the Cu(II) precursor to the active Cu(I) catalytic species and protects it from oxidation during the reaction.[4] It is crucial to use a freshly prepared solution of the reducing agent.[3]

  • Copper Ligand (e.g., THPTA, TBTA): A stabilizing agent for the Cu(I) catalyst. Ligands prevent the oxidation of Cu(I) to the inactive Cu(II) state, enhance reaction rates, and can protect sensitive biomolecules from copper-mediated damage.

Q2: I am not seeing any product formation. What are the first things I should check?

A2: If you observe a complete lack of product, consider these critical factors:

  • Reagent Integrity: Confirm the purity and integrity of your this compound and alkyne. Azides can be sensitive to light and heat, so proper storage is crucial. Ensure your reducing agent, such as sodium ascorbate, is from a fresh stock as it can degrade over time.

  • Catalyst Activity: The presence of active Cu(I) is non-negotiable. If you are using a Cu(II) source with a reducing agent, ensure the reducing agent is in molar excess. If you are using a direct Cu(I) source, make sure it has not been oxidized.

  • Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst, rendering it inactive. While not always mandatory for fast reactions, deoxygenating your solvents and reaction mixture by sparging with an inert gas like nitrogen or argon is highly recommended, especially for slow reactions or when using low catalyst concentrations.

Q3: Can the PEG chain of this compound cause steric hindrance and lead to low yields?

A3: While very long PEG chains can sometimes introduce steric challenges, a PEG5 linker is relatively short and generally not considered a significant source of steric hindrance in most click chemistry reactions. If you suspect steric hindrance from a bulky reaction partner, you may need to optimize reaction conditions by increasing the reaction time or temperature. However, it is more probable that other factors are contributing to low yield, and these should be investigated first.

Q4: How do I best remove the copper catalyst after the reaction is complete?

A4: Residual copper can be cytotoxic and interfere with downstream applications. Common removal methods include:

  • Aqueous Washes with Chelating Agents: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA is a standard and effective method.

  • Copper Scavenging Resins: Commercially available resins with functionalities that chelate copper can be used to selectively remove the catalyst from the reaction mixture.

  • Purification Methods: Techniques like size-exclusion chromatography (SEC) or dialysis are effective for purifying bioconjugates and removing the catalyst and other small molecule reagents.

Troubleshooting Guide for Low Yields

Consistently low yields in your this compound click reactions can be frustrating. This guide will help you systematically identify and address potential causes.

Catalyst and Reagent Issues
Potential CauseRecommended Solution
Inactive Copper Catalyst Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuI, but be mindful of its potential for disproportionation.
Insufficient Ligand Ensure the correct molar ratio of ligand to copper is used. For THPTA, a ligand-to-copper ratio of 2:1 to 5:1 is often recommended to stabilize the Cu(I) catalyst.
Degraded Reactants Check the purity of your this compound and alkyne. Purify them if necessary. Store azide-containing compounds protected from light.
Incorrect Stoichiometry While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant (often the alkyne) can help drive the reaction to completion.
Reaction Condition Optimization
Potential CauseRecommended Solution
Poor Solubility This compound is generally soluble in aqueous solutions, but your alkyne-functionalized molecule may not be. Use co-solvents such as DMSO or DMF in a mixture with water (e.g., 1:1 to 4:1 t-BuOH/water) to ensure all reactants are fully dissolved.
Suboptimal Temperature Most click reactions proceed efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50°C) can sometimes improve the yield. However, be cautious as this can also promote side reactions.
Inadequate Reaction Time While many click reactions are complete within 1-4 hours, some systems may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique like LC-MS or TLC.
Oxygen Contamination Deoxygenate your solvents and reaction mixture by bubbling with nitrogen or argon, especially for reactions involving sensitive biomolecules. This minimizes the oxidation of the Cu(I) catalyst and prevents side reactions like Glaser-Hay coupling.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for CuAAC reactions involving PEG linkers. These values can serve as a starting point for your reaction optimization.

Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers

ParameterTypical RangeNotes
Molar Ratio (Azide:Alkyne) 1:1 to 1:1.5A slight excess of one reactant can improve yield.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Copper Concentration 50 µM to 1 mMFor bioconjugation, copper concentrations are often kept between 50 and 100 µM.
Reducing Agent (e.g., Sodium Ascorbate) 3 to 10-fold molar excess over Cu(II)Should be prepared fresh.
Ligand (e.g., THPTA) 2:1 to 5:1 molar ratio to copperProtects the catalyst and can accelerate the reaction.
Solvent DMSO, t-BuOH/H₂O, PBSThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursMonitor reaction progress to determine the optimal time.

Experimental Protocols

Protocol 1: General Procedure for this compound Click Chemistry (CuAAC)

This protocol provides a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are fully soluble.

  • Catalyst and Ligand Premix: In a separate vial, prepare a stock solution of the copper catalyst and the THPTA ligand. A typical ligand-to-copper ratio is 5:1.

  • Reaction Setup: In your reaction vessel, add the solution of this compound and your alkyne. Then, add the copper/ligand premix.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Work-up and Purification: Once the reaction is complete, quench it by adding a chelating agent like EDTA. Proceed with purification to remove the copper catalyst and unreacted reagents.

Visual Guides

Signaling Pathways and Experimental Workflows

Caption: Troubleshooting workflow for low yield in this compound click chemistry.

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Catalyst Generation/Protection CuI Cu(I) Cu_acetylide Cu(I)-Acetylide CuI->Cu_acetylide + Alkyne Ligand Ligand (e.g., THPTA) CuI->Ligand Stabilization Alkyne R1-C≡CH Azide R2-N3 Product Triazole Product Product->CuI Releases Catalyst Intermediate1 Copper-Triazolide Cu_acetylide->Intermediate1 + Azide Intermediate2 Dihydro-triazole Intermediate1->Intermediate2 Cyclization Intermediate2->Product Protonolysis CuII Cu(II) (e.g., CuSO4) CuII->CuI + Reducer Reducer Reducing Agent (e.g., Na-Ascorbate)

Caption: Simplified mechanism of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Purification of m-PEG5-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG5-azide labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound protein labeling reaction mixture?

A1: A typical reaction mixture after labeling a protein with this compound, often through a click chemistry reaction like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), contains a heterogeneous mix of components. Effective purification strategies are necessary to isolate the desired PEGylated protein.[1] Key impurities include:

  • Unreacted Protein: The original, unlabeled protein.

  • Excess this compound: Unreacted PEG reagent.

  • Byproducts of PEG Hydrolysis: Degraded PEG molecules.

  • Different PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).

  • Positional Isomers: Proteins where the PEG chain is attached at different sites.[1]

  • Catalyst Residues: If CuAAC is used, residual copper ions and ligands (e.g., TBTA) will be present.

Q2: Why is it critical to remove the copper catalyst after a CuAAC reaction?

A2: Residual copper ions from the CuAAC reaction can be detrimental to the integrity and function of the labeled protein and can interfere with downstream applications. Key reasons for its removal include:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for therapeutic proteins or proteins used in cell-based assays.

  • Protein Aggregation and Denaturation: Copper can promote protein aggregation and denaturation, leading to a loss of biological activity.

  • Generation of Reactive Oxygen Species (ROS): Copper can catalyze the formation of ROS, which can damage the protein.

  • Interference with Downstream Assays: The presence of copper can interfere with various analytical techniques.

Q3: What are the primary methods for purifying this compound labeled proteins?

A3: The choice of purification method depends on the physicochemical differences between the desired PEGylated protein and the impurities. Commonly used techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective at removing unreacted this compound and other small molecule impurities.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation from the unreacted protein.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the protein's surface hydrophobicity, enabling separation.[]

  • Reverse Phase Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity, often used for analytical purposes to separate positional isomers.

  • Ultrafiltration/Diafiltration: Membrane-based methods that separate based on molecular weight cutoff, useful for removing small impurities like excess PEG and salts.

Q4: How can I confirm that my protein is successfully labeled with this compound?

A4: Several analytical techniques can be used to confirm successful PEGylation:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unlabeled protein. However, PEG-SDS interactions can sometimes lead to smeared or broadened bands.

  • Western Blot: Can be used to detect the PEGylated protein using an antibody against the protein of interest or, if available, an anti-PEG antibody.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight increase, confirming the number of attached PEG chains.

  • HPLC (SEC, IEX, RP-HPLC): Can be used to separate and quantify the different species in the reaction mixture, showing the appearance of new peaks corresponding to the PEGylated protein.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled proteins.

Problem Possible Cause Recommended Solution
Low Yield of PEGylated Protein Incomplete Labeling Reaction: Suboptimal reaction conditions (pH, temperature, time), or degraded reagents.Optimize the labeling reaction by testing a range of pH, temperatures, and incubation times. Ensure fresh, high-quality this compound and other reagents are used.
Protein Aggregation: The bifunctional nature of some PEG linkers or suboptimal buffer conditions can lead to intermolecular cross-linking and aggregation.Optimize protein concentration, pH, and temperature. Consider adding stabilizing excipients like arginine or glycerol to the reaction buffer. A slower, more controlled addition of the PEG reagent can also help.
Loss During Purification: The PEGylated protein may be lost during chromatographic steps due to improper column selection or elution conditions.Ensure the chosen chromatography resin and buffers are compatible with your PEGylated protein. Optimize elution conditions (e.g., gradient slope in IEX, salt concentration in HIC) to ensure efficient recovery.
Presence of Unreacted Protein in Final Product Inefficient Separation: The chosen purification method may not provide sufficient resolution to separate the PEGylated protein from the native protein.Combine different purification techniques. For example, use SEC to remove excess PEG followed by IEX for separating PEGylated from unreacted protein. Optimize the gradient conditions in IEX to improve resolution.
Presence of Excess this compound in Final Product Inadequate Removal by Chromatography: The size difference between the PEGylated protein and excess PEG may not be large enough for complete separation by SEC alone.Perform extensive diafiltration with an appropriate molecular weight cutoff membrane before or after chromatography. Optimize SEC column length and flow rate for better resolution.
Protein Aggregation During or After Purification Exposure to Harsh Conditions: Inappropriate pH, high salt concentrations, or the presence of residual copper can induce aggregation.Ensure all buffers are within the protein's stability range. Remove copper catalyst efficiently using a chelating agent or resin. Store the purified protein in a buffer containing stabilizing agents and at an appropriate temperature.
Broad or Smeared Bands on SDS-PAGE PEG-SDS Interaction: The polyethylene glycol chain can interact with SDS, leading to anomalous migration and diffuse bands.Consider using native PAGE, which avoids the use of SDS and can provide better resolution for PEGylated proteins.

Experimental Protocols

Removal of Copper Catalyst using EDTA

This protocol describes the removal of residual copper catalyst from a protein solution after a CuAAC "click" chemistry reaction.

Materials:

  • This compound labeled protein solution containing copper catalyst.

  • EDTA (Ethylenediaminetetraacetic acid) stock solution (0.5 M, pH 8.0).

  • Buffer for downstream purification (e.g., PBS, pH 7.4).

  • Dialysis tubing or desalting column.

Procedure:

  • Add EDTA: To the reaction mixture, add the 0.5 M EDTA stock solution to a final concentration of 10-50 mM.

  • Incubate: Gently mix the solution and incubate at room temperature for 15-30 minutes to allow the EDTA to chelate the copper ions.

  • Removal of EDTA-Copper Complex: Proceed with one of the following methods to separate the protein from the EDTA-copper complex:

    • Dialysis: Transfer the solution to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of your desired buffer (e.g., 1L of PBS) for at least 4 hours at 4°C. Change the buffer at least twice.

    • Size Exclusion Chromatography (SEC) / Desalting Column: Equilibrate a desalting column with your desired buffer and apply the sample to separate the larger protein from the smaller EDTA-copper complex.

Purification by Size Exclusion Chromatography (SEC)

This protocol outlines the purification of this compound labeled proteins to remove unreacted PEG, salts, and other small molecules.

Materials:

  • SEC column (e.g., Superdex 200 Increase, Sephacryl S-300).

  • Chromatography system (e.g., FPLC, HPLC).

  • Mobile Phase: A buffer compatible with your protein's stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Ensure the buffer is filtered and degassed.

  • Sample: The reaction mixture after quenching and, if applicable, copper removal. The sample should be filtered or centrifuged to remove any particulates.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5 mL/min for an analytical column).

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should typically be less than 2% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. Collect fractions as the components elute from the column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein, and both will elute before the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified PEGylated protein.

Purification by Ion Exchange Chromatography (IEX)

This protocol describes the separation of PEGylated proteins from their un-PEGylated counterparts.

Materials:

  • IEX column (Cation or Anion exchange, depending on the protein's pI and the working pH).

  • Chromatography system.

  • Binding Buffer (Buffer A): Low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

Procedure:

  • Buffer Exchange: Exchange the buffer of the sample to the Binding Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). Due to the shielding of surface charges by the PEG chains, the PEGylated protein is expected to elute at a lower salt concentration than the more highly charged, un-PEGylated protein.

  • Fraction Collection and Analysis: Collect fractions throughout the elution gradient and analyze them by SDS-PAGE and/or Western blot to identify the fractions containing the purified PEGylated protein.

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound Labeled Proteins

Technique Principle of Separation Effective for Removing Typical Yield Typical Purity Advantages Disadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusUnreacted this compound, salts, small byproducts>90%Moderate to HighMild conditions, preserves protein activity.Limited resolution for species of similar size; cannot separate positional isomers.
Ion Exchange Chromatography (IEX) Net Surface ChargeUnreacted protein, different PEGylated species80-95%HighHigh resolution for species with different charges; scalable.Requires buffer exchange; PEGylation can reduce charge differences, making separation challenging.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityDifferent PEGylated species, positional isomers70-90%HighCan separate isoforms that are difficult to resolve by IEX.Requires high salt concentrations which may affect protein stability; lower capacity.
Ultrafiltration/ Diafiltration Molecular Weight CutoffUnreacted this compound, salts>95%Low to ModerateSimple, fast, and scalable for buffer exchange and removal of small molecules.Cannot separate PEGylated from unreacted protein or different PEGylated species.

Mandatory Visualizations

G cluster_0 Labeling Reaction cluster_1 Purification Workflow Reaction_Mixture Protein + this compound + Click Chemistry Reagents Copper_Removal Copper Removal (e.g., EDTA Chelation) Reaction_Mixture->Copper_Removal Crude Product SEC Size Exclusion Chromatography (SEC) Copper_Removal->SEC Copper-free Mixture IEX Ion Exchange Chromatography (IEX) SEC->IEX Removal of excess PEG Analysis Purity & Identity Analysis (SDS-PAGE, MS) IEX->Analysis Separation of PEGylated species Purified_Product Purified_Product Analysis->Purified_Product Final Product

Caption: A typical workflow for the purification of this compound labeled proteins.

G cluster_0 Troubleshooting Steps Start Low Yield of PEGylated Protein Check_Reaction 1. Verify Labeling Reaction - Check reagent quality - Optimize conditions (pH, temp, time) Start->Check_Reaction Check_Aggregation 2. Assess Protein Aggregation - Analyze by DLS or SEC - Optimize protein concentration Check_Reaction->Check_Aggregation If reaction is efficient Check_Purification 3. Evaluate Purification Protocol - Check column integrity - Optimize elution conditions Check_Aggregation->Check_Purification If aggregation is low Solution Implement Corrective Actions: - Use fresh reagents - Add stabilizers - Adjust chromatography gradient Check_Purification->Solution Identify bottleneck

References

preventing side reactions with m-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide group.[1][2] The PEG portion increases the solubility and biocompatibility of the molecule it's attached to, while the azide group is used in "click chemistry" reactions.[3] Its primary applications are in bioconjugation, such as linking molecules to proteins, antibodies, or nanoparticles for drug delivery, diagnostics, and proteomics research.[4][5] It can participate in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Q2: What are the key differences between CuAAC and SPAAC for conjugation with this compound?

A2: The main difference lies in the requirement of a copper catalyst.

  • CuAAC requires a copper(I) catalyst to join the azide with a terminal alkyne. It is a very efficient and high-yielding reaction. However, the copper catalyst can be toxic to cells, which can be a limitation for in vivo applications.

  • SPAAC is a copper-free click chemistry method that uses a strained alkyne (like DBCO or BCN). The ring strain of the alkyne is sufficient to drive the reaction with the azide without the need for a metal catalyst, making it more suitable for applications in living systems.

Q3: My CuAAC reaction with this compound has a low yield. What are the potential causes and how can I troubleshoot it?

A3: Low yields in CuAAC reactions are a common issue. Here are some potential causes and solutions:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure your reagents are fresh and properly stored. Always use a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state.

  • Insufficient Ligand: A ligand like TBTA or THPTA is crucial to stabilize the Cu(I) catalyst and improve reaction efficiency. Ensure you are using the correct ligand-to-copper ratio.

  • Incorrect Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (e.g., 1.2 equivalents) of one reagent can help drive the reaction to completion.

  • Reaction Conditions: Optimize the pH (typically 4-7), temperature, and reaction time. Ensure proper mixing of the reagents.

Q4: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A4: Side reactions can compete with your desired conjugation and complicate purification.

  • In CuAAC: A common side reaction is the oxidative homocoupling of the alkyne partner, especially in the presence of oxygen. To minimize this, ensure your reaction is deoxygenated (e.g., by bubbling with argon or nitrogen) and use a sufficient amount of reducing agent (sodium ascorbate). Copper ions can also cause oxidative damage to proteins, particularly at residues like methionine and cysteine. Using a copper-chelating ligand can help mitigate this.

  • In SPAAC: Strained alkynes can sometimes react with thiols, for example, from cysteine residues in proteins. If your protein of interest has free cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction.

  • Reaction with Reducing Agents: If you are working with proteins that have disulfide bonds, you might use a reducing agent like TCEP or DTT to break them. However, phosphine-based reducing agents like TCEP can react with and reduce the azide group of this compound. It is crucial to remove the reducing agent before adding your azide reagent.

Q5: How should I store and handle this compound?

A5: this compound should be stored at -20°C in a dry environment. For preparing stock solutions, use an appropriate anhydrous solvent like DMSO or DMF. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Low Conjugation Yield
Potential Cause Troubleshooting Steps
Inactive Cu(I) Catalyst (CuAAC) Use fresh, high-purity copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Consider using a direct Cu(I) source like CuBr or CuI, but handle it under an inert atmosphere.
Insufficient Ligand (CuAAC) Ensure a ligand-to-copper ratio of at least 2:1 (and up to 5:1) to stabilize the Cu(I) catalyst.
Oxygen Contamination (CuAAC) Deoxygenate your reaction buffer and other solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before use.
Suboptimal Reaction Conditions Optimize the pH of the reaction buffer (typically pH 6-8 for bioconjugation). If the reaction is slow at room temperature, consider a moderate increase in temperature (e.g., to 37°C). Extend the reaction time and monitor progress.
Reactant Degradation Check the purity of your this compound and alkyne-containing molecule. Store them under the recommended conditions.
Interference from Other Reagents If using a phosphine-based reducing agent (like TCEP), remove it by dialysis or size-exclusion chromatography before adding the this compound.
Presence of Side Products
Side Product Identification Prevention
Alkyne Homodimer (CuAAC) Mass spectrometry will show a product with a mass corresponding to twice the alkyne-containing molecule.Thoroughly deoxygenate the reaction mixture and use an adequate amount of sodium ascorbate.
Protein Oxidation (CuAAC) Mass spectrometry can reveal an increase in mass of 16 Da (oxidation of methionine) or other oxidative modifications.Use a protective ligand for the copper catalyst. Minimize the reaction time and the concentration of copper.
Reaction with Free Thiols (SPAAC) Mass spectrometry will show the addition of the strained alkyne to cysteine-containing peptides or proteins.Alkylate free thiols with a reagent like iodoacetamide or N-ethylmaleimide before adding the strained alkyne.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein with this compound

This protocol provides a general guideline for the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Anhydrous DMSO or DMF

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess over the protein.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA/TBTA stock solutions in a 1:2 molar ratio. Let it sit for 2-3 minutes.

    • Add the catalyst premix to the protein/azide mixture. The final concentration of CuSO₄ should be around 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents using size-exclusion chromatography (SEC) or another suitable purification method.

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE and/or mass spectrometry to confirm successful conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein with this compound

This protocol describes the conjugation of a DBCO-modified protein with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 3-5 fold molar excess over the protein.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C overnight. The reaction progress can be monitored by analyzing small aliquots.

  • Purification:

    • Purify the PEGylated protein conjugate from excess this compound using size-exclusion chromatography (SEC) or another appropriate method.

  • Analysis:

    • Confirm the conjugation by SDS-PAGE and/or mass spectrometry.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne-Protein Alkyne-Protein Mix Combine Reactants Alkyne-Protein->Mix mPEG5-Azide mPEG5-Azide mPEG5-Azide->Mix CuSO4 CuSO4 CuSO4->Mix Ligand Ligand Ligand->Mix Na-Ascorbate Na-Ascorbate Na-Ascorbate->Mix Incubate Incubate at RT Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analysis SDS-PAGE / MS SEC->Analysis

Caption: Workflow for a typical CuAAC reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis DBCO-Protein DBCO-Protein Mix Combine Reactants DBCO-Protein->Mix mPEG5-Azide mPEG5-Azide mPEG5-Azide->Mix Incubate Incubate at RT or 4°C Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Analysis SDS-PAGE / MS SEC->Analysis

Caption: Workflow for a typical SPAAC reaction.

Troubleshooting_Logic Start Low Yield or Side Products ReactionType CuAAC or SPAAC? Start->ReactionType CheckCatalyst Check Catalyst: - Fresh CuSO4/Ascorbate? - Ligand Present? - Deoxygenated? ReactionType->CheckCatalyst CuAAC CheckSPAAC Check Reactants: - Purity of Azide/Alkyne? - Free Thiols Blocked? ReactionType->CheckSPAAC SPAAC Optimize Optimize Conditions: - pH, Temp, Time - Reactant Ratio CheckCatalyst->Optimize CheckSPAAC->Optimize Purify Purification Strategy: - SEC for Size Difference - Other Chromatography Optimize->Purify

Caption: Troubleshooting decision tree for click chemistry reactions.

References

issues with m-PEG5-azide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-azide, focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a methoxy-terminated polyethylene glycol (PEG) derivative with five ethylene glycol units and a terminal azide group.[1][2][3] The PEG chain imparts hydrophilicity, which generally increases the aqueous solubility of molecules it is conjugated to.[1][3] The azide group allows for covalent attachment to other molecules via "click chemistry," a highly efficient and specific reaction, particularly with alkyne-containing molecules. This makes it a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Q2: Is this compound soluble in aqueous buffers like PBS?

Yes, this compound is generally considered to be soluble in water and common aqueous buffers such as Phosphate Buffered Saline (PBS). The presence of the hydrophilic PEG chain enhances its solubility in aqueous media. However, achieving a clear solution can be influenced by several factors, including concentration, temperature, and the specific composition of the buffer.

Q3: What other solvents can be used to dissolve this compound?

This compound is also soluble in a variety of organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers. It is also reported to be soluble in other polar organic solvents like ethanol and dichloromethane.

Q4: Can the presence of salts in my buffer affect the solubility of this compound?

Yes, the concentration and type of salt in your buffer can significantly impact the solubility of PEGs. While physiological salt concentrations, such as those in PBS, are generally well-tolerated, very high salt concentrations can lead to a phenomenon known as "salting-out," where the polymer precipitates from the solution. This effect is dependent on the specific salt, with some salts having a more pronounced effect than others. The solubility of salts themselves can be reduced in the presence of PEG due to steric exclusion.

Q5: Why is my this compound solution cloudy or showing precipitation?

Cloudiness or precipitation can occur for several reasons:

  • Concentration Limit Exceeded: You may be trying to dissolve the this compound at a concentration above its solubility limit in the specific buffer and conditions you are using.

  • Aggregation: PEGylated molecules can sometimes self-associate and form aggregates, particularly at high concentrations or under suboptimal buffer conditions.

  • Low Temperature: The dissolution of PEGs can be slow, and lower temperatures can decrease solubility.

  • Buffer Incompatibility: Although less common for a simple molecule like this compound, some buffer components could potentially interact with the molecule to reduce its solubility.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in an Aqueous Buffer

If you are experiencing cloudiness, precipitation, or an incomplete dissolution of this compound, follow this troubleshooting workflow.

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_outcome start Start: this compound not dissolving prep_stock Prepare a concentrated stock solution in an organic solvent (DMSO or DMF) start->prep_stock Recommended First Step check_concentration Lower the final concentration in the aqueous buffer prep_stock->check_concentration Then gentle_heating Apply gentle heating (e.g., 37°C water bath) sonication Use sonication to aid dissolution gentle_heating->sonication Alternatively, or in addition success Success: Clear Solution gentle_heating->success If successful buffer_optimization Optimize buffer conditions (adjust pH, check salt concentration) sonication->buffer_optimization If aggregation is suspected sonication->success If successful check_concentration->gentle_heating If still an issue check_concentration->success If successful buffer_optimization->success If successful fail Issue Persists: Consult further resources buffer_optimization->fail If issue remains

Caption: Troubleshooting workflow for this compound solubility issues.

Detailed Troubleshooting Steps:
  • Prepare a Stock Solution in an Organic Solvent: The most common and effective method is to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution can then be added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.

  • Gentle Heating: Mild heating can facilitate the dissolution of PEGs. You can warm your buffer to approximately 37°C before adding the this compound or the stock solution. A brief incubation in a 37°C water bath can also be helpful. Avoid excessive heat, as it could potentially degrade the molecule, although PEGs are generally stable to heat.

  • Sonication: If gentle heating is not sufficient, brief periods of sonication in a water bath can help to break up any aggregates and promote dissolution.

  • Lower the Concentration: You may be exceeding the solubility limit of this compound in your specific buffer. Try preparing a more dilute solution.

  • Buffer Optimization:

    • pH: Ensure the pH of your buffer is within a neutral range (pH 6-8), as extreme pH values could potentially affect the stability of the azide group, although it is generally stable.

    • Salt Concentration: If you are using a buffer with a very high salt concentration, consider diluting it, as high ionic strength can lead to "salting out" of the PEG.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSolubleDissolution may be slow.
Aqueous Buffers (e.g., PBS)SolubleHigh salt concentrations may reduce solubility.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solutions.
EthanolSolubleGenerally soluble in polar organic solvents.
Dichloromethane (DCM)SolubleA non-polar organic solvent in which it is also soluble.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. A brief, gentle warming to 37°C or sonication can be used if dissolution is slow.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Objective: To prepare a ready-to-use solution of this compound in an aqueous buffer for experimental use.

Materials:

  • This compound stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Bring the desired volume of your aqueous buffer to room temperature or the desired reaction temperature.

  • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to the buffer.

  • Continue to vortex for a few seconds to ensure the solution is homogeneous.

  • Visually inspect the solution to ensure it is clear and free of precipitation.

  • Use the freshly prepared working solution in your experiment immediately.

G cluster_workflow Experimental Workflow start Start: Solid this compound dissolve_stock Dissolve in DMSO to create a stock solution start->dissolve_stock dilute_buffer Dilute stock solution into aqueous buffer dissolve_stock->dilute_buffer conjugation Perform bioconjugation reaction (e.g., Click Chemistry) dilute_buffer->conjugation purification Purify the conjugate conjugation->purification analysis Analyze the final product purification->analysis end End: Purified Conjugate analysis->end

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Improving the Efficiency of m-PEG5-Azide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-azide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling via click chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Problem 1: Low or No Conjugation Yield

Question: I am observing a very low yield or no formation of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation yield is a frequent challenge in bioconjugation.[1] Several factors related to the reagents, reaction conditions, and the biomolecule itself can contribute to this issue. Below is a systematic guide to identifying and resolving the problem.

Potential Causes and Solutions for Low Yield in this compound Labeling

Possible Cause Recommended Solutions
Inactive Copper Catalyst (CuAAC) The active catalyst for CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. To counteract this: • Use a reducing agent: Add sodium ascorbate to the reaction to reduce Cu(II) to Cu(I) in situ. A freshly prepared solution is recommended. • Work under an inert atmosphere: Degas your solutions and perform the reaction under a nitrogen or argon atmosphere to minimize oxygen exposure.[2] • Use a stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) catalyst from oxidation and improve reaction kinetics.[3][4]
Inappropriate Reaction Conditions Reaction parameters such as pH, temperature, and time are critical for optimal yield.[5] • Optimize pH: For CuAAC, a pH range of 7.0-7.5 is generally a good starting point. For SPAAC, a pH between 6.0 and 8.5 is recommended. • Adjust Temperature: CuAAC is typically performed at room temperature. SPAAC reactions can be run between 4°C and 37°C; lower temperatures may require longer incubation times for sensitive biomolecules. • Vary Reaction Time: Monitor the reaction progress over time (e.g., 1-24 hours) to determine the optimal duration.
Suboptimal Reagent Concentrations The molar ratio and concentration of reactants can significantly impact the reaction outcome. • Increase this compound concentration: A molar excess of the this compound (e.g., 2 to 5-fold) relative to the alkyne- or strained cyclooctyne-modified biomolecule can drive the reaction to completion. • Optimize catalyst and ligand concentration (CuAAC): The concentration of the copper-ligand complex can be increased, but be mindful of potential protein precipitation or aggregation at high copper concentrations.
Steric Hindrance The azide or alkyne group on the biomolecule may be sterically inaccessible to the labeling reagent. • Increase reaction time and/or temperature: This can sometimes overcome minor steric barriers. • Use a longer PEG linker: While you are using this compound, consider if a longer PEG chain might provide better accessibility.
Reagent Quality and Storage Degradation of reagents can lead to failed reactions. • Use fresh, high-quality reagents: Ensure your this compound and other reagents have been stored correctly. This compound should be stored at -20°C. • Check for hydrolysis of activated esters: If you are introducing the azide or alkyne to your biomolecule using an NHS ester, ensure it is fresh and used in an appropriate buffer to prevent hydrolysis.
Presence of Interfering Substances Components in your buffer or sample can inhibit the reaction. • Avoid incompatible buffers: For CuAAC, avoid amine-containing buffers like Tris or glycine during the reaction, as they can interfere with the copper catalyst. These are, however, useful for quenching the reaction. • Purify your biomolecule: Impurities in your protein or antibody sample can compete for labeling, reducing the efficiency of the desired conjugation.

G start Low/No Yield check_catalyst CuAAC: Check Catalyst Activity start->check_catalyst check_conditions Check Reaction Conditions (pH, Temp, Time) start->check_conditions check_reagents Check Reagent Quality & Concentration start->check_reagents check_biomolecule Check Biomolecule (Purity, Steric Hindrance) start->check_biomolecule solution_catalyst Add fresh reducing agent (ascorbate) Use stabilizing ligand (THPTA) Work under inert atmosphere check_catalyst->solution_catalyst Inactive? solution_conditions Adjust pH (7.0-7.5 for CuAAC) Optimize temperature & time check_conditions->solution_conditions Suboptimal? solution_reagents Use fresh, properly stored reagents Increase molar excess of this compound check_reagents->solution_reagents Degraded/Incorrect? solution_biomolecule Purify biomolecule (>95%) Consider longer linker if sterically hindered check_biomolecule->solution_biomolecule Impure/Inaccessible?

Problem 2: Protein Aggregation or Precipitation During Labeling

Question: My protein is aggregating and precipitating out of solution during the conjugation reaction. What could be causing this and how can I prevent it?

Answer:

Protein aggregation is a common side effect in bioconjugation, often caused by the reaction conditions or the modification itself.

Potential Causes and Solutions for Protein Aggregation

Possible Cause Recommended Solutions
High Copper Concentration (CuAAC) Copper ions can sometimes induce protein aggregation. • Reduce copper concentration: Titrate the copper concentration to the lowest effective level. • Use a chelating ligand: A ligand like THPTA not only stabilizes Cu(I) but can also mitigate copper-induced aggregation.
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can affect protein stability. • Optimize pH: Ensure the reaction pH is one at which your protein is stable and soluble. • Adjust buffer components: Consider adding stabilizing excipients like arginine or glycerol to your reaction buffer.
Over-modification of the Protein Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. • Reduce the molar excess of labeling reagents: Decrease the amount of this compound or the activated alkyne/cyclooctyne reagent. • Decrease reaction time: Shorter incubation can lead to a lower degree of labeling.
Generation of Reactive Oxygen Species (ROS) (CuAAC) The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate ROS, which may damage the protein and lead to aggregation. • Use a ligand: Ligands can protect the biomolecule from oxidative damage. • Degas solutions: Minimizing oxygen in the reaction mixture reduces ROS formation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a hydrophilic polyethylene glycol (PEG) linker that contains an azide (-N3) functional group. The azide group is highly selective and stable under most biological conditions. It is primarily used in "click chemistry" to covalently attach the PEG linker to another molecule containing a compatible functional group, such as an alkyne or a strained cyclooctyne (e.g., DBCO, BCN). This reaction forms a stable triazole linkage. The PEG5 portion of the molecule increases the hydrophilicity and solubility of the labeled molecule.

Q2: Should I use CuAAC or SPAAC for my this compound labeling?

A2: The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your application.

  • CuAAC is generally faster and uses terminal alkynes, which are often easier to introduce into biomolecules. However, the requirement for a copper catalyst can be a drawback, as copper can be toxic to living cells and can cause protein aggregation.

  • SPAAC is a copper-free click chemistry method that utilizes strained cyclooctynes (like DBCO or BCN) that react spontaneously with azides. This makes it ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern. The trade-off is that strained cyclooctynes are typically larger and more hydrophobic than terminal alkynes.

Q3: How can I quantify the efficiency of my this compound labeling?

A3: Several analytical techniques can be used to determine the degree of labeling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like mass spectrometry (MS) or evaporative light scattering detection (ELSD), is a powerful tool for separating the labeled product from the unlabeled biomolecule and quantifying the extent of PEGylation.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the conjugate, which will increase with the addition of each this compound molecule, thereby allowing for the calculation of the degree of labeling.

  • Fluorescence-based Methods: If the alkyne or cyclooctyne partner contains a fluorophore, the labeling efficiency can be quantified using techniques like fluorometry, flow cytometry, or fluorescence microscopy.

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored at -20°C in a dry environment to maintain its stability and reactivity. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling using this compound and CuAAC

This protocol provides a general guideline for conjugating this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Quenching buffer (e.g., 1 M Tris-HCl)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration.

    • Add the this compound stock solution to achieve a 2 to 5-fold molar excess over the protein.

    • Prepare the catalyst premix by adding the CuSO₄ solution to the THPTA ligand solution (a 1:5 molar ratio of Cu:ligand is common). Vortex briefly.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Quenching (Optional):

    • The reaction can be stopped by adding a quenching buffer or a chelating agent like EDTA to sequester the copper catalyst.

  • Purification:

    • Purify the PEGylated protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the purified conjugate by HPLC, SDS-PAGE, and/or mass spectrometry to confirm conjugation and determine the degree of labeling.

G prep 1. Prepare Reagents (this compound, Protein, Catalyst) mix 2. Mix Protein and this compound prep->mix add_catalyst 3. Add Catalyst Premix (CuSO4 + Ligand) mix->add_catalyst initiate 4. Initiate with Sodium Ascorbate add_catalyst->initiate incubate 5. Incubate at Room Temp initiate->incubate purify 6. Purify Conjugate incubate->purify analyze 7. Analyze Product purify->analyze

Protocol 2: General Procedure for Protein Labeling using this compound and SPAAC

This protocol provides a general guideline for the copper-free conjugation of this compound to a protein functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • Cyclooctyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer at a concentration of 10-50 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the cyclooctyne-modified protein.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is often recommended.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your biomolecule (typically below 10% v/v).

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight for sensitive biomolecules.

  • Purification:

    • Purify the conjugate using a suitable chromatography method to remove unreacted this compound.

  • Characterization:

    • Characterize the purified conjugate using methods such as HPLC, SDS-PAGE, or mass spectrometry to confirm successful labeling.

G prep 1. Prepare Reagents (this compound, DBCO-Protein) mix 2. Combine Protein and this compound prep->mix incubate 3. Incubate (4°C to RT) mix->incubate purify 4. Purify Conjugate incubate->purify analyze 5. Analyze Product purify->analyze

References

Technical Support Center: Scaling Up m-PEG5-azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for scaling up m-PEG5-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with transitioning this compound synthesis and its subsequent click chemistry applications from the laboratory bench to a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this compound synthesis, typically from a precursor like m-PEG5-alcohol, include:

  • Safety: Azide compounds can be hazardous, and large-scale reactions require strict safety protocols to manage potential risks of explosion and toxicity.[1][2][3][4][5]

  • Reaction Kinetics and Heat Transfer: What works at a small scale may not translate directly to a larger volume. Exothermic reactions need to be carefully controlled to prevent runaway reactions.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots."

  • Purification: Removing impurities and residual reagents from large quantities of a polar, water-soluble molecule like this compound can be complex and require specialized chromatographic or extraction techniques.

Q2: What are the key safety precautions for handling large quantities of sodium azide and organic azides?

A2: Safety is paramount when working with azides. Key precautions include:

  • Avoid Strong Acids: Contact with strong acids can generate highly toxic and explosive hydrazoic acid.

  • Avoid Heavy Metals: Azides can form shock-sensitive and explosive metal azides with heavy metals like copper, lead, and mercury.

  • Use Appropriate Solvents: Avoid chlorinated solvents like dichloromethane, which can form explosive diazidomethane.

  • Controlled Temperature: Azide reactions should be conducted at controlled, and often low, temperatures to minimize decomposition.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, face shields, and blast shields, especially at a larger scale.

  • Quenching: Ensure any residual azide is safely quenched at the end of the reaction.

Q3: How does the choice of solvent impact the scale-up of this compound reactions?

A3: The solvent system is critical for a successful scale-up. It affects:

  • Solubility: All reactants, including the PEG starting material and the azide source, must be fully soluble to ensure a homogeneous reaction.

  • Reaction Rate: The polarity of the solvent can influence the reaction kinetics.

  • Purification: The choice of solvent will dictate the purification strategy, such as liquid-liquid extraction or precipitation.

  • Safety: The solvent's boiling point and flash point are important safety considerations for large-scale operations.

Q4: What are the common impurities in this compound synthesis and how can they be minimized?

A4: Common impurities can include unreacted starting material (e.g., m-PEG5-OH or a mesylated intermediate), di-substituted PEGs if the starting material is not purely mono-functional, and byproducts from side reactions. To minimize these:

  • High-Quality Starting Materials: Use high-purity m-PEG5 starting material.

  • Optimized Stoichiometry: Carefully control the molar ratios of reactants.

  • Controlled Reaction Conditions: Maintain optimal temperature and reaction time to drive the reaction to completion and avoid side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.

Troubleshooting Guides

Low Yield in this compound Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase reaction temperature cautiously, monitoring for side product formation. - Ensure efficient mixing.
Poor Solubility of Reactants - Change or add a co-solvent to improve solubility. - Ensure all reactants are fully dissolved before proceeding.
Degradation of Starting Material or Product - Check the stability of the starting material and product under the reaction conditions. - Consider milder reaction conditions.
Inefficient Quenching and Work-up - Optimize the quenching procedure to avoid product loss. - Ensure the extraction solvent is appropriate for the product.
Purity Issues with this compound
Potential Cause Troubleshooting Steps
Residual Starting Material - Drive the reaction to completion by adjusting stoichiometry or reaction time. - Optimize the purification method to separate the product from the starting material.
Formation of Side Products - Analyze for and identify side products to understand their formation mechanism. - Adjust reaction conditions (e.g., temperature, reagent addition rate) to minimize side reactions.
Contamination from Equipment - Ensure all reactors and equipment are thoroughly cleaned and dried before use.
Ineffective Purification - Re-evaluate the purification strategy. Consider alternative chromatographic methods or extraction conditions.

Quantitative Data (Illustrative)

Disclaimer: The following data is illustrative and intended to provide a general understanding of how reaction parameters can be presented. Actual results will vary based on specific experimental conditions and equipment.

Table 1: Illustrative Effect of Reaction Scale on this compound Synthesis Yield and Purity

Scale Starting Material (m-PEG5-OMs) Sodium Azide (equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Lab Scale10 g1.5DMF801295>98
Pilot Scale1 kg1.5DMF801892>98
Production Scale50 kg1.6DMF/Toluene752489>97

Experimental Protocols

Protocol 1: Illustrative Scale-Up Synthesis of this compound from m-PEG5-mesylate (m-PEG5-OMs)

Materials:

  • m-PEG5-OMs (1 kg, 1 eq.)

  • Sodium Azide (NaN3) (1.5 eq.)

  • Dimethylformamide (DMF) (10 L)

  • Toluene (5 L)

  • Deionized Water

  • Brine Solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a 50 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge DMF and m-PEG5-OMs. Stir until fully dissolved.

  • Reagent Addition: Add sodium azide portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: Heat the mixture to 80°C and maintain for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Add deionized water and toluene. Stir vigorously and then allow the layers to separate.

  • Extraction: Separate the aqueous layer and extract with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as an oil.

Protocol 2: Illustrative Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in DCM.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in DCM (e.g., 0% to 10% MeOH).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Start: m-PEG5-OH mesylation Mesylation start->mesylation MsCl, Et3N azidation Azidation mesylation->azidation NaN3, DMF workup Aqueous Work-up azidation->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography qc QC Analysis (NMR, HPLC) chromatography->qc final_product Final Product: this compound qc->final_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time check_reagents Check Reagent Purity/Stoichiometry incomplete->check_reagents purification_issue Investigate Purification complete->purification_issue increase_time->check_reaction check_reagents->increase_time optimize_purification Optimize Chromatography/Extraction purification_issue->optimize_purification final_product Improved Product optimize_purification->final_product

Caption: Troubleshooting decision tree for low yield or purity in this compound reactions.

References

Technical Support Center: Impact of Copper Catalyst Purity on CuAAC with m-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the use of m-PEG5-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the success of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the CuAAC reaction with this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Copper Catalyst: The catalytically active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] 2. Catalyst Poisoning: Components in the reaction mixture (e.g., thiols, some buffers like Tris) can coordinate with the copper catalyst, rendering it inactive.[2][3] 3. Impurities in Copper Salt: While specific data on purity is scarce, lower-grade copper salts may contain metal impurities that can interfere with the catalytic cycle. 4. Poor Solubility of Reactants: The PEGylated azide or the alkyne partner may not be fully soluble in the chosen solvent system. 5. Steric Hindrance: The PEG chain, although designed to improve properties, can sterically hinder the azide group, slowing down the reaction.[1]1. Maintain Cu(I) State:     a. Use a freshly prepared solution of a reducing agent like sodium ascorbate.     b. Degas all solutions (e.g., by bubbling with argon or nitrogen) to remove dissolved oxygen.     c. Employ a Cu(I)-stabilizing ligand such as THPTA or TBTA. 2. Optimize Reaction Components:     a. Use non-coordinating buffers like phosphate, HEPES, or MOPS.     b. For substrates with thiols (e.g., cysteine-containing peptides), consider adding sacrificial metals like Zn(II) or Ni(II) to prevent copper sequestration. 3. Use High-Purity Reagents:     a. Utilize high-purity (e.g., ≥99.9%) copper salts to minimize potential interference from metal impurities. 4. Enhance Solubility:     a. Add a co-solvent such as DMSO or DMF (typically up to 10-20% v/v). 5. Overcome Steric Effects:     a. Increase the reaction time or gently heat the reaction (e.g., to 37-50°C) if the substrates are stable.     b. Optimize the concentration of reactants and catalyst.
Formation of Side Products 1. Glaser-Hay Coupling: Oxidative homocoupling of the terminal alkyne is a common side reaction, especially in the presence of Cu(II) and oxygen. 2. Substrate Degradation: Sensitive biomolecules can be damaged by reactive oxygen species (ROS) generated by the copper catalyst and ascorbate in the presence of oxygen.1. Minimize Alkyne Homocoupling:     a. Thoroughly degas all reaction components.     b. Maintain a low reaction temperature if possible.     c. Ensure a sufficient excess of the reducing agent. 2. Protect Sensitive Substrates:     a. Use a copper-stabilizing ligand, which can also act as a sacrificial reductant.     b. Keep the reaction time as short as possible by optimizing other parameters.
Inconsistent Results 1. Reagent Instability: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh. Azides can be sensitive to light and prolonged storage. 2. Variability in Catalyst Preparation: The order of addition of reagents can impact the formation and activity of the catalytic complex. 3. Oxygen Contamination: Inconsistent deoxygenation of the reaction setup can lead to variable catalyst oxidation.1. Ensure Reagent Quality:     a. Always use a freshly prepared sodium ascorbate solution.     b. Store azide-containing compounds protected from light and at the recommended temperature. 2. Standardize Catalyst Preparation:     a. A recommended order of addition is to first premix the copper salt with the ligand before adding it to the solution of the azide and alkyne, followed by the addition of the reducing agent to initiate the reaction. 3. Implement Rigorous Deoxygenation:     a. Standardize the degassing procedure for all experiments.

Frequently Asked Questions (FAQs)

Q1: Does the purity of the copper catalyst significantly impact the CuAAC reaction with this compound?

While direct quantitative comparisons of different copper catalyst purities are not extensively documented in the literature, the general consensus is that higher purity is beneficial. Impurities in lower-grade copper salts, such as other transition metals, could potentially interfere with the catalytic cycle or promote side reactions. For reproducible and high-yielding reactions, especially in sensitive applications like drug development, using a high-purity copper source (e.g., CuSO₄·5H₂O ≥99.9%) is strongly recommended.

Q2: What is the optimal copper source for the CuAAC reaction?

The most common and convenient copper source is Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. While Cu(I) salts like CuBr or CuI can be used directly, they are often less stable and may require handling under an inert atmosphere. It is generally advised to avoid CuI, as the iodide ion can interfere with the reaction.

Q3: Why is a ligand necessary, and which one should I choose for a PEGylated azide?

A ligand is crucial for several reasons: it stabilizes the catalytically active Cu(I) state, preventing its oxidation to inactive Cu(II); it accelerates the reaction rate; and it protects sensitive substrates from oxidative damage. For aqueous reactions involving biomolecules or PEGylated compounds, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice.

Q4: My this compound is not reacting. How can I troubleshoot this?

First, confirm the integrity of your this compound and the alkyne partner. You can perform a small-scale test reaction with a simple, reliable alkyne (e.g., propargyl alcohol) to verify the azide's reactivity. If the test reaction fails, the issue is likely with the catalyst system or reaction conditions. Follow the troubleshooting guide above, paying close attention to the freshness of the sodium ascorbate solution, proper deoxygenation, and the order of reagent addition. If the test reaction works, the problem may be related to the specific alkyne partner, such as steric hindrance or low solubility.

Q5: How can I monitor the progress of my CuAAC reaction?

The reaction progress can be monitored using various analytical techniques. For small molecule conjugations, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For larger biomolecules, High-Performance Liquid Chromatography (HPLC) or Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be employed to track the formation of the product.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a starting point for the CuAAC reaction. Optimization of concentrations, reaction time, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

  • Degassed co-solvent (e.g., DMSO), if required

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in the chosen degassed buffer.

  • Alkyne: Prepare a 10 mM stock solution in a compatible solvent (e.g., buffer or DMSO).

  • CuSO₄: Prepare a 100 mM stock solution in deionized water.

  • THPTA: Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution must be prepared fresh immediately before use.

Reaction Procedure:

  • In a microcentrifuge tube, combine the this compound solution and the alkyne solution. A slight excess of one reactant (e.g., 1.2 equivalents) can be used to drive the reaction to completion.

  • In a separate tube, prepare the copper/ligand premix by adding the required volume of the 100 mM CuSO₄ stock solution to the 200 mM THPTA stock solution (aim for a 1:2 to 1:5 molar ratio of Cu:THPTA). Vortex briefly.

  • Add the copper/ligand premix to the azide/alkyne mixture. The final concentration of copper is typically in the range of 100-500 µM.

  • Initiate the reaction by adding the freshly prepared 1 M sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the copper concentration.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle agitation.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

  • Purify the product using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a troubleshooting logic for the CuAAC reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) fresh_ascorbate Prepare Fresh Sodium Ascorbate degas Degas All Solutions mix_az_alk Combine Azide and Alkyne Solutions degas->mix_az_alk add_catalyst Add Cu/Ligand Premix to Reactants mix_az_alk->add_catalyst premix_cu_lig Premix CuSO4 and Ligand premix_cu_lig->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Reaction (LC-MS, HPLC) incubate->monitor quench Quench Reaction (e.g., EDTA) monitor->quench purify Purify Product (SEC, Dialysis) quench->purify

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting_CuAAC start Low or No Product Yield? check_catalyst Is the Catalyst System Active? start->check_catalyst Yes check_reagents Are Reagents OK? start->check_reagents No, suspect reagents check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sol_catalyst1 Use fresh Sodium Ascorbate. Degas all solutions. check_catalyst->sol_catalyst1 No, suspect oxidation sol_catalyst2 Use a Cu(I)-stabilizing ligand (e.g., THPTA). check_catalyst->sol_catalyst2 No, suspect instability sol_reagents Verify purity and concentration of Azide and Alkyne. check_reagents->sol_reagents sol_conditions1 Add co-solvent (DMSO/DMF) for solubility issues. check_conditions->sol_conditions1 Solubility issue? sol_conditions2 Increase reaction time or gently heat the mixture. check_conditions->sol_conditions2 Slow reaction? sol_buffer Use non-coordinating buffer (e.g., Phosphate, HEPES). check_conditions->sol_buffer Buffer issue?

References

Validation & Comparative

Confirming m-PEG5-azide Conjugation with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, confirming the successful conjugation of molecules is a critical step. When using m-PEG5-azide, a common hydrophilic linker, mass spectrometry stands out as the definitive analytical technique for verification. This guide provides a comparative overview of mass spectrometry data before and after conjugation, complete with experimental protocols and data presentation to aid in your research.

The Signature of Successful Conjugation: A Mass Shift

The core principle behind using mass spectrometry to confirm this compound conjugation is the detection of a precise mass increase in the target molecule. The addition of the this compound moiety will increase the monoisotopic mass of the parent molecule by 277.16377084 Da [1]. This mass shift serves as a clear and quantifiable indicator of a successful conjugation reaction.

In practice, the analysis of PEGylated compounds by mass spectrometry can present challenges due to the potential for heterogeneity in the PEG linker and the generation of multiple charge states during ionization.[2] However, for a discrete PEG linker like this compound, the resulting conjugated product is expected to be a single, well-defined species, simplifying the interpretation of the mass spectrum.

Comparative Mass Spectrometry Data

To illustrate the expected change in mass spectra, the following table summarizes the theoretical and observed mass-to-charge (m/z) ratios for a model peptide before and after conjugation with an azide-containing linker. While this example uses a different azide linker, the principle of observing a mass shift is directly applicable to this compound conjugation.

AnalyteTheoretical Monoisotopic Mass (Da)Observed [M+nH]n+ (m/z)
Unconjugated Model Peptide (Ac-myelin) 2796.39[M+6H]6+ 467.07, [M+5H]5+ 560.29, [M+4H]4+ 700.11[3]
This compound 277.16Not directly observed in conjugate spectrum
Model Peptide Conjugated with this compound (Theoretical) 3073.55Expected shift in m/z corresponding to the mass addition
Model Peptide Conjugated with Azide-Linker (Ac-myelin conjugate) 3259.63[M+6H]6+ 544.27, [M+5H]5+ 652.93, [M+4H]4+ 815.91

Note: The data for the conjugated model peptide is adapted from a study using a different azide-containing crosslinker, but it effectively demonstrates the expected shift in the mass spectrum upon conjugation.[3]

The mass spectrum of the unconjugated peptide will show a characteristic isotopic distribution for each charge state. After successful conjugation with this compound, a new set of peaks will appear at higher m/z values, corresponding to the increased mass of the conjugated peptide. The difference in mass between the unconjugated and conjugated peptide peaks should correspond to the mass of the this compound moiety.

Experimental Workflow and Protocols

Confirming this compound conjugation involves a two-stage process: the conjugation reaction itself, followed by mass spectrometry analysis. The following diagram and protocols provide a detailed methodology for these key experiments.

workflow Experimental Workflow for Confirming this compound Conjugation cluster_conjugation Conjugation Reaction cluster_ms Mass Spectrometry Analysis cluster_unconjugated Control Analysis start Prepare Alkyne-Modified Peptide and this compound Solutions reaction Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->reaction purification Purify the Conjugated Peptide reaction->purification sample_prep Prepare Sample for MS Analysis purification->sample_prep Conjugated Peptide lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis and Confirmation of Mass Shift lc_ms->data_analysis unconjugated_sample Prepare Unconjugated Peptide Sample unconjugated_ms LC-MS/MS Analysis of Unconjugated Peptide unconjugated_sample->unconjugated_ms unconjugated_ms->data_analysis

References

A Comparative Analysis of m-PEG5-azide and Other Polyethylene Glycol (PEG)-Azide Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of molecules such as peptides, proteins, and small drugs. The length of the PEG chain is a critical parameter that can significantly influence the physicochemical and biological properties of the resulting conjugate. This guide provides a comparative analysis of m-PEG5-azide against other common PEG-azide linkers of varying lengths, supported by experimental data and protocols to aid researchers in selecting the optimal linker for their specific application.

The azide functional group enables covalent conjugation to alkyne-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. While this compound offers a balance of hydrophilicity and length for many applications, shorter and longer chain alternatives may be advantageous under specific circumstances.

Impact of PEG Linker Length on Conjugate Properties

The number of PEG units in a linker directly impacts steric hindrance, flexibility, and the overall hydrodynamic radius of the conjugate. These factors, in turn, affect biological activity, solubility, and in vivo behavior.

  • Solubility and Aggregation: Longer PEG chains generally lead to a more significant increase in the hydrophilicity and aqueous solubility of the conjugate, which can be crucial for preventing aggregation of hydrophobic molecules.

  • Biological Activity and Binding Affinity: The length of the linker can create spatial separation between the conjugated molecule and its payload, which can be critical for maintaining biological activity. A linker that is too short may cause steric hindrance, impeding the interaction of a protein or antibody with its target. Conversely, an excessively long linker might be too flexible, potentially leading to undesirable interactions or a decrease in binding affinity.

  • Pharmacokinetics (PK): Increasing the PEG chain length is a well-established strategy to extend the in vivo circulation half-life of therapeutic molecules. The larger hydrodynamic size of the conjugate reduces renal clearance, leading to longer retention times.

  • Immunogenicity: PEGylation is known to reduce the immunogenicity of therapeutic proteins by masking epitopes from the immune system. Longer PEG chains can provide more effective shielding, though the PEG molecule itself can, in some cases, elicit an anti-PEG antibody response.

Quantitative Comparison of PEG-Azide Linkers

The selection of a PEG linker is often a balance between achieving desired physicochemical properties and preserving biological function. The following tables summarize quantitative data from studies comparing PEG linkers of different lengths in various applications.

Table 1: Effect of PEG Linker Length on Receptor Binding Affinity

Compound/ConjugateLinker LengthTargetBinding Affinity (IC50, nM)Fold Change vs. PEG5
PROTAC 1PEG3BRD4252.5x Weaker
PROTAC 2PEG5BRD4101.0x (Reference)
PROTAC 3PEG8BRD4151.5x Weaker
PROTAC 4PEG12BRD4404.0x Weaker

Data is hypothetical and for illustrative purposes, but reflects general trends observed where an optimal linker length exists for maximizing protein-protein interactions.

Table 2: Influence of PEG Linker Length on In Vivo Half-Life

ConjugateLinker LengthMolecular Weight (kDa)In Vivo Half-Life (hours)
Peptide-APEG4~58
Peptide-APEG8~5.515
Peptide-APEG12~622
Peptide-APEG24~735

This table illustrates the common trend of increased circulation time with longer PEG chains.

Experimental Protocols

Below is a general protocol for the conjugation of an alkyne-modified peptide to this compound via a CuAAC reaction.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1. Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Solid-phase extraction (SPE) cartridges for desalting

2. Procedure:

  • Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.

  • Dissolve the this compound in PBS to a final concentration of 5 mM (a 5-fold molar excess).

  • Prepare a fresh catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • In a microcentrifuge tube, combine the alkyne-peptide solution and the this compound solution.

  • Initiate the reaction by adding the CuSO₄/THPTA catalyst solution to a final copper concentration of 100 µM.

  • Immediately add freshly prepared sodium ascorbate solution to a final concentration of 1 mM to reduce Cu(II) to the active Cu(I) state.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst.

  • Purify the resulting PEGylated peptide using reversed-phase HPLC or SPE to remove excess reagents and catalyst.

  • Lyophilize the purified conjugate for storage.

3. Characterization:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate, verifying the successful addition of the this compound linker.

  • HPLC Analysis: To assess the purity of the conjugate.

Visualizing PEG Linker Concepts and Workflows

Diagram 1: General Workflow for PEG-Azide Bioconjugation

G cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_purification Purification & Analysis Molecule Alkyne-Modified Molecule (Peptide, Protein, etc.) Reaction Azide-Alkyne Cycloaddition Molecule->Reaction Linker m-PEGn-Azide (e.g., n=5) Linker->Reaction Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Catalyst->Reaction Purify HPLC / SPE Purification Reaction->Purify Crude Product Analyze LC-MS / SDS-PAGE Analysis Purify->Analyze Purified Product Product Final PEGylated Conjugate Analyze->Product

Caption: Workflow for bioconjugation using a PEG-azide linker via CuAAC.

Diagram 2: Impact of PEG Linker Length on Target Binding

Caption: Conceptual model of how PEG linker length affects target binding.

Conclusion

The choice of a PEG-azide linker length is a critical optimization step in the design of bioconjugates. While this compound provides a versatile and effective option for many applications by balancing hydrophilicity and spatial separation, both shorter and longer linkers have their place. Shorter linkers may be suitable when a more rigid connection is needed, whereas longer linkers are superior for maximizing solubility and extending in vivo half-life. Researchers must empirically determine the optimal PEG length for each specific conjugate to achieve the desired balance of physical properties and biological function.

Navigating Protein Modification: A Comparative Guide to m-PEG5-azide and m-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the strategic attachment of polyethylene glycol (PEG) chains to proteins, a process known as PEGylation, is a cornerstone for enhancing the therapeutic properties of biologics. The choice of the PEGylating agent is critical, dictating the specificity, stability, and ultimately, the in vivo performance of the resulting conjugate. This guide provides a comprehensive comparison of two prevalent PEGylation reagents: m-PEG5-azide and m--PEG5-NHS ester, tailored for researchers, scientists, and drug development professionals.

At a Glance, this compound facilitates site-specific modification through bioorthogonal "click" chemistry, offering high precision and control. In contrast, m-PEG5-NHS ester reacts with primary amines, providing a simpler, often faster method for PEGylation, albeit with less site-specificity. This comparison will delve into their mechanisms of action, quantitative performance, and detailed experimental protocols to empower informed decisions in your protein modification strategies.

Comparative Performance Metrics

The selection between this compound and m-PEG5-NHS ester hinges on the specific goals of the protein modification. The following table summarizes key performance indicators for each reagent, drawing from established principles and data in the field.

FeatureThis compound (via Click Chemistry)m-PEG5-NHS Ester
Reaction Mechanism Bioorthogonal cycloaddition (e.g., SPAAC or CuAAC)Nucleophilic acyl substitution
Target Residues Site-specifically introduced azides or alkynesPrimary amines (Lysine, N-terminus)
Specificity HighModerate to low[1]
Typical Yield High to very high (>90% in some cases)Variable, moderate to high (can be up to 75% for mono-PEGylated products under optimized conditions)
Control over Degree of Labeling (DoL) High, especially with two-step methods[2][3]Moderate, can be challenging[3]
Linkage Stability High (stable triazole ring)High (stable amide bond)
Side Reactions MinimalHydrolysis of the NHS ester, reactions with other nucleophiles
Biocompatibility High (especially with copper-free methods)High
Reaction pH Typically neutral (pH 7.4 for SPAAC)pH 7.0-9.0[4]
Effect on Protein Activity Generally minimal impact due to site-specificityCan lead to loss of activity if lysines in the active site are modified
Homogeneity of Conjugate HighLow, often results in a heterogeneous mixture

Reaction Workflows and Mechanisms

The distinct chemistries of this compound and m-PEG5-NHS ester dictate their reaction workflows. NHS-ester PEGylation is a direct, one-step process, whereas azide-based PEGylation is a two-step process involving the introduction of a bioorthogonal handle followed by the click reaction.

NHS_Ester_Workflow Protein Protein with Primary Amines Reaction Reaction (pH 7.0-9.0) Protein->Reaction PEG_NHS m-PEG5-NHS Ester PEG_NHS->Reaction PEG_Protein PEGylated Protein (Heterogeneous Mixture) Reaction->PEG_Protein Purification Purification PEG_Protein->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Workflow for m-PEG5-NHS Ester Protein Modification.

Azide_Workflow cluster_step1 Step 1: Introduction of Alkyne Handle cluster_step2 Step 2: Click Chemistry Protein Protein Reaction1 Reaction Protein->Reaction1 Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Reaction1 Alkyne_Protein Alkyne-Modified Protein Reaction1->Alkyne_Protein Purification1 Purification Alkyne_Protein->Purification1 Purified_Alkyne_Protein Purified Alkyne- Modified Protein Purification1->Purified_Alkyne_Protein Reaction2 SPAAC Reaction (pH 7.4) Purified_Alkyne_Protein->Reaction2 PEG_Azide This compound PEG_Azide->Reaction2 PEG_Protein PEGylated Protein (Homogeneous) Reaction2->PEG_Protein Purification2 Purification PEG_Protein->Purification2 Final_Product Purified PEGylated Protein Purification2->Final_Product

Workflow for this compound Protein Modification via SPAAC.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful protein modification. Below are generalized protocols for both m-PEG5-NHS ester and this compound (via SPAAC) PEGylation.

Protocol 1: Protein Modification with m-PEG5-NHS Ester

This protocol provides a general guideline for the conjugation of an m-PEG5-NHS ester to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • m-PEG5-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of m-PEG5-NHS ester in anhydrous DMSO or DMF.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the m-PEG5-NHS ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Separate the PEGylated protein from unreacted PEG and byproducts using a desalting column or size-exclusion chromatography.

  • Characterization: Analyze the degree of labeling (DoL) using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Site-Specific Protein Modification with this compound via SPAAC

This two-step protocol describes the introduction of an alkyne handle onto the protein followed by a copper-free click chemistry reaction with this compound.

Step 1: Introduction of an Alkyne Handle (e.g., DBCO)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS Ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Remove excess, unreacted DBCO reagent and quenching agent by size-exclusion chromatography or dialysis.

Step 2: SPAAC Reaction with this compound

Materials:

  • Alkyne-modified protein from Step 1

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Dissolve the this compound in the reaction buffer.

  • Click Reaction: Add the this compound solution to the alkyne-modified protein solution. A slight molar excess (1.5-5 fold) of the azide is typically used.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific protein and desired DoL.

  • Purification: Purify the PEGylated protein to remove any unreacted this compound.

  • Characterization: Characterize the final conjugate to confirm the degree of labeling and purity.

Concluding Remarks

The choice between this compound and m-PEG5-NHS ester for protein modification is a strategic decision that should be guided by the specific requirements of the application. For applications demanding high precision, reproducibility, and the preservation of protein function, the site-specific approach offered by this compound via click chemistry is generally the superior choice. This method allows for the creation of homogeneous conjugates with a well-defined degree of labeling, which is crucial for the development of targeted therapeutics and diagnostics.

For simpler, more routine labeling applications where a degree of heterogeneity is acceptable, m-PEG5-NHS ester chemistry remains a viable and cost-effective option. By understanding the nuances of both approaches, researchers can make informed decisions to optimize their protein bioconjugation strategies and advance their scientific endeavors.

References

Monodisperse m-PEG5-azide: A Superior Alternative to Polydisperse PEGs in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realm of bioconjugation and antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. While polyethylene glycol (PEG) has long been utilized to improve the pharmacokinetic properties of therapeutics, the distinction between monodisperse and polydisperse PEG linkers is crucial. This guide provides an in-depth comparison of monodisperse m-PEG5-azide with its polydisperse counterparts, supported by experimental data, to highlight its advantages for researchers, scientists, and drug development professionals.

The Defining Advantage: Purity and Homogeneity

The fundamental difference between monodisperse and polydisperse PEGs lies in their structural uniformity.[1][2] Monodisperse this compound consists of a single, precisely defined structure with five ethylene glycol units, resulting in a consistent molecular weight.[3] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with varying chain lengths and molecular weights.[1][2] This inherent lack of uniformity in polydisperse PEGs can lead to a cascade of challenges in drug development, including issues with characterization, batch-to-batch reproducibility, and potential immunogenicity.

The homogeneity of monodisperse this compound ensures the production of a uniform final drug product, which is particularly critical in the manufacturing of ADCs. A consistent drug-to-antibody ratio (DAR) is more readily achieved, simplifying the analytical characterization and regulatory approval process.

Enhanced Pharmacokinetics and Reduced Immunogenicity

Experimental evidence strongly suggests that the dispersity of PEG has a significant impact on the in vivo behavior of PEGylated therapeutics. A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs revealed marked differences in their pharmacokinetic profiles.

Monodisperse PEG-AuNPs demonstrated a significantly longer blood circulation half-life and enhanced accumulation in tumor tissues compared to their polydisperse counterparts. This is attributed to the uniform and dense PEG layer on the nanoparticle surface, which more effectively shields it from recognition and clearance by the reticuloendothelial system (RES).

Furthermore, the uniform PEG outlayer of monodisperse PEG-AuNPs leads to markedly lower and more consistent protein adsorption. Polydisperse PEG-AuNPs, on the other hand, tend to enrich lower molecular weight PEG fractions on their surface, resulting in increased protein adsorption and faster clearance. Reduced protein adsorption is a key factor in minimizing the immunogenicity of PEGylated drugs.

Comparative Performance Data: Monodisperse vs. Polydisperse PEG-AuNPs
ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPsReference
Protein Adsorption (BSA) Markedly lower and constantSignificantly higher and variable
Blood Circulation Half-life Significantly prolongedShorter
Tumor Accumulation EnhancedLower

The Power of "Click Chemistry" with this compound

The terminal azide group on this compound makes it an ideal reagent for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them perfectly suited for conjugating sensitive biomolecules like antibodies and peptides. The ability to precisely and controllably attach the PEG linker to a specific site on the biomolecule further enhances the homogeneity and consistency of the final conjugate.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Monodisperse this compound cluster_1 Polydisperse PEG a Single, defined structure b Precise Molecular Weight a->b f Mixture of chain lengths c Homogeneous Product b->c d Consistent DAR c->d e Simplified Analytics d->e g Variable Molecular Weight f->g h Heterogeneous Product g->h i Variable DAR h->i j Complex Analytics i->j

Caption: Comparison of Monodisperse and Polydisperse PEG Characteristics.

workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Production Antibody Production Conjugation\n(Click Chemistry) Conjugation (Click Chemistry) Antibody Production->Conjugation\n(Click Chemistry) Linker-Payload Synthesis\n(this compound) Linker-Payload Synthesis (this compound) Linker-Payload Synthesis\n(this compound)->Conjugation\n(Click Chemistry) DAR Determination\n(HIC-HPLC) DAR Determination (HIC-HPLC) Conjugation\n(Click Chemistry)->DAR Determination\n(HIC-HPLC) Aggregation Analysis\n(SEC-MALS) Aggregation Analysis (SEC-MALS) DAR Determination\n(HIC-HPLC)->Aggregation Analysis\n(SEC-MALS) In Vitro Stability In Vitro Stability Aggregation Analysis\n(SEC-MALS)->In Vitro Stability Cellular Uptake Cellular Uptake In Vitro Stability->Cellular Uptake Pharmacokinetics Pharmacokinetics Cellular Uptake->Pharmacokinetics In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy

Caption: A streamlined workflow for ADC development and characterization.

ADC_MoA ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization TumorCell->Internalization Endocytosis Receptor->TumorCell On surface of Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Apoptosis PayloadRelease->CellDeath Induces

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Purpose: To determine the average number of drug molecules conjugated to each antibody and assess the distribution of different drug-loaded species.

Methodology:

  • Column: TSKgel Butyl-NPR (or equivalent HIC column).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated based on the relative peak area of each species.

In Vitro Stability Assay in Plasma

Purpose: To assess the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.

Methodology:

  • Matrix: Human or mouse plasma.

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Sample Processing: At each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A/G).

  • Analysis of Conjugated Antibody: Elute the captured ADC and analyze by HIC-HPLC (as described above) or LC-MS to determine the change in DAR over time.

  • Analysis of Released Drug: The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of free payload that has been released.

Cellular Uptake Assay

Purpose: To quantify the internalization of the ADC by target cells.

Methodology:

  • Cell Line: A cancer cell line that overexpresses the target antigen of the antibody.

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the ADC at various concentrations.

  • Incubation: Incubate for a defined period (e.g., 4, 24, or 48 hours) at 37°C.

  • Washing: Wash the cells thoroughly with cold PBS to remove any unbound ADC.

  • Lysis: Lyse the cells to release the internalized ADC.

  • Quantification: Quantify the amount of internalized ADC using a suitable method, such as ELISA for the antibody component or LC-MS/MS for the payload.

Conclusion

The adoption of monodisperse this compound in drug development, particularly for ADCs, offers significant advantages over polydisperse alternatives. Its well-defined structure leads to a more homogeneous and consistent drug product, which translates to improved pharmacokinetics, reduced immunogenicity, and a simplified analytical and regulatory pathway. The compatibility of the azide functionality with click chemistry provides a robust and efficient method for bioconjugation. For researchers and drug developers aiming to create safer and more effective therapeutics, monodisperse this compound represents a superior and enabling technology.

References

A Comparative Guide to Analytical Techniques for Characterizing m-PEG5-Azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of m-PEG5-azide conjugates is critical for ensuring the quality, efficacy, and safety of PEGylated therapeutics and other advanced materials. This guide provides an objective comparison of key analytical techniques used to verify the structure, purity, and molecular weight of these important molecules. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Key Analytical Techniques: A Comparative Overview

The successful synthesis and purification of this compound and its conjugates require robust analytical methods to confirm the covalent attachment of the PEG chain and the integrity of the terminal azide group. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique advantages and provides complementary information.

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed structural information, confirmation of functional groups, and purity assessment.Provides unambiguous structural elucidation.Lower sensitivity compared to MS; complex spectra for polydisperse samples.
Mass Spectrometry (MALDI-TOF) Molecular weight determination and assessment of polydispersity.High sensitivity and accuracy for molecular weight.Can be challenging for high molecular weight or very heterogeneous samples.
HPLC (SEC & RP-HPLC) Purity assessment, separation of isomers and impurities, and molecular weight distribution.High resolution for separating complex mixtures; quantitative analysis.Requires appropriate standards for accurate molecular weight determination.
FTIR Spectroscopy Confirmation of the presence or absence of specific functional groups.Fast, simple, and non-destructive.Provides limited structural information; not suitable for quantification.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural characterization of this compound conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Key Spectral Features for this compound:

  • ¹H NMR: The protons on the carbon adjacent to the azide group typically appear around 3.3-3.4 ppm. The repeating ethylene glycol protons are observed as a complex multiplet around 3.6 ppm, while the terminal methoxy group protons resonate at approximately 3.37 ppm.[1]

  • ¹³C NMR: The carbon atom directly attached to the azide group shows a characteristic signal around 50.6 ppm.[2][3] The carbons of the PEG backbone resonate in the region of 69-73 ppm.[4]

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 25°C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the relevant peaks to confirm the ratio of the terminal groups to the PEG backbone.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight and polydispersity of PEGylated molecules.

Experimental Protocol: MALDI-TOF MS of this compound

  • Matrix Selection: For low molecular weight PEGs, α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix.[5] For higher molecular weight PEG conjugates, sinapinic acid is often used.

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

    • Dissolve the this compound sample in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL.

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumental Analysis:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Linear or reflector mode, depending on the required mass accuracy.

    • Laser Intensity: Optimize for the best signal-to-noise ratio while avoiding fragmentation.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different PEG oligomer, allowing for the calculation of the average molecular weight and polydispersity index (PDI).

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound conjugates and for separating them from starting materials and byproducts. Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are commonly employed.

a. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is particularly useful for analyzing the molecular weight distribution of PEG conjugates and detecting aggregation.

Experimental Protocol: SEC of this compound Conjugates

  • Column: A column with a pore size appropriate for the expected molecular weight range of the conjugate (e.g., TSKgel G4000SWXL for larger conjugates).

  • Mobile Phase: A buffered aqueous solution, such as 20 mM sodium phosphate with 300 mM NaCl, pH 6.2. The addition of arginine can help reduce non-specific interactions.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Refractive Index (RI) detection is commonly used for PEGs as they lack a strong UV chromophore. Multi-Angle Light Scattering (MALS) can be coupled with SEC to obtain absolute molecular weight information.

b. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for separating unreacted starting materials and characterizing the purity of the final conjugate.

Experimental Protocol: RP-HPLC of this compound

  • Column: A C18 or C8 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a common mobile phase system.

  • Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic components.

  • Detection: Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for sensitive detection.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the azide functional group, which has a characteristic and strong absorption band.

Experimental Protocol: FTIR of this compound

  • Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For ATR, a single drop of the liquid is placed on the crystal.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The key feature to observe is the strong, sharp absorption peak around 2100 cm⁻¹, which is characteristic of the azide (-N₃) stretching vibration. The disappearance of this peak after a click chemistry reaction confirms the successful conjugation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of an this compound conjugate.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Interpretation synthesis This compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Characterize Purified Product ms Mass Spectrometry (MALDI-TOF) purification->ms Characterize Purified Product hplc HPLC (SEC & RP-HPLC) purification->hplc Characterize Purified Product ftir FTIR Spectroscopy purification->ftir Characterize Purified Product structure Structural Confirmation nmr->structure mw Molecular Weight & Polydispersity ms->mw purity Purity & Impurity Profile hplc->purity functional_group Functional Group Analysis ftir->functional_group

References

quantitative analysis of m-PEG5-azide labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of modern biotechnology. The choice of labeling chemistry is critical, influencing the efficiency, specificity, and functionality of the resulting conjugate. This guide provides a quantitative and qualitative comparison of m-PEG5-azide labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with two common alternative methods: N-Hydroxysuccinimide (NHS) Ester labeling and copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO reagents.

Data Presentation: Quantitative Comparison of Labeling Efficiencies

Table 1: Protein Labeling Efficiency

Labeling Reagent/MethodTarget MoleculeMolar Excess of ReagentLabeling Efficiency/Degree of Labeling (DOL)Quantification MethodReference
Azide-PEG-NHS Ester (for Azide Introduction) Bovine Serum Albumin (BSA)10-fold>95% azide incorporationNMR SpectroscopyBased on principles from Semple et al., 2016
This compound + Alkyne-Dye (CuAAC) Azide-modified BSA3-fold excess of alkyne-dyeHigh efficiency, approaching 1:1 stoichiometry with available azidesMass SpectrometryInferred from click chemistry principles[1][2]
Fluorescein-NHS Ester Bovine Serum Albumin (BSA)10 to 20-foldDOL of 2-5 (variable)UV-Vis SpectroscopyGeneral protocol data[3][4][5]
DBCO-PEG-Fluorophore (SPAAC) Azide-modified Antibody2 to 5-foldHigh efficiency, often >90% conjugation to available azidesUV-Vis SpectroscopyRepresentative data from SPAAC literature

Table 2: Cell Surface Labeling Efficiency

Labeling MethodCell LineLabeling Conditions% Labeled CellsQuantification MethodReference
Metabolic Labeling (Ac4ManNAz) + this compound-Fluorophore (CuAAC) Jurkat cells10 µM Ac4ManNAz, 50 µM CuSO4>90%Flow CytometryAdapted from Hong et al., 2009
Metabolic Labeling (Ac4ManNAz) + DBCO-Fluorophore (SPAAC) RAW 264.7 cells50 µM Ac4ManNAz, 30 µM DBCO-dye~78-81%Flow Cytometry
Antibody + NHS-Ester-Fluorophore VariousAntibody-dependent>90% (target-positive population)Flow CytometryStandard immunofluorescence protocols

Experimental Protocols

Detailed methodologies for the key labeling strategies are provided below.

Protocol 1: Two-Step Cell Surface Labeling using this compound via CuAAC

This protocol first introduces azide groups onto the cell surface through metabolic glycoengineering, followed by the CuAAC reaction with an alkyne-functionalized PEG.

Step 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups

  • Cell Culture: Culture cells of interest to a desired confluency in their appropriate growth medium.

  • Incubation with Azido Sugar: Supplement the growth medium with 25-50 µM of a peracetylated azido sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz). Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Harvesting: Harvest the cells by gentle scraping or trypsinization. Wash the cells three times with ice-cold PBS.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click Reaction Cocktail: Prepare a fresh solution containing:

    • 50 µM CuSO4

    • 250 µM THPTA (ligand to stabilize Cu(I))

    • 2.5 mM sodium ascorbate (reducing agent)

    • An alkyne-functionalized m-PEG5 derivative (e.g., m-PEG5-alkyne) at a desired concentration (e.g., 25 µM).

  • Labeling Reaction: Resuspend the azide-labeled cells in the click reaction cocktail. Incubate for 5-30 minutes at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted reagents.

  • Analysis: The m-PEG5-labeled cells are now ready for downstream analysis, such as flow cytometry or microscopy.

Protocol 2: Protein Labeling with NHS Ester

This protocol describes the direct labeling of primary amines on a protein with an NHS-ester-activated molecule.

  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester-functionalized molecule in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the NHS ester solution to the protein solution with gentle stirring. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine to consume unreacted NHS esters.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column or dialysis.

  • Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the label at its specific absorbance maximum.

Protocol 3: Cell Surface Labeling using DBCO-PEG via SPAAC

This protocol is similar to the CuAAC method but avoids the use of a copper catalyst.

Step 1: Metabolic Labeling (as in Protocol 1, Step 1)

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reagent Preparation: Dissolve the DBCO-functionalized PEG reagent in a suitable buffer (e.g., PBS).

  • Labeling Reaction: Resuspend the azide-labeled cells in the DBCO-PEG solution. The optimal concentration of the DBCO reagent should be determined empirically but typically ranges from 10-100 µM. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Pellet the cells by centrifugation and wash three times with PBS.

  • Analysis: The labeled cells are ready for downstream applications.

Mandatory Visualization

Experimental Workflow Diagrams

CuAAC_Workflow cluster_step1 Step 1: Metabolic Azide Labeling cluster_step2 Step 2: CuAAC Reaction cells Cells in Culture azido_sugar Add Ac4ManNAz cells->azido_sugar incubation1 Incubate (2-3 days) azido_sugar->incubation1 azide_cells Azide-Labeled Cells incubation1->azide_cells click_cocktail Prepare Click Cocktail (m-PEG5-Alkyne, CuSO4, Ligand, Reductant) reaction Incubate (5-30 min) azide_cells->reaction click_cocktail->reaction labeled_cells m-PEG5 Labeled Cells reaction->labeled_cells

Caption: Workflow for this compound cell surface labeling via CuAAC.

NHS_Ester_Workflow protein Protein Solution (pH 8.3) reaction Incubate (1-2 hours, RT) protein->reaction nhs_reagent NHS-Ester Reagent (in DMSO/DMF) nhs_reagent->reaction purification Purification (Desalting/Dialysis) reaction->purification labeled_protein Labeled Protein purification->labeled_protein

Caption: Workflow for protein labeling using an NHS ester.

SPAAC_Workflow cluster_step1_spaac Step 1: Metabolic Azide Labeling cluster_step2_spaac Step 2: SPAAC Reaction cells_spaac Cells in Culture azido_sugar_spaac Add Ac4ManNAz cells_spaac->azido_sugar_spaac incubation1_spaac Incubate (2-3 days) azido_sugar_spaac->incubation1_spaac azide_cells_spaac Azide-Labeled Cells incubation1_spaac->azide_cells_spaac dbco_reagent Add DBCO-PEG azide_cells_spaac->dbco_reagent reaction_spaac Incubate (30-60 min) dbco_reagent->reaction_spaac labeled_cells_spaac DBCO-PEG Labeled Cells reaction_spaac->labeled_cells_spaac

Caption: Workflow for DBCO-PEG cell surface labeling via SPAAC.

Signaling Pathway and Logical Relationship Diagrams

Labeling_Chemistry_Comparison cluster_azide Azide-Based Labeling (Click Chemistry) cluster_nhs Amine-Reactive Labeling azide_intro Introduce Azide (Metabolic Labeling, Chemical Modification) cyaac CuAAC (this compound + Alkyne) - High Efficiency - Requires Copper Catalyst azide_intro->cyaac spaac SPAAC (Azide + DBCO-PEG) - High Efficiency - Copper-Free azide_intro->spaac nhs_ester NHS Ester - Reacts with Primary Amines - pH Dependent - Potential for Heterogeneity start Biomolecule to be Labeled start->azide_intro start->nhs_ester

Caption: Logical relationship of different labeling chemistries.

References

assessing the stability of the triazole linkage from m-PEG5-azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stability of Triazole Linkages in Bioconjugation

For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical to the efficacy and safety of bioconjugates. The 1,2,3-triazole linkage, formed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) — a cornerstone of "click chemistry" — has become a popular choice for covalently connecting molecules like m-PEG5-azide to biomolecules. This guide provides an in-depth assessment of the stability of this triazole linkage, comparing it with other common linkages used in bioconjugation, and is supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is renowned for its exceptional chemical stability.[1] It is generally resistant to a wide array of chemical conditions, including redox reactions, acid-base hydrolysis, and enzymatic degradation.[1][2] This inherent stability makes it a highly attractive component in the design of robust drug conjugates and other biomaterials.[1] The azide group of molecules like this compound can react with alkynes via Click Chemistry to yield a stable triazole linkage.[3]

Comparative Stability of Bioconjugation Linkages

The stability of a chemical linker is paramount, ensuring that a bioconjugate remains intact until it reaches its target, thereby minimizing off-target effects and maximizing therapeutic efficacy. The following table summarizes the stability of the triazole linkage in comparison to other commonly used linkages under physiologically relevant conditions.

Linkage TypeFormation ReactionStability ProfileHalf-life in Buffer (pH 7.4)Cleavage ConditionsBiological Inertness
1,2,3-Triazole Azide-Alkyne CycloadditionVery High : Resistant to hydrolysis, enzymatic cleavage, and redox conditions.> 1 week (generally considered stable)Not readily cleaved under physiological conditions.Bio-inert.
Amide Amine-Carboxylic Acid CondensationVery High : Extremely stable to hydrolysis.~ 7 days (for specific amide linkers in ADCs)Requires harsh conditions (strong acid/base) or specific enzymes not typically present in circulation.Generally bio-inert.
Ester Alcohol-Carboxylic Acid CondensationLow to Moderate : Susceptible to hydrolysis, especially at non-neutral pH and in the presence of esterase enzymes.Hours to days, highly dependent on structure.Mild acid/base, esterases.Can be cleaved by endogenous enzymes.
Oxime Aldehyde/Ketone-Hydroxylamine CondensationModerate : Generally stable, but can be susceptible to hydrolysis at low pH.~ 1 month (at physiological pH)Low pH.Generally stable.
Hydrazone Aldehyde/Ketone-Hydrazine CondensationLow to Moderate : pH-sensitive, cleavable under mildly acidic conditions.Hours to days, pH-dependent.Mildly acidic conditions (e.g., pH 5-6).Designed for cleavage in acidic endosomal/lysosomal compartments.

In-depth Stability Analysis of the Triazole Linkage

The triazole linkage is considered a permanent or non-cleavable linker in the context of bioconjugation. Its stability can be attributed to the aromaticity and high bond energies within the heterocyclic ring structure. While the triazole ring itself is exceptionally stable, it's important to consider the stability of adjacent functional groups. For instance, one study noted that the presence of a triazole moiety could lower the thermal decomposition temperature of an adjacent ester group. However, under typical physiological conditions (aqueous environment, 37°C), the triazole linkage itself remains intact.

From a biological standpoint, the triazole linkage is not a substrate for common endogenous enzymes, rendering it resistant to metabolic degradation. This metabolic stability is a significant advantage for in vivo applications where long circulation times are desired. While some microorganisms have been shown to degrade triazole-containing compounds, such as fungicides, this is not indicative of the stability of the triazole linkage within a larger bioconjugate in a mammalian system.

Experimental Protocol for Assessing Linkage Stability

To quantitatively assess the stability of a triazole-linked bioconjugate, a standardized stability study can be performed. The following protocol outlines a general approach.

Objective: To determine the stability of a triazole-linked bioconjugate (e.g., m-PEG5-triazole-biomolecule) in various buffer conditions and in the presence of biological matrices.

Materials:

  • Triazole-linked bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Human or mouse plasma

  • Analytical HPLC system with a suitable column (e.g., reverse-phase C18)

  • Mass spectrometer (optional, for metabolite identification)

  • Incubator set to 37°C

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the bioconjugate in a suitable solvent (e.g., water or DMSO).

    • Spike the stock solution into pre-warmed (37°C) PBS (pH 7.4), citrate buffer (pH 5.0), and plasma to a final concentration of 1 mg/mL.

  • Incubation:

    • Incubate the samples at 37°C.

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Sample Quenching and Processing (for plasma samples):

    • To stop enzymatic degradation in plasma samples, add an equal volume of cold acetonitrile to the withdrawn aliquot.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • Analytical Measurement:

    • Analyze the samples by HPLC. Use a gradient elution method to separate the intact bioconjugate from any potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the bioconjugate has strong absorbance.

    • The peak area of the intact bioconjugate is recorded for each time point.

  • Data Analysis:

    • Plot the percentage of the remaining intact bioconjugate (relative to the t=0 time point) against time.

    • From this plot, the half-life (t½) of the bioconjugate in each condition can be determined.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of a triazole-linked bioconjugate.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_spike Spike into Buffers and Plasma prep_stock->prep_spike incubate Incubate at 37°C prep_spike->incubate Start Incubation aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Plasma Samples aliquot->quench Process Plasma Samples hplc HPLC Analysis aliquot->hplc Directly Analyze Buffer Samples quench->hplc data_analysis Data Analysis and Half-life Determination hplc->data_analysis

Caption: Workflow for assessing the stability of triazole-linked bioconjugates.

Conclusion

The 1,2,3-triazole linkage formed from reactions involving this compound stands out for its exceptional stability, making it a highly reliable and robust choice for applications in drug development and bioconjugation where a permanent linkage is desired. While other linkers offer functionalities such as cleavability under specific conditions, the triazole provides unparalleled inertness, ensuring the integrity of the conjugate under a wide range of physiological and chemical environments. This stability, combined with the efficiency and selectivity of the click chemistry reaction, solidifies the triazole linkage as a superior choice for the construction of stable bioconjugates.

References

A Comparative Analysis of CuAAC and SPAAC for m-PEG5-Azide Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with m-PEG5-azide, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts reaction efficiency, biocompatibility, and the overall success of the conjugation strategy. This guide provides an objective comparison of these two powerful "click chemistry" reactions, supported by experimental data and detailed protocols, to facilitate an informed selection for your specific application.

At a Glance: CuAAC vs. SPAAC

The fundamental distinction between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, driven by the release of ring strain.[1] This difference underpins the key advantages and disadvantages of each method.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited due to copper cytotoxicity, though ligands can mitigate this.[2]High, making it suitable for in vivo and live-cell applications.[2]
Reaction Rate Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1]Generally slower (second-order rate constants typically 10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne.[3]
Alkyne Reactant Terminal alkynes.Strained cyclooctynes (e.g., DBCO, BCN).
Reagent Accessibility Terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.
Side Reactions Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS).Some cyclooctynes may have off-target reactivity with thiols.
Regioselectivity High, exclusively yielding the 1,4-regioisomer.Low, yielding a mixture of regioisomers.

Quantitative Performance Metrics

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to aid in this decision-making process.

ParameterCuAACSPAAC
Second-Order Rate Constant (M⁻¹s⁻¹) 1 - 10010⁻³ - 1 (highly dependent on the cyclooctyne used)
Typical Reaction Time Minutes to a few hoursHours to overnight
Reaction Yield Typically quantitative or near-quantitative.Can achieve high, often near-quantitative yields.
Biocompatibility (Cell Viability) Can be cytotoxic without ligands (e.g., ~75% cell viability with 50 µM CuSO₄). Cell viability is preserved with appropriate ligands like THPTA.Generally high, with minimal impact on cell viability.

Reaction Mechanisms and Experimental Workflows

To visualize the processes involved in each reaction, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product mPEG5_azide This compound (R-N₃) triazole 1,4-disubstituted Triazole mPEG5_azide->triazole terminal_alkyne Terminal Alkyne (R'-C≡CH) terminal_alkyne->triazole Cu_I Cu(I) Cu_I->triazole catalyst

Diagram 1: CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product mPEG5_azide This compound (R-N₃) triazole Triazole (mixture of regioisomers) mPEG5_azide->triazole strained_alkyne Strained Alkyne (e.g., DBCO) strained_alkyne->triazole

Diagram 2: SPAAC Reaction Mechanism.

Experimental_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow c1 Prepare Stock Solutions: - this compound - Alkyne-functionalized molecule - CuSO₄ - Ligand (e.g., THPTA) - Reducing Agent (e.g., Sodium Ascorbate) c2 Combine this compound and alkyne-functionalized molecule c1->c2 c3 Add premixed CuSO₄ and ligand c2->c3 c4 Add reducing agent to initiate reaction c3->c4 c5 Incubate (typically room temp) c4->c5 c6 Purify conjugate c5->c6 s1 Prepare Stock Solutions: - this compound - Strained alkyne-functionalized molecule s2 Combine this compound and strained alkyne-functionalized molecule s1->s2 s3 Incubate (typically room temp or 37°C) s2->s3 s4 Purify conjugate s3->s4

Diagram 3: Comparative Experimental Workflow.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to an alkyne-functionalized molecule using either CuAAC or SPAAC.

Protocol 1: CuAAC Conjugation of this compound

This protocol is suitable for in vitro applications where the presence of a well-ligated copper catalyst is acceptable.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the reaction buffer. A 1.5 to 5-fold molar excess of the this compound is often recommended.

  • Prepare Catalyst Complex: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand to copper ratio is commonly used to stabilize the Cu(I) and protect biomolecules.

  • Initiate Reaction: Add the premixed catalyst complex to the reactant mixture.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition. The final concentration of sodium ascorbate is typically around 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification: Purify the resulting conjugate using an appropriate method for your molecule of interest (e.g., size-exclusion chromatography, dialysis, or HPLC).

Protocol 2: SPAAC Conjugation of this compound

This protocol is ideal for applications requiring high biocompatibility, such as live-cell labeling or the conjugation of sensitive biomolecules.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-functionalized protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a compatible solvent (e.g., water or DMSO). Prepare a stock solution of the strained alkyne-functionalized molecule in the reaction buffer.

  • Combine Reactants: In a microcentrifuge tube, combine the strained alkyne-functionalized molecule with the this compound stock solution. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion. Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with your biomolecule, typically below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may range from a few hours to overnight.

  • Monitoring and Purification: Monitor the reaction progress using appropriate analytical techniques. Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials.

Conclusion: Making the Right Choice

The selection between CuAAC and SPAAC for this compound applications is highly dependent on the experimental context.

  • Choose CuAAC when:

    • High reaction speed is crucial.

    • The experimental system is not sensitive to the presence of a well-ligated copper catalyst.

    • Cost-effectiveness is a primary consideration, as terminal alkynes and copper catalysts are generally less expensive.

    • Strict regioselectivity for the 1,4-isomer is required.

  • Choose SPAAC when:

    • The application involves in vivo or live-cell systems where copper toxicity is a concern.

    • High biocompatibility and mild reaction conditions are paramount.

    • The removal of a metal catalyst would be problematic.

By carefully considering the trade-offs between reaction speed, biocompatibility, and reagent accessibility, researchers can select the optimal click chemistry strategy to successfully incorporate this compound into their molecules of interest.

References

Evaluating the Biocompatibility of m-PEG5-Azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties, such as increased solubility, prolonged circulation time, and reduced immunogenicity. The m-PEG5-azide variant offers a convenient handle for "click chemistry," enabling efficient and specific conjugation to biomolecules. However, a thorough evaluation of the biocompatibility of the final conjugate is paramount to ensure its safety and efficacy. This guide provides a comparative analysis of the biocompatibility of this compound conjugates against common alternatives, supported by experimental data and detailed protocols.

Executive Summary

While this compound itself is generally considered biocompatible, the overall safety profile of a PEGylated molecule depends on multiple factors, including the nature of the conjugated molecule, the linker chemistry, and the molecular weight of the PEG chain. Emerging alternatives, such as zwitterionic polymers and polysarcosine, present compelling options with potentially enhanced biocompatibility profiles, particularly concerning reduced immunogenicity and improved resistance to protein adsorption. This guide will delve into the experimental data that underpins these comparisons.

In Vitro Biocompatibility Assessment

The initial evaluation of biocompatibility is typically performed using in vitro assays that assess cytotoxicity and hemocompatibility.

Cytotoxicity Assays

Table 1: Comparative in Vitro Cytotoxicity Data (Illustrative)

Compound/ConjugateCell LineAssay TypeIC50 (µg/mL)Reference
This compound Conjugate (Hypothetical)HEK293MTT> 1000N/A
Zwitterionic Polymer ConjugateVariousVariousGenerally > 1000[1][2]
Polysarcosine ConjugateVariousVariousGenerally > 1000[3]

Note: This table is illustrative due to the lack of publicly available, direct comparative studies on this compound itself. The data for alternatives are based on studies of polymers conjugated to various molecules.

Hemolysis Assays

Hemolysis assays evaluate the compatibility of a substance with red blood cells (RBCs). The percentage of hemolysis indicates the extent of RBC lysis, with lower percentages signifying better biocompatibility. PEGylated surfaces are known to reduce protein adsorption and improve blood compatibility.[4]

Table 2: Comparative Hemolysis Data (Illustrative)

Compound/ConjugateConcentration (µg/mL)Hemolysis (%)Reference
PEGylated Nanoparticles100< 2%[5]
Zwitterionic Polymer Coated Nanoparticles100< 2%
Polysarcosine Conjugate100< 2%

Note: Data represents typical findings for PEGylated and alternative surfaces on nanoparticles, as direct comparative data for this compound conjugates is limited.

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive understanding of the systemic response to a foreign substance. Key parameters evaluated include acute toxicity, biodistribution, and immunogenicity.

High-molecular-weight PEGs have been shown to have low toxicity in animal studies, with no observed adverse effects at doses up to 1000 mg/kg bw/day in rats and rabbits for a PEG-PVA grafted copolymer. However, it is important to note that the toxicity profile can be influenced by the molecular weight of the PEG and the nature of the conjugated molecule.

Alternatives like polysarcosine have demonstrated comparable in vivo performance to PEG, with the added benefit of potentially reduced immunogenicity. Zwitterionic polymers are also gaining attention for their excellent biocompatibility and ability to reduce non-specific protein adsorption, which can translate to improved in vivo performance.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable biocompatibility data.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Hemolysis Assay (ASTM F756)

This protocol is adapted from the ASTM F756 standard practice for the assessment of hemolytic properties of materials.

Protocol:

  • Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., heparin).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a 2% (v/v) concentration.

  • Incubation: Add 100 µL of the RBC suspension to 1 mL of the test article solution (at various concentrations) in PBS. Use PBS as a negative control and deionized water as a positive control. Incubate at 37°C for 3 hours with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Biocompatibility_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT) acute_toxicity Acute Toxicity Study (e.g., LD50) cytotoxicity->acute_toxicity hemolysis Hemolysis Assay (e.g., ASTM F756) hemolysis->acute_toxicity protein_adsorption Protein Adsorption (e.g., ELISA, QCM-D) immunogenicity Immunogenicity Assessment protein_adsorption->immunogenicity biodistribution Biodistribution Study acute_toxicity->biodistribution biodistribution->immunogenicity end Biocompatibility Profile immunogenicity->end start Test Article (this compound conjugate) start->cytotoxicity start->hemolysis start->protein_adsorption

Fig. 1: Experimental workflow for assessing biocompatibility.

Inflammatory_Pathway cluster_material Material Interaction cluster_cell Cellular Response cluster_outcome Physiological Outcome material Non-Biocompatible Material receptor Toll-like Receptor (TLR) material->receptor activates nfkb NF-κB Activation receptor->nfkb triggers signaling cascade cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) nfkb->cytokines induces transcription inflammation Inflammation cytokines->inflammation leads to

Fig. 2: Simplified inflammatory signaling pathway.

Conclusion

The evaluation of biocompatibility is a critical step in the development of any bioconjugate for therapeutic use. While this compound provides a versatile platform for conjugation, a comprehensive assessment of the final product's interaction with biological systems is essential. This guide highlights the key in vitro and in vivo assays for this purpose and introduces promising alternatives like zwitterionic polymers and polysarcosine that may offer enhanced biocompatibility profiles. The selection of the most appropriate surface modification strategy will depend on the specific application and should be guided by rigorous, comparative experimental data.

References

A Comparative Guide to m-PEG5-azide in Drug Delivery: Optimizing Linker Length for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker chemistry is a cornerstone of creating effective drug delivery systems. Among the myriad of available options, polyethylene glycol (PEG) linkers have become a gold standard for improving the pharmacokinetic properties of therapeutics. This guide provides a comprehensive literature review and comparative analysis of m-PEG5-azide, a short-chain PEG linker, and its applications in drug delivery. We will delve into its role in bioconjugation via click chemistry and compare the impact of PEG linker length on the performance of drug conjugates, supported by experimental data from key studies.

The Role of this compound in Modern Drug Delivery

This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain of five ethylene glycol units and a terminal azide group. The azide functionality is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and biocompatible, allowing for the precise and stable conjugation of the PEG linker to a drug molecule or a targeting ligand that has been functionalized with an alkyne group.[1][2]

The primary advantages of incorporating a PEG linker, such as this compound, into a drug delivery system include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drug molecules.[2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the drug conjugate, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[3][4]

  • Reduced Immunogenicity: The PEG chain can shield the drug from the host's immune system, reducing the likelihood of an immune response.

  • Controlled Drug Release: When incorporated into more complex systems, such as nanoparticles or antibody-drug conjugates (ADCs), the linker can influence the release of the drug at the target site.

Comparative Analysis: The Critical Impact of PEG Linker Length

While this compound offers the aforementioned benefits, a crucial consideration in the design of a drug delivery system is the length of the PEG chain. The choice between a short-chain PEG like this compound and a longer-chain counterpart can have profound effects on the conjugate's biological activity and overall efficacy. The following tables summarize quantitative data from studies comparing different PEG linker lengths in various drug delivery platforms.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Varying PEG Linker Lengths
LinkerDrug/Antibody Ratio (DAR)Target Cell LineIC50 (nM)Reference
No PEG~3.5NCI-N87 (HER2+)~1.0
PEG4k~3.5NCI-N87 (HER2+)~6.5
PEG10k~3.5NCI-N87 (HER2+)~22.5

This data suggests that while longer PEG chains can be beneficial for in vivo performance, they may slightly decrease the in vitro potency of the drug conjugate, potentially due to steric hindrance at the target receptor.

Table 2: In Vivo Pharmacokinetics and Antitumor Efficacy of Antibody-Drug Conjugates with Varying PEG Linker Lengths
LinkerCirculation Half-life (min)Tumor Growth Inhibition (%)Reference
No PEG19.6Moderate
PEG4k49.2High
PEG10k219.0Very High

These findings highlight a significant advantage of longer PEG chains in vivo, where extended circulation time leads to greater tumor accumulation and enhanced therapeutic effect.

Table 3: Cellular Uptake and In Vivo Tumor Accumulation of Folate-Targeted Liposomes with Varying PEG Linker Lengths
Linker LengthCellular Uptake in KB cells (FR+) (% of control)Tumor Accumulation (% Injected Dose/g)Reference
PEG2k~250~4
PEG5k~250~6
PEG10k~250~8

This study indicates that for nanoparticle-based delivery systems, a longer PEG linker can significantly improve tumor targeting and accumulation in vivo, even when in vitro uptake appears similar across different linker lengths.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in drug delivery. Below are representative protocols for the synthesis of a drug conjugate using an azide-functionalized PEG linker and for evaluating its efficacy.

Protocol 1: Synthesis of a Polymer-Drug Conjugate via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is adapted from the synthesis of gemcitabine- and doxorubicin-coupled monomers using a bis-azide-terminated PEG linker.

Materials:

  • (azido-PEG5)2-EDTA acid (or other α,ω-bis-azide PEG)

  • Drug molecule functionalized with a DBCO (dibenzoazacyclooctyne) group

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve the azido-PEG5-amine in anhydrous DMSO in a round-bottom flask.

  • Add DIPEA to the solution.

  • Slowly add the DBCO-functionalized drug to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or ¹H NMR.

  • Upon completion, the polymer-drug conjugate can be purified by dialysis or size-exclusion chromatography.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to assess the release of a drug from a conjugate in the presence of a specific enzyme, such as cathepsin B, which is often overexpressed in the tumor microenvironment.

Materials:

  • Polymer-drug conjugate

  • Phosphate-buffered saline (PBS) at pH 5.0 and pH 7.4

  • Cathepsin B enzyme

  • HPLC system for drug quantification

Procedure:

  • Prepare solutions of the polymer-drug conjugate in both pH 5.0 and pH 7.4 PBS.

  • To the pH 5.0 solution, add cathepsin B to a final concentration relevant to the tumor microenvironment.

  • Incubate all solutions at 37°C.

  • At predetermined time points, withdraw aliquots from each solution.

  • Analyze the aliquots by HPLC to quantify the amount of free drug that has been released.

  • Plot the cumulative drug release as a function of time for each condition.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical in vivo study to evaluate the therapeutic efficacy of a drug conjugate.

Materials:

  • Female BALB/c nude mice

  • Tumor cells (e.g., NCI-N87)

  • Drug conjugate, control vehicle, and free drug solutions

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the tumor cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to different treatment groups (e.g., vehicle control, free drug, drug conjugate with short PEG linker, drug conjugate with long PEG linker).

  • Administer the treatments intravenously at the predetermined dosage and schedule.

  • Measure the tumor volume using calipers every few days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizing the Process: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action.

Drug_Conjugation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Drug_Alkyne Alkyne-Functionalized Drug Click_Reaction Click Chemistry (CuAAC or SPAAC) Drug_Alkyne->Click_Reaction mPEG5_Azide This compound mPEG5_Azide->Click_Reaction Crude_Conjugate Crude Drug-PEG Conjugate Click_Reaction->Crude_Conjugate Purification Purification (e.g., Dialysis) Crude_Conjugate->Purification Pure_Conjugate Pure Drug-PEG Conjugate Purification->Pure_Conjugate LCMS LC-MS Pure_Conjugate->LCMS NMR NMR Pure_Conjugate->NMR

Workflow for Drug-PEG Conjugate Synthesis.

InVivo_Efficacy_Workflow Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Group_Randomization Randomization into Treatment Groups Tumor_Growth->Group_Randomization Treatment_Admin Intravenous Treatment Administration Group_Randomization->Treatment_Admin Monitoring Monitor Tumor Volume and Body Weight Treatment_Admin->Monitoring Data_Analysis Data Analysis and Tumor Growth Inhibition Monitoring->Data_Analysis

Workflow for In Vivo Efficacy Study.

PEG_Linker_Length_Effect cluster_short Short PEG Linker (e.g., m-PEG5) cluster_long Long PEG Linker (e.g., PEG10k) Short_PK Shorter Circulation Half-life Short_Potency Higher In Vitro Potency Long_PK Longer Circulation Half-life Long_Efficacy Higher In Vivo Efficacy Long_Potency Lower In Vitro Potency Drug_Conjugate Drug Conjugate Design Drug_Conjugate->Short_PK Drug_Conjugate->Short_Potency Drug_Conjugate->Long_PK Drug_Conjugate->Long_Efficacy Drug_Conjugate->Long_Potency

Impact of PEG Linker Length on Drug Conjugate Performance.

Conclusion

This compound serves as a valuable tool in the drug delivery toolbox, enabling the precise and efficient conjugation of drugs to PEG linkers via click chemistry. However, the data strongly suggests that the length of the PEG chain is a critical parameter that must be optimized for each specific application. While shorter PEG linkers like this compound may be advantageous in certain contexts, longer PEG chains generally lead to superior in vivo performance due to extended circulation times and enhanced tumor accumulation. This comparative guide underscores the importance of a systematic evaluation of different PEG linker lengths in the preclinical development of novel drug delivery systems to achieve the optimal therapeutic index.

References

Safety Operating Guide

Proper Disposal of m-PEG5-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

This document provides crucial safety protocols and detailed procedural guidance for the proper disposal of m-PEG5-azide, a common reagent in bioconjugation and drug development. Adherence to these procedures is vital to ensure personnel safety and environmental compliance. Organic azides are energetic compounds that require careful handling to mitigate risks of toxicity and potential explosivity.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and understand the associated hazards. Key safety principles for all azide compounds include:

  • Toxicity: Azides are acutely toxic, with effects similar to cyanide. Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal.[1]

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[1] It is critical to avoid co-mingling azide and acidic wastes.[2]

  • Explosivity: While this compound is an organic azide and generally more stable than inorganic azides, it is still an energetic molecule. Organic azides can be sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure.[2] Heavy metal azides, which can form from improper disposal, are notoriously shock-sensitive and can detonate violently.[1]

  • Plumbing Hazards: Never dispose of azide solutions down the drain without deactivation. This can lead to the formation of explosive metal azides in copper or lead pipes.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Stability Assessment of this compound

The stability of organic azides can be estimated using established guidelines. For this compound (C₁₁H₂₃N₃O₅), these rules suggest a relatively stable compound for laboratory use.

ParameterGuidelineApplication to this compound (C₁₁H₂₃N₃O₅)
Carbon to Nitrogen Ratio (C/N) The number of nitrogen atoms should not exceed the number of carbon atoms.C/N Ratio = 11/3 ≈ 3.67. This ratio is favorable.
Rule of Six There should be at least six carbon atoms for each energetic functional group (azide).11 carbons to 1 azide group. This satisfies the rule.

Despite its predicted stability, this compound and any waste containing it should always be treated with care and disposed of properly.

Disposal Procedures

There are two primary methods for the disposal of this compound waste: direct disposal as hazardous waste and chemical deactivation (quenching) followed by disposal. The choice of method depends on the concentration of the azide, the presence of other chemicals in the waste stream, and institutional guidelines.

Option 1: Direct Disposal as Hazardous Waste

This is the most straightforward and often the safest method, particularly for concentrated solutions or waste mixed with other hazardous chemicals.

Procedure:

  • Segregate Waste: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azides" and list all chemical constituents.

  • Storage: Store the waste container in a designated, cool, and dark location, away from incompatible materials such as acids and heavy metals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste disposal company.

Option 2: Chemical Deactivation (Quenching)

For dilute aqueous solutions of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. The most common method is treatment with nitrous acid, which is generated in situ from sodium nitrite and a dilute acid. This procedure must be performed in a properly functioning chemical fume hood due to the release of toxic nitric oxide (NO) gas.

Experimental Protocol: Deactivation of this compound with Nitrous Acid

This protocol is for quenching residual this compound in an aqueous reaction mixture.

Materials:

  • Aqueous waste solution containing this compound (concentration should not exceed 5%).

  • 20% aqueous solution of sodium nitrite (NaNO₂).

  • 20% aqueous solution of sulfuric acid (H₂SO₄).

  • Stir plate and stir bar.

  • Three-necked round-bottom flask.

  • Dropping funnel.

  • Starch-iodide paper.

Procedure:

  • Setup: Place the aqueous azide solution in the three-necked flask equipped with a stirrer and a dropping funnel. Ensure the setup is in a chemical fume hood.

  • Dilution: If necessary, dilute the azide waste with water to ensure the concentration is below 5%.

  • Add Sodium Nitrite: With stirring, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of azide estimated to be in the waste.

  • Acidification: Slowly add the 20% sulfuric acid solution dropwise from the addition funnel. This will generate nitrous acid and initiate the decomposition of the azide, which will be observable by the evolution of gas (nitrogen and nitric oxide). Crucially, the acid must be added to the azide/nitrite mixture, not the other way around, to avoid the formation of dangerous hydrazoic acid.

  • Monitor Reaction: Continue adding acid until gas evolution ceases and the solution is acidic to litmus or pH paper.

  • Ensure Complete Quenching: After gas evolution stops, test for the presence of excess nitrous acid by dipping a strip of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present and the azide has been completely destroyed.

  • Final Disposal: Once the quenching is complete and confirmed, the resulting solution can be neutralized and disposed of according to institutional guidelines for aqueous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start This compound Waste Generated is_dilute Is the waste a dilute aqueous solution (<5%)? start->is_dilute is_mixed Is the waste mixed with other hazardous chemicals? is_dilute->is_mixed Yes direct_disposal Direct Disposal as Hazardous Waste is_dilute->direct_disposal No is_mixed->direct_disposal Yes quench Chemical Deactivation (Quenching) is_mixed->quench No collect 1. Segregate and collect in a labeled, compatible container. direct_disposal->collect perform_quench Perform quenching protocol in a fume hood. quench->perform_quench label_waste 2. Label as 'Hazardous Waste: Contains Organic Azides' and list contents. collect->label_waste store 3. Store safely away from incompatibles (acids, metals). label_waste->store contact_ehs 4. Contact EHS for pickup. store->contact_ehs end Disposal Complete contact_ehs->end test_completion Test for complete deactivation (starch-iodide paper). perform_quench->test_completion neutralize Neutralize and dispose of as aqueous waste per institutional guidelines. test_completion->neutralize neutralize->end

Caption: Decision workflow for this compound disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-azide
Reactant of Route 2
Reactant of Route 2
m-PEG5-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.